SAR405838
Description
Properties
IUPAC Name |
(2'R,3R,3'S,5'S)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-N-(4-hydroxycyclohexyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34Cl2FN3O3/c1-28(2,3)14-22-29(19-12-7-15(30)13-21(19)34-27(29)38)23(18-5-4-6-20(31)24(18)32)25(35-22)26(37)33-16-8-10-17(36)11-9-16/h4-7,12-13,16-17,22-23,25,35-36H,8-11,14H2,1-3H3,(H,33,37)(H,34,38)/t16?,17?,22-,23-,25+,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKAKZRYYDCJDU-AEPXTFJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1C2(C(C(N1)C(=O)NC3CCC(CC3)O)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C[C@H]1[C@@]2([C@H]([C@@H](N1)C(=O)NC3CCC(CC3)O)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34Cl2FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1303607-60-4 | |
| Record name | SAR-405838 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1303607604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SAR-405838 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12541 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SAR-405838 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8570LZ3RCA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
SAR405838: A Deep Dive into its Mechanism of Action in p53 Wild-Type Cells
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism: Reactivating the Guardian of the Genome
In cancer cells harboring wild-type p53, the tumor-suppressive functions of p53 are often abrogated through overexpression of its primary negative regulator, Murine Double Minute 2 (MDM2).[3][4] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, effectively silencing this critical tumor suppressor.
The fundamental mechanism of action of SAR405838 is the disruption of the MDM2-p53 protein-protein interaction.[1][2] By binding with high affinity and specificity to the p53-binding pocket on the MDM2 protein, this compound competitively inhibits the binding of p53 to MDM2.[1][2] This action liberates p53 from MDM2-mediated degradation, leading to the accumulation and stabilization of p53 protein within the cell.[3][4] The stabilized p53 is then free to function as a transcription factor, activating a cascade of downstream target genes that ultimately drive p53-dependent cellular outcomes, namely cell cycle arrest and apoptosis.[1][2][3][4]
dot
Caption: Signaling pathway of this compound in p53 wild-type cells.
Quantitative Analysis of this compound Activity
This compound exhibits potent and selective activity in cancer cell lines with wild-type p53, while having minimal effect on cells with mutated or deleted p53. This demonstrates its specific p53-dependent mechanism of action. The compound is significantly more potent than earlier generation MDM2 inhibitors such as MI-219 and Nutlin-3a.[1][3]
Table 1: In Vitro Cell Growth Inhibition (IC50) of MDM2 Inhibitors
| Cell Line | Cancer Type | p53 Status | This compound (μM) | MI-219 (μM) | Nutlin-3a (μM) |
| p53 Wild-Type | |||||
| SJSA-1 | Osteosarcoma | Wild-Type | 0.09 | 0.48 | 0.95 |
| RS4;11 | Acute Leukemia | Wild-Type | 0.12 | 0.65 | 1.2 |
| LNCaP | Prostate Cancer | Wild-Type | 0.28 | 1.5 | 2.5 |
| HCT-116 | Colon Cancer | Wild-Type | 0.35 | 2.1 | 3.5 |
| Lipo246 | DDLPS | Wild-Type | 0.31 | 2.34 | 2.90 |
| Lipo863 | DDLPS | Wild-Type | 0.49 | 3.03 | 2.75 |
| p53 Mutant/Deleted | |||||
| SAOS-2 | Osteosarcoma | Deleted | >10 | >10 | >10 |
| PC-3 | Prostate Cancer | Deleted | >10 | >10 | >10 |
| HCT-116 (p53-/-) | Colon Cancer | Deleted | >10 | >10 | >10 |
| SW620 | Colon Cancer | Mutant | >10 | >10 | >10 |
Data compiled from multiple sources. DDLPS: Dedifferentiated Liposarcoma.[1][5]
Table 2: Transcriptional Activation (EC50) of p53 Target Genes by this compound
| Cell Line | Target Gene | EC50 (μM) |
| SJSA-1 | p21 | ~0.3-0.6 |
| SJSA-1 | MDM2 | ~0.3-0.6 |
| SJSA-1 | PUMA | ~0.3-0.6 |
| HCT-116 | p21 | ~0.7 |
| HCT-116 | MDM2 | ~0.7 |
EC50 values represent the concentration of this compound required to achieve 50% of the maximal transcriptional induction.[1]
Key Experimental Protocols
The mechanism of this compound has been elucidated through a series of key in vitro experiments. The generalized protocols for these assays are outlined below.
Cell Viability Assay (WST-1 or similar)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, control compounds (e.g., MI-219, Nutlin-3a), and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period of 4 days.[6][7]
-
Reagent Addition: Add a tetrazolium salt-based reagent (e.g., WST-1) to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, allowing viable cells to convert the reagent into a colored formazan product.
-
Data Acquisition: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 450 nm).
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by fitting the data to a dose-response curve.
dot
Caption: A typical workflow for a cell viability assay.
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins following treatment with this compound.
-
Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate the protein samples by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p53, p21, MDM2, PUMA, cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Densitometrically quantify the protein bands and normalize to the loading control to determine the relative protein expression levels.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is employed to assess the effects of this compound on cell cycle distribution and the induction of apoptosis.
-
Cell Treatment: Treat cells with this compound at various concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining for Apoptosis: For apoptosis analysis, wash the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark for 15 minutes.[6][7]
-
Staining for Cell Cycle: For cell cycle analysis, fix the cells in cold 70% ethanol. Wash and treat with RNase A, then stain with propidium iodide.
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Analysis: For apoptosis, quantify the percentage of cells in early (Annexin V-positive, PI-negative) and late (Annexin V-positive, PI-positive) apoptosis. For cell cycle, determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Cellular Consequences of p53 Activation by this compound
The stabilization of p53 by this compound triggers the transcriptional activation of key downstream target genes, leading to distinct cellular outcomes.
-
Induction of p21: The p53 target gene CDKN1A encodes the protein p21, a cyclin-dependent kinase (CDK) inhibitor. Increased p21 levels lead to the inhibition of CDK2/cyclin E and CDK4/cyclin D complexes, which are essential for the G1/S phase transition. This results in a G1 cell cycle arrest , providing time for DNA repair or, if the damage is too severe, commitment to apoptosis.[1]
-
Induction of PUMA: The PUMA (p53 Upregulated Modulator of Apoptosis) gene is another critical transcriptional target of p53. PUMA is a BH3-only protein that acts as a potent pro-apoptotic molecule. It binds to and inactivates anti-apoptotic Bcl-2 family members, leading to the activation of Bax and Bak, mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of the caspase cascade.[1]
-
Apoptosis Execution: The activation of the caspase cascade, evidenced by the cleavage of caspase-3 and its substrate PARP (Poly (ADP-ribose) polymerase), executes the apoptotic program, leading to programmed cell death.[1] The differential induction of PUMA appears to be a key determinant of whether cells undergo primarily cell cycle arrest or robust apoptosis in response to this compound.[1]
-
MDM2 Negative Feedback Loop: p53 also transcriptionally upregulates its own inhibitor, MDM2, as part of a negative feedback loop.[1] However, in the continued presence of this compound, this newly synthesized MDM2 is also inhibited, ensuring a sustained activation of p53.
dot
Caption: Logical flow from p53 status to cellular response with this compound.
Conclusion
This compound is a highly potent and specific inhibitor of the MDM2-p53 interaction. Its mechanism of action in p53 wild-type cells is well-defined and relies on the reactivation of the latent tumor suppressor function of p53. By preventing p53 degradation, this compound leads to the accumulation of p53 and the transcriptional activation of its downstream targets, resulting in p53-dependent cell cycle arrest and apoptosis. The quantitative data underscores its improved potency over earlier inhibitors, and its selective activity in p53 wild-type cells provides a clear rationale for its clinical development in tumors that retain this critical tumor suppressor.
References
- 1. This compound: An optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound: A novel and potent inhibitor of the MDM2:p53 axis for the treatment of dedifferentiated liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Significant Differences in the Development of Acquired Resistance to the MDM2 Inhibitor this compound between In Vitro and In Vivo Drug Treatment | PLOS One [journals.plos.org]
- 7. Significant Differences in the Development of Acquired Resistance to the MDM2 Inhibitor this compound between In Vitro and In Vivo Drug Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potent Antagonist: A Technical Guide to the Binding Affinity of SAR405838 with MDM2
For Immediate Release
This technical guide provides an in-depth analysis of the binding affinity of SAR405838, a potent and selective small-molecule inhibitor, to its target, the Murine Double Minute 2 (MDM2) oncoprotein. Designed for researchers, scientists, and drug development professionals, this document details the quantitative binding data, the experimental protocols for its determination, and the essential signaling pathway context.
Core Findings: High-Affinity Binding of this compound to MDM2
This compound demonstrates exceptionally high binding affinity to the human MDM2 protein. The primary quantitative measure of this interaction is the inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to decrease the maximal rate of an enzymatic reaction by half. A lower Kᵢ value signifies a stronger binding affinity.
Table 1: Binding Affinity of this compound and Other Molecules to Human MDM2 Protein Constructs
| Compound/Peptide | MDM2 Construct | Binding Affinity (Kᵢ) |
| This compound | MDM2 (residues 1-118) | 0.88 nM [1][2][3][4][5][6][7] |
| This compound | MDM2 (residues 18-118) | 8.6 nM[2] |
| This compound | MDM2 (residues 25-118) | 24.0 nM[2] |
| MI-219 | MDM2 (residues 1-118) | >10-fold weaker than this compound[2] |
| Nutlin-3a | MDM2 (residues 1-118) | >50-fold weaker than this compound[2] |
| p53 peptide (residues 13-29) | MDM2 (residues 1-118) | >1,000-fold weaker than this compound[2] |
| p53 peptide (residues 13-29) | MDM2 (residues 25-118) | 283 nM[2] |
The data unequivocally shows that this compound binds to the full-length MDM2 protein with sub-nanomolar affinity, making it a highly potent inhibitor.[1][2][3][4][5][6][7] Notably, the binding affinity is significantly influenced by the N-terminal region of MDM2, with truncated versions of the protein showing a weaker interaction.[2] This suggests that residues 10-24 of MDM2 are crucial for the high-affinity binding of this compound.[2]
Experimental Protocol: Competitive Fluorescence Polarization Binding Assay
The binding affinity of this compound to MDM2 was determined using a competitive fluorescence polarization (FP) binding assay. This in-solution technique is well-suited for studying protein-ligand interactions and is amenable to high-throughput screening.
Principle of the Assay
Fluorescence polarization measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. A small, fluorescently labeled peptide derived from p53 (the tracer) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with plane-polarized light. When this tracer binds to the much larger MDM2 protein, its rotation slows significantly, leading to a higher polarization value. A competitive inhibitor, such as this compound, will displace the fluorescent tracer from MDM2, causing a decrease in the polarization signal. The degree of this decrease is proportional to the binding affinity of the inhibitor.
Materials and Reagents
-
MDM2 Protein: Recombinant human MDM2 protein (e.g., residues 1-118).
-
Fluorescent Tracer: A peptide derived from the p53 transactivation domain (e.g., residues 13-29) labeled with a fluorophore (e.g., Rhodamine or Fluorescein).
-
Test Compound: this compound.
-
Assay Buffer: A suitable buffer to maintain protein stability and activity (e.g., PBS with 0.1% BSA).
-
Microplates: Low-binding, 384-well black microplates.
-
Plate Reader: A microplate reader equipped with fluorescence polarization optics.
Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescent tracer in the assay buffer.
-
Prepare a stock solution of the MDM2 protein in the assay buffer. The optimal concentration should be determined empirically by titration but is typically in the low nanomolar range.
-
Prepare a serial dilution of this compound in the assay buffer.
-
-
Assay Setup:
-
Add a fixed concentration of the fluorescent tracer to all wells of the microplate.
-
Add the serially diluted this compound to the appropriate wells. Include control wells with no inhibitor (maximum polarization) and wells with no MDM2 (minimum polarization).
-
Initiate the binding reaction by adding a fixed concentration of the MDM2 protein to all wells except the minimum polarization controls.
-
-
Incubation:
-
Incubate the microplate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium (typically 30-60 minutes). The plate should be protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using the plate reader. The excitation and emission wavelengths will depend on the fluorophore used for the tracer.
-
-
Data Analysis:
-
The raw fluorescence polarization data is used to calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that displaces 50% of the tracer).
-
The IC₅₀ value can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which takes into account the concentration of the fluorescent tracer and its affinity for MDM2.
-
Visualizing the Molecular Interactions
To better understand the context of this compound's mechanism of action, the following diagrams illustrate the relevant signaling pathway and a generalized workflow for the binding affinity assay.
Caption: The MDM2-p53 signaling pathway and the inhibitory action of this compound.
Caption: Generalized workflow for a competitive fluorescence polarization binding assay.
Conclusion
The potent sub-nanomolar binding affinity of this compound to MDM2, as determined by fluorescence polarization assays, underscores its potential as a highly effective therapeutic agent for cancers with wild-type p53. The detailed experimental protocol provided herein offers a robust framework for the continued investigation and development of MDM2-p53 interaction inhibitors. This technical guide serves as a valuable resource for researchers dedicated to advancing cancer therapeutics through targeted drug discovery.
References
- 1. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 2. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 3. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A fluorescence polarization assay for the identification of inhibitors of the p53-DM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Page not found | Medicine [medicine.tulane.edu]
SAR405838 and p53 Pathway Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR405838 (also known as MI-77301) is a potent and selective small-molecule inhibitor of the Mouse Double Minute 2 (MDM2) homolog protein. In cancer cells with wild-type p53, the tumor suppressor function of p53 is often negated by its interaction with MDM2, which targets p53 for proteasomal degradation. This compound disrupts this interaction, leading to the stabilization and activation of p53, thereby restoring its tumor-suppressive functions, including cell cycle arrest and apoptosis.[1][2][3] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative preclinical and clinical data, and detailed experimental protocols for its study.
Mechanism of Action: The MDM2-p53 Axis
The tumor suppressor protein p53 is a critical regulator of cell cycle progression and apoptosis.[4][5] Its activity is tightly controlled by the E3 ubiquitin ligase MDM2. In many tumors with wild-type p53, MDM2 is overexpressed, leading to the continuous degradation of p53 and allowing cancer cells to evade apoptosis.[1][4]
This compound is designed to fit into the p53-binding pocket of MDM2, effectively blocking the protein-protein interaction between MDM2 and p53.[1][2] This disruption prevents the MDM2-mediated ubiquitination and subsequent degradation of p53. As a result, p53 accumulates in the nucleus, where it can act as a transcription factor, upregulating the expression of its target genes. Key among these are:
-
p21 (CDKN1A): A cyclin-dependent kinase inhibitor that induces cell cycle arrest, primarily at the G1/S checkpoint.[1][2]
-
PUMA (BBC3): A pro-apoptotic protein that plays a crucial role in initiating apoptosis.[1][2]
-
MDM2: As part of a negative feedback loop, p53 also transcriptionally activates MDM2.[1][2]
The ultimate cellular outcomes of p53 activation by this compound are cell cycle arrest and/or apoptosis, depending on the cellular context.[1][2][3]
Signaling Pathway
References
- 1. ascentagepharma.com [ascentagepharma.com]
- 2. This compound: An optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: an optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 5. Brain Distributional Kinetics of a Novel MDM2 Inhibitor this compound: Implications for Use in Brain Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of SAR405838 (MI-77301): A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
SAR405838, also known as MI-77301, is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2][3] Developed as an optimized analog of earlier compounds, this compound reactivates the tumor suppressor function of wild-type p53 by preventing its degradation mediated by the E3 ubiquitin ligase MDM2.[4][5][6] This targeted therapy has demonstrated significant preclinical activity, including the induction of cell-cycle arrest, apoptosis, and durable tumor regression in various cancer models with wild-type p53.[1][3][5] Advanced into Phase I clinical trials, this compound represents a promising therapeutic strategy for a range of human cancers that retain functional p53.[1][7][8] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and key experimental methodologies related to this compound.
Introduction: Targeting the MDM2-p53 Axis
The tumor suppressor protein p53 plays a critical role in maintaining genomic integrity by orchestrating cellular responses to stress, including cell-cycle arrest, apoptosis, and DNA repair. In many human cancers where the TP53 gene is not mutated, the tumor-suppressive functions of p53 are often abrogated by the oncoprotein Murine Double Minute 2 (MDM2).[9] MDM2 is an E3 ubiquitin ligase that binds to p53, promoting its ubiquitination and subsequent proteasomal degradation, thus creating a negative feedback loop. Overexpression of MDM2, a common event in various malignancies, effectively silences p53 activity.[9]
The discovery of small molecules that can inhibit the MDM2-p53 interaction has been a major focus of cancer drug development. By disrupting this interaction, the degradation of p53 is blocked, leading to its accumulation and the activation of downstream tumor-suppressive pathways. This compound emerged from a structure-based drug design program aimed at optimizing the potency, selectivity, and pharmacokinetic properties of earlier MDM2 inhibitors, such as MI-219.[1][5][9]
Mechanism of Action
This compound is a spiro-oxindole compound that potently and selectively binds to the p53-binding pocket of MDM2.[4][6] This binding is characterized by a high affinity, with a reported inhibition constant (Ki) of 0.88 nM.[1][2][5] The co-crystal structure of this compound in complex with MDM2 reveals that it mimics the three key p53 amino acid residues (Phe19, Trp23, and Leu26) that are essential for the interaction with MDM2.[1][3] Furthermore, this compound engages in additional interactions not observed in the native p53-MDM2 complex and induces a refolding of the unstructured N-terminal region of MDM2, which contributes to its high binding affinity.[1][3][5]
By occupying the p53 binding site on MDM2, this compound effectively disrupts the MDM2-p53 interaction. This leads to the stabilization and accumulation of p53 protein in cancer cells with wild-type p53.[4][7] The elevated levels of p53 then act as a transcription factor, upregulating the expression of its target genes, including the cyclin-dependent kinase inhibitor p21 and the pro-apoptotic protein PUMA (p53 upregulated modulator of apoptosis).[1] The induction of these downstream effectors ultimately results in p53-dependent cell-cycle arrest and/or apoptosis.[1][3]
Quantitative Data Summary
The preclinical evaluation of this compound has generated a substantial amount of quantitative data, which is summarized in the tables below for easy comparison.
Table 1: In Vitro Binding Affinity of this compound
| Compound | Target Protein | Binding Affinity (Ki) |
| This compound (MI-77301) | MDM2 | 0.88 nM[1][2][5] |
Table 2: In Vitro Cell Growth Inhibition (IC50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | This compound IC50 (µM) |
| SJSA-1 | Osteosarcoma | Wild-Type | 0.092[2] |
| RS4;11 | Acute Leukemia | Wild-Type | 0.089[2] |
| LNCaP | Prostate Cancer | Wild-Type | 0.27[2] |
| HCT-116 | Colon Cancer | Wild-Type | 0.20[2] |
| HCT-116 (p53-/-) | Colon Cancer | Deletion | >20[2] |
| SAOS-2 | Osteosarcoma | Deletion | >10[2] |
| PC-3 | Prostate Cancer | Deletion | >10[2] |
| SW620 | Colon Cancer | Mutant | >10[2] |
Table 3: In Vivo Antitumor Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Regimen | Outcome |
| SJSA-1 | Osteosarcoma | 200 mg/kg, single oral dose | Complete tumor regression[1][3] |
| RS4;11 | Acute Leukemia | 200 mg/kg, daily oral | Durable tumor regression[10] |
| LNCaP | Prostate Cancer | Daily oral administration | Complete tumor growth inhibition[1] |
| HCT-116 | Colon Cancer | Daily oral administration | Complete tumor growth inhibition[1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the development of this compound.
Fluorescence Polarization (FP) Binding Assay
This assay is used to determine the binding affinity of this compound to the MDM2 protein.
-
Principle: The assay measures the change in the polarization of fluorescently labeled p53-derived peptide upon binding to the larger MDM2 protein. Unbound peptide tumbles rapidly, resulting in low polarization, while the larger MDM2-peptide complex tumbles slower, leading to higher polarization. Inhibitors that disrupt this interaction cause a decrease in polarization.
-
Protocol:
-
A Rhodamine-labeled p53 peptide is used as the fluorescent probe.
-
The assay is performed in a buffer solution (e.g., 100 mM potassium phosphate pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide).
-
A fixed concentration of the fluorescent peptide (e.g., 50 nM) and MDM2 protein (e.g., 1 µM) are incubated in the wells of a 384-well plate.
-
Serial dilutions of this compound are added to the wells.
-
The plate is incubated at room temperature for a defined period (e.g., 10-30 minutes) to reach equilibrium.
-
Fluorescence polarization is measured using a plate reader with appropriate excitation (e.g., 531 nm) and emission (e.g., 595 nm) filters.
-
The IC50 values are calculated from the dose-response curves, and Ki values are determined using the Cheng-Prusoff equation.
-
Cell Growth Inhibition Assay (WST/MTT Assay)
This assay is used to determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50).
-
Principle: Tetrazolium salts (like WST-1 or MTT) are reduced by metabolically active cells to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with serial dilutions of this compound for a specified period (e.g., 4 days).
-
A solution of WST-1 or MTT is added to each well and incubated for a few hours.
-
If using MTT, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for WST-1, 570 nm for MTT).
-
The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined from the dose-response curves.
-
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins (e.g., p53, MDM2, p21, PUMA) in cells treated with this compound.
-
Protocol:
-
Cells are treated with this compound for a specified time.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific to the target proteins (p53, MDM2, p21, PUMA).
-
The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is detected using an imaging system.
-
The intensity of the bands is quantified to determine the relative protein levels.
-
Quantitative Real-Time PCR (qRT-PCR)
This method is used to measure the mRNA expression levels of p53 target genes, such as CDKN1A (p21) and PUMA.
-
Protocol:
-
Cells or tumor tissues are treated with this compound.
-
Total RNA is extracted and its quality and quantity are assessed.
-
RNA is reverse-transcribed into complementary DNA (cDNA).
-
The cDNA is used as a template for PCR with primers specific for the target genes.
-
The PCR is performed in a real-time PCR machine, which monitors the amplification of the target genes in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.
-
The expression levels of the target genes are normalized to a housekeeping gene (e.g., GAPDH) to control for variations in RNA input.
-
The relative fold change in gene expression is calculated using the ΔΔCt method.
-
In Vivo Xenograft Studies
These studies are conducted to evaluate the antitumor activity of this compound in a living organism.
-
Model: The SJSA-1 osteosarcoma xenograft model is commonly used due to its amplification of the MDM2 gene and wild-type p53 status.
-
Protocol:
-
Immunocompromised mice (e.g., SCID or nude mice) are subcutaneously injected with SJSA-1 cells.
-
Tumors are allowed to grow to a palpable size.
-
The mice are randomized into treatment and control groups.
-
This compound is administered orally at various doses and schedules.
-
Tumor volume is measured regularly with calipers.
-
At the end of the study, the mice are euthanized, and the tumors are excised for further analysis (e.g., Western blotting, qRT-PCR, immunohistochemistry).
-
Clinical Development
Based on its promising preclinical profile, this compound was advanced into Phase I clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in patients with advanced solid tumors (NCT01636479).[7][8] These studies have provided valuable insights into the clinical activity and potential of this compound as a therapeutic agent for cancers with wild-type p53.[7][8]
Conclusion
This compound (MI-77301) is a highly potent and selective inhibitor of the MDM2-p53 interaction that has demonstrated robust preclinical antitumor activity in a p53-dependent manner. Its discovery and development represent a significant advancement in the field of targeted cancer therapy. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working on p53-reactivating therapies. Further clinical investigation will continue to define the therapeutic potential of this compound in the treatment of human cancers.
References
- 1. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Reactivation of p53 by MDM2 inhibitor MI-77301 for the treatment of endocrine-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascentagepharma.com [ascentagepharma.com]
- 6. Significant Differences in the Development of Acquired Resistance to the MDM2 Inhibitor this compound between In Vitro and In Vivo Drug Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase I study of this compound, a novel human double minute 2 (HDM2) antagonist, in patients with solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: An optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. pubcompare.ai [pubcompare.ai]
Spiro-oxindole Class of MDM2 Inhibitors: A Technical Guide for Drug Development Professionals
Abstract
The interaction between the tumor suppressor protein p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2, represents a critical nexus in cancer biology. In tumors retaining wild-type p53, the overexpression of MDM2 effectively abrogates p53's tumor-suppressive functions, including cell cycle arrest, apoptosis, and DNA repair. The spiro-oxindole scaffold has emerged as a highly promising chemotype for the development of potent and selective small-molecule inhibitors of the MDM2-p53 protein-protein interaction (PPI). These agents act by mimicking the key p53 amino acid residues that bind to a hydrophobic cleft on the MDM2 protein, thereby liberating p53 from its negative regulation and restoring its tumor-suppressive activities. This technical guide provides an in-depth overview of the spiro-oxindole class of MDM2 inhibitors, intended for researchers, scientists, and drug development professionals. It details their mechanism of action, summarizes key quantitative structure-activity relationship (SAR) data, provides detailed experimental protocols for their evaluation, and visualizes the core biological pathways and experimental workflows.
Introduction: The p53-MDM2 Axis as a Therapeutic Target
The p53 protein, often termed the "guardian of the genome," plays a central role in preventing tumorigenesis.[1] Its activation in response to cellular stress, such as DNA damage or oncogene activation, leads to a variety of cellular outcomes that suppress tumor growth.[1] The murine double minute 2 (MDM2) protein is the principal negative regulator of p53.[1] MDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation.[2] This tightly controlled negative feedback loop is crucial for normal cell function.
In a significant portion of human cancers, the p53 pathway is inactivated not by mutation of the TP53 gene itself, but by the amplification or overexpression of the MDM2 gene. This leads to the excessive degradation of wild-type p53, allowing cancer cells to evade apoptosis and proliferate uncontrollably. Therefore, the development of small molecules that can disrupt the MDM2-p53 interaction is a highly attractive therapeutic strategy for reactivating p53 in these tumors.[1]
The spiro-oxindole scaffold has proven to be a particularly fruitful starting point for the design of potent MDM2 inhibitors. These compounds are designed to mimic the three key hydrophobic amino acid residues of p53—phenylalanine, tryptophan, and leucine—that are essential for its binding to MDM2.[3] The rigid spirocyclic core of these molecules allows for the precise positioning of functional groups that occupy the corresponding hydrophobic pockets on the surface of MDM2, leading to high-affinity binding and effective disruption of the p53-MDM2 interaction.[3]
Mechanism of Action of Spiro-oxindole MDM2 Inhibitors
Spiro-oxindole MDM2 inhibitors function by competitively binding to the p53-binding pocket on the MDM2 protein. This prevents the interaction between MDM2 and p53, leading to the stabilization and accumulation of p53 in the nucleus. The elevated levels of functional p53 then transcriptionally activate its downstream target genes, such as p21 (CDKN1A), PUMA, and BAX, which in turn mediate cell cycle arrest, primarily at the G1/S and G2/M checkpoints, and induce apoptosis. The reactivation of the p53 pathway in cancer cells ultimately leads to the suppression of tumor growth.
dot
Caption: MDM2-p53 Signaling Pathway and Inhibition by Spiro-oxindoles.
Key Spiro-oxindole Compounds and Structure-Activity Relationship (SAR)
The development of spiro-oxindole MDM2 inhibitors has been driven by extensive SAR studies, leading to the identification of highly potent compounds, some of which have advanced into clinical trials. A notable example is the "MI" series of compounds developed by Wang and colleagues, including MI-219 and the clinical candidate SAR405838 (MI-77301).[1][4]
The general structure of these spiro-oxindoles features a central spiro[pyrrolidine-3,3'-oxindole] core. Key SAR insights include:
-
The Oxindole Moiety: The oxindole nitrogen can be substituted to enhance activity. The lactam carbonyl is crucial for hydrogen bonding interactions within the MDM2 pocket.
-
The Pyrrolidine Ring: Substitutions on the pyrrolidine nitrogen and at the 4'-position significantly impact potency and pharmacokinetic properties.
-
Stereochemistry: The stereochemistry at the spiro center and other chiral centers on the pyrrolidine ring is critical for optimal binding to MDM2, with diastereomers often exhibiting vastly different potencies.[4]
Below are tables summarizing the quantitative data for representative spiro-oxindole MDM2 inhibitors.
Table 1: In Vitro Binding Affinity of Spiro-oxindole MDM2 Inhibitors
| Compound | MDM2 Binding Affinity (Ki, nM) | Reference |
| MI-77301 (this compound) | 0.88 | [1] |
| MI-888 | 0.44 | [4] |
Table 2: In Vitro Cellular Activity of Spiro-oxindole MDM2 Inhibitors
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Spirooxindole-benzimidazole hybrid (38) | MDA-MB-231 | MTT | 2.4 ± 0.2 | [1] |
| Spirooxindole-benzimidazole hybrid (38) | PC3 | MTT | 3.4 ± 0.3 | [1] |
| Spirooxindole-benzimidazole hybrid (38) | HCT-116 | MTT | 7.2 ± 0.3 | [1] |
| Spirooxindole-benzimidazole hybrid (38) | A549 | MTT | 7.8 ± 0.3 | [1] |
| Spirooxindole-pyrrolidine hybrid (31) | MDA-MB-231 | MTT | 0.0018 ± 0.0004 | [1] |
| Spirooxindole-pyrrolidine hybrid (31) | HepG-2 | MTT | 0.0569 ± 0.0020 | [1] |
| Spirooxindole-pyrrolidine hybrid (31) | Caco-2 | MTT | 0.0028 ± 0.0020 | [1] |
| Spirooxindole-furan hybrid (6d) | MCF-7 | MTT | 4.3 ± 0.18 | [5] |
| Spirooxindole-furan hybrid (6f) | MCF-7 | MTT | 10.3 ± 0.40 | [5] |
| Spirooxindole-furan hybrid (6d) | HepG2 | MTT | 6.9 ± 0.23 | [5] |
| Spirooxindole-furan hybrid (6f) | HepG2 | MTT | 3.5 ± 0.11 | [5] |
| Spirooxindole-pyrazole hybrid (8h) | A2780 | MTT | 10.3 ± 1.1 | [6] |
| Spirooxindole-pyrazole hybrid (8m) | A549 | MTT | 17.7 ± 2.7 | [6] |
| Spirooxindole-pyrazole hybrid (8k) | MDA-MB-453 | MTT | 21.4 ± 1.4 | [6] |
Experimental Protocols
The evaluation of spiro-oxindole MDM2 inhibitors involves a series of in vitro and cell-based assays to determine their binding affinity, cellular potency, and mechanism of action.
Fluorescence Polarization (FP) Assay for MDM2-p53 Binding
This assay is a widely used method to quantify the binding of small molecule inhibitors to MDM2.[7][8] It relies on the principle that a small, fluorescently labeled p53-derived peptide will tumble rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger MDM2 protein, the tumbling rate of the peptide is significantly reduced, leading to an increase in fluorescence polarization. Inhibitors that disrupt this interaction will displace the fluorescent peptide, causing a decrease in polarization.
dot
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ascentagepharma.com [ascentagepharma.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Optimized spirooxindole-pyrazole hybrids targeting the p53-MDM2 interplay induce apoptosis and synergize with doxorubicin in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Effect of SAR405838 on Downstream Targets of p53
Prepared for: Researchers, scientists, and drug development professionals.
Executive Summary
SAR405838 (also known as MI-77301) is a potent and selective small-molecule inhibitor of the murine double minute 2 (MDM2)-p53 interaction.[1][2] By disrupting the negative regulation of p53 by MDM2, this compound leads to the stabilization and activation of p53 in cancer cells with wild-type TP53.[1][3] This activation of p53's tumor-suppressive functions results in the transcriptional modulation of its downstream target genes, ultimately leading to cell-cycle arrest, apoptosis, and potent antitumor activity in preclinical models.[2][3][4] This guide provides a comprehensive technical overview of the effects of this compound on key downstream targets of p53, including quantitative data summaries, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Mechanism of Action: p53 Pathway Activation
This compound binds to the p53-binding pocket of MDM2 with high affinity (Ki = 0.88 nM), effectively blocking the MDM2-p53 interaction.[2] In cancer cells with functional p53, MDM2 targets p53 for ubiquitination and subsequent proteasomal degradation. By inhibiting this interaction, this compound prevents p53 degradation, leading to an accumulation of p53 protein. The elevated levels of p53 can then act as a transcription factor, binding to the promoter regions of its target genes and modulating their expression. This targeted activation of the p53 pathway is central to the therapeutic potential of this compound.[1][3]
References
- 1. ascentagepharma.com [ascentagepharma.com]
- 2. This compound: an optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: An optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting p53–MDM2 interaction by small-molecule inhibitors: learning from MDM2 inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Technical Guide to SAR405838: A Potent MDM2-p53 Inhibitor in Oncology
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the preclinical evaluation of SAR405838 (also known as MI-77301), a potent and selective small-molecule inhibitor of the MDM2-p53 interaction. This document details the core mechanism of action, key experimental findings, and the methodologies employed in its preclinical assessment for oncological applications.
Core Mechanism of Action: Reactivating the Guardian of the Genome
This compound is an optimized spiro-oxindole compound designed to disrupt the interaction between the Murine Double Minute 2 (MDM2) oncoprotein and the tumor suppressor protein p53.[1][2] In many cancers with wild-type p53, the tumor-suppressive functions of p53 are abrogated by overexpression of MDM2, which acts as an E3 ubiquitin ligase targeting p53 for proteasomal degradation.[3][4]
By binding to the p53-binding pocket of MDM2 with high affinity (Ki = 0.88 nmol/L), this compound effectively blocks this interaction.[5][6] This inhibition leads to the stabilization and accumulation of p53, subsequently activating downstream signaling pathways that result in cell-cycle arrest, apoptosis, and inhibition of tumor growth in cancer cells harboring wild-type p53.[5][7]
Quantitative Preclinical Efficacy
The preclinical activity of this compound has been demonstrated across a range of in vitro and in vivo models.
In Vitro Cell Growth Inhibition
This compound potently inhibits the growth of cancer cell lines with wild-type p53 status, while exhibiting high selectivity over cell lines with mutated or deleted p53.[6][8]
| Cell Line | Cancer Type | p53 Status | This compound IC50 (µM) |
| SJSA-1 | Osteosarcoma | Wild-type | 0.093 |
| RS4;11 | Acute Leukemia | Wild-type | 0.13 |
| LNCaP | Prostate Cancer | Wild-type | 0.31 |
| HCT-116 | Colon Cancer | Wild-type | 0.35 |
| DDLPS (Lipo246) | Dedifferentiated Liposarcoma | Wild-type | 0.31 |
| PC-3 | Prostate Cancer | p53 null | >10 |
| SW620 | Colon Cancer | p53 mutant | >10 |
Table 1: In Vitro cell growth inhibitory activity of this compound in various cancer cell lines. Data compiled from multiple preclinical studies.[2][6]
In Vivo Antitumor Activity
In xenograft models, this compound has demonstrated significant antitumor activity, including durable tumor regression and complete tumor growth inhibition at well-tolerated doses.[5][9]
| Xenograft Model | Cancer Type | Dosing Schedule | Outcome |
| SJSA-1 | Osteosarcoma | 200 mg/kg, single oral dose | Complete tumor regression in 100% of mice |
| RS4;11 | Acute Leukemia | 100 mg/kg, daily for 2 weeks | Durable tumor regression |
| LNCaP | Prostate Cancer | 100 mg/kg, daily for 4 weeks | Complete tumor growth inhibition |
| HCT-116 | Colon Cancer | 100 mg/kg, daily for 3 weeks | Complete tumor growth inhibition |
| DDLPS | Dedifferentiated Liposarcoma | 200 mg/kg, single oral dose | Significant decrease in tumorigenicity |
Table 2: Summary of in vivo antitumor efficacy of this compound in various xenograft models.[5][7][9]
Key Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
Cell Viability Assay (MTT/WST-1 Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound for 72-96 hours.
-
Reagent Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the log concentration of this compound.
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, MDM2, p21, PUMA, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR)
This method is used to measure the mRNA expression levels of target genes.
-
RNA Extraction: Isolate total RNA from this compound-treated cells or tumor tissues using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Real-Time PCR: Perform real-time PCR using a qPCR system with SYBR Green or TaqMan probes for the target genes (e.g., p21, PUMA, MDM2) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is employed to analyze the cell cycle distribution and the induction of apoptosis.
For Cell Cycle Analysis:
-
Cell Fixation: Harvest and fix this compound-treated cells in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The different phases of the cell cycle (G1, S, G2/M) are quantified based on the fluorescence intensity of PI.
For Apoptosis Analysis (Annexin V/PI Staining):
-
Cell Staining: Resuspend live, this compound-treated cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both Annexin V and PI.
In Vivo Xenograft Tumor Model
This model is used to evaluate the antitumor efficacy of this compound in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 SJSA-1 cells) into the flank of immunocompromised mice (e.g., SCID or nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound orally at the desired dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, qRT-PCR, immunohistochemistry).
Visualized Experimental Workflow and Signaling
The following diagrams illustrate a typical experimental workflow for evaluating this compound and the core signaling pathway it modulates.
Conclusion
The preclinical data for this compound strongly support its development as a therapeutic agent for cancers that retain wild-type p53. Its potent and selective inhibition of the MDM2-p53 interaction leads to robust p53 activation, resulting in significant antitumor effects both in vitro and in vivo.[5] The detailed experimental protocols and data presented in this guide provide a solid foundation for further research and clinical investigation into this promising anticancer agent. The clinical development of this compound has been initiated, and it has been evaluated in early-phase clinical trials for various malignancies, including sarcoma.[2][7]
References
- 1. scispace.com [scispace.com]
- 2. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. Molecular and Biochemical Techniques for Deciphering p53-MDM2 Regulatory Mechanisms [mdpi.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. ascentagepharma.com [ascentagepharma.com]
The Role of SAR405838 in Apoptosis Induction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR405838, also known as MI-77301, is a potent and highly specific small-molecule inhibitor of the Murine Double Minute 2 (MDM2)-p53 protein-protein interaction.[1][2] In cancers retaining wild-type (WT) TP53, the tumor-suppressive functions of the p53 protein are often negated by its direct interaction with MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[3] By disrupting this interaction, this compound stabilizes and reactivates p53, leading to the transcriptional activation of p53 target genes. This reactivation can trigger critical anti-tumor responses, including cell-cycle arrest and, most notably, apoptosis.[1][2][3] This technical guide provides an in-depth examination of the molecular mechanisms, experimental validation, and quantitative data supporting the role of this compound in inducing apoptosis.
Core Mechanism of Action: p53 Reactivation
The fundamental mechanism of this compound is the liberation of p53 from MDM2-mediated inhibition. This compound is designed to mimic three critical p53 amino acid residues, allowing it to bind with high affinity to the p53-binding pocket on the MDM2 protein.[1][2] This competitive binding prevents MDM2 from interacting with p53, thereby blocking the ubiquitination and subsequent degradation of p53.[1][3] The resulting accumulation of p53 protein in the nucleus allows it to function as a transcription factor, activating a cascade of downstream target genes responsible for halting cell proliferation and inducing programmed cell death.[3][4] This activity is strictly dependent on the p53 status of the cell; this compound has no effect on cancer cells with mutated or deleted p53.[1][3]
Apoptosis Induction Pathway
The apoptotic response to this compound is primarily mediated by the robust transcriptional upregulation of the p53 Upregulated Modulator of Apoptosis (PUMA), a potent pro-apoptotic protein of the BCL-2 family.[1][3] In sensitive cell lines, such as the SJSA-1 osteosarcoma line, this compound treatment leads to a significant increase in PUMA mRNA and protein levels.[1][5] PUMA, in turn, activates the intrinsic apoptotic pathway, leading to the cleavage and activation of Caspase-3 and Poly (ADP-ribose) polymerase (PARP).[1][3] The cleavage of these executioner proteins is a hallmark of apoptosis and culminates in cell death.[5]
Interestingly, the induction of apoptosis by this compound is cell-context dependent. While SJSA-1 cells undergo strong apoptosis, other cell lines like HCT-116 (colon cancer) primarily undergo cell-cycle arrest with only modest apoptosis, despite p53 activation.[1][5] This selectivity appears to be linked to the differential ability of this compound to induce PUMA in various cell types.[1]
Quantitative Data Summary
Binding Affinity and Cellular Potency
This compound demonstrates high-affinity binding to MDM2 and potent, p53-dependent inhibition of cell growth across various cancer cell lines. It is significantly more potent than earlier-generation MDM2 inhibitors.[1][6]
Table 1: Binding Affinity and In Vitro Cell Growth Inhibition (IC50) [1]
| Compound/Cell Line | p53 Status | Binding Affinity (Ki, nmol/L) | Cell Growth Inhibition (IC50, µmol/L) |
| This compound | - | 0.88 | - |
| SJSA-1 (Osteosarcoma) | Wild-type | - | 0.092 ± 0.019 |
| RS4;11 (Leukemia) | Wild-type | - | 0.089 ± 0.027 |
| LNCaP (Prostate) | Wild-type | - | 0.27 ± 0.03 |
| HCT-116 (Colon) | Wild-type | - | 0.20 ± 0.04 |
| HCT-116 (p53-/-) | Deletion | - | >20 |
| SW620 (Colon) | Mutation | - | >10 |
| Nutlin-3a | - | - | - |
| SJSA-1 | Wild-type | - | 1.3 ± 0.2 |
| RS4;11 | Wild-type | - | 0.57 ± 0.13 |
| LNCaP | Wild-type | - | 1.2 ± 0.4 |
| HCT-116 | Wild-type | - | 0.86 ± 0.11 |
In Vivo Antitumor Efficacy
In xenograft models, this compound induces robust, dose-dependent tumor regression, which correlates with strong apoptosis in tumor tissues.[1][3]
Table 2: In Vivo Efficacy of this compound in Xenograft Models [1][5]
| Xenograft Model | p53 Status | MDM2 Status | Dose & Schedule | Outcome |
| SJSA-1 | Wild-type | Amplified | 100 mg/kg, daily, 2 weeks | Complete & persistent tumor regression |
| SJSA-1 | Wild-type | Amplified | 200 mg/kg, single dose | Complete tumor regression |
| RS4;11 | Wild-type | Not Amplified | 100 or 200 mg/kg, daily | Complete tumor regression |
| LNCaP | Wild-type | Not Amplified | - | Partial (80%) tumor regression |
| HCT-116 | Wild-type | Not Amplified | - | Complete tumor growth inhibition |
Experimental Protocols
Western Blotting for Protein Analysis
Objective: To determine the levels of p53, its downstream targets (p21, MDM2, PUMA), and apoptosis markers (cleaved Caspase-3, cleaved PARP) following this compound treatment.
-
Cell Culture and Treatment: Plate cancer cells (e.g., SJSA-1, HCT-116) and allow them to adhere. Treat cells with varying concentrations of this compound (e.g., 0.01 to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p53, p21, MDM2, PUMA, cleaved Caspase-3, cleaved PARP, and a loading control (e.g., α-Tubulin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect protein bands using an enhanced chemiluminescence (ECL) substrate and image with a digital imager.
Quantitative Real-Time PCR (qRT-PCR)
Objective: To quantify the mRNA expression levels of p53 target genes (e.g., CDKN1A (p21), MDM2, PUMA).
-
Cell Treatment and RNA Extraction: Treat cells as described for Western blotting. Extract total RNA using a commercial kit (e.g., RNeasy Kit).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green or TaqMan master mix, cDNA template, and primers specific for the target genes and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Run the reaction on a real-time PCR system. Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.
Apoptosis Analysis by Flow Cytometry
Objective: To quantify the percentage of apoptotic cells after this compound treatment.
-
Cell Treatment: Treat cells with this compound for 24-48 hours.
-
Staining: Harvest both adherent and floating cells. Wash with cold PBS and resuspend in Annexin-V binding buffer. Add FITC-conjugated Annexin-V and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes.
-
Acquisition: Analyze the stained cells on a flow cytometer.
-
Data Interpretation:
-
Annexin-V negative / PI negative: Live cells.
-
Annexin-V positive / PI negative: Early apoptotic cells.
-
Annexin-V positive / PI positive: Late apoptotic/necrotic cells.
-
Mechanisms of Resistance
A primary mechanism of acquired resistance to this compound is the development of mutations in the TP53 gene.[7][8] Prolonged treatment, both in vitro and in patients, can lead to the selection and outgrowth of clones harboring p53 mutations in the DNA binding domain.[7][9] These mutations render the p53 protein non-functional, thereby circumventing the effects of MDM2 inhibition and allowing cancer cells to escape apoptosis.[8][9]
Conclusion
This compound is a highly potent and specific inhibitor of the MDM2-p53 interaction that effectively induces apoptosis in cancer cells with wild-type p53. Its mechanism is centered on the stabilization of p53, leading to the transcriptional activation of key pro-apoptotic genes, particularly PUMA. Preclinical data from both in vitro and in vivo models robustly support its ability to cause profound apoptosis and tumor regression in sensitive cancer types.[1][2][10] This makes this compound a promising therapeutic agent, though the potential for acquired resistance through p53 mutation warrants consideration in its clinical development and application.
References
- 1. ascentagepharma.com [ascentagepharma.com]
- 2. This compound: an optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: An optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A novel and potent inhibitor of the MDM2:p53 axis for the treatment of dedifferentiated liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound: A Novel and Potent Inhibitor of the MDM2:p53 Axis for the Treatment of Dedifferentiated Liposarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Significant Differences in the Development of Acquired Resistance to the MDM2 Inhibitor this compound between In Vitro and In Vivo Drug Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Significant Differences in the Development of Acquired Resistance to the MDM2 Inhibitor this compound between In Vitro and In Vivo Drug Treatment | PLOS One [journals.plos.org]
- 9. TP53 mutations emerge with HDM2 inhibitor this compound treatment in de-differentiated liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] this compound: an optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression. | Semantic Scholar [semanticscholar.org]
SAR405838: A Technical Deep Dive into its Selectivity for MDM2 over MDM4 (MDMX)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of SAR405838 (also known as MI-77301), a potent and highly selective small-molecule inhibitor of the MDM2-p53 interaction. The focus of this document is to elucidate the compound's remarkable selectivity for its primary target, MDM2, over its close homolog, MDM4 (or MDMX). We will delve into the quantitative binding data, the structural basis for this specificity, and the detailed experimental protocols used to characterize this interaction.
Introduction: The p53-MDM2/MDM4 Axis
The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair in response to cellular stress.[1][2] Its activity is tightly controlled by two main negative regulators: Murine Double Minute 2 (MDM2) and Murine Double Minute 4 (MDM4 or MDMX). Both MDM2 and MDM4 bind to the transactivation domain of p53, inhibiting its function. MDM2, an E3 ubiquitin ligase, further promotes p53's degradation via the proteasome.[1][3][4] Overexpression of MDM2, observed in many human cancers, effectively silences p53, allowing cancer cells to proliferate unchecked.[1][3]
The therapeutic strategy of inhibiting the MDM2-p53 interaction aims to reactivate p53's tumor-suppressive functions in cancers that retain wild-type p53.[3] this compound emerged from optimization efforts as a clinical-grade compound designed to execute this strategy with high potency and specificity.[1][3][5]
Mechanism of Action of this compound
This compound functions as a p53 mimetic, occupying the hydrophobic pocket on the MDM2 protein where p53 would normally bind.[6] This competitive inhibition blocks the MDM2-p53 interaction, preventing p53 ubiquitination and subsequent degradation. The stabilization of p53 leads to its accumulation in the nucleus, where it can activate the transcription of its target genes, such as CDKN1A (p21) and PUMA, ultimately inducing cell-cycle arrest and/or apoptosis in cancer cells with wild-type p53.[5][6][7]
Quantitative Selectivity Profile
The efficacy and safety of an MDM2 inhibitor are critically dependent on its selectivity. This compound demonstrates exceptional potency for MDM2 and a high degree of selectivity against its homolog MDM4 and other structurally related proteins.
| Target Protein | Binding Affinity (K_i_) | Assay Method | Selectivity vs. MDM2 |
| MDM2 | 0.88 nM | Fluorescence Polarization | - |
| MDM4 (MDMX) | No appreciable binding at 10 µM | Biolayer Interferometry | >11,000-fold |
| p53 peptide | ~1.3 µM | Fluorescence Polarization | ~1,500-fold (weaker) |
| Bcl-2 | No appreciable binding at 10 µM | Not Specified | >11,000-fold |
| Bcl-xL | No appreciable binding at 10 µM | Not Specified | >11,000-fold |
| Mcl-1 | No appreciable binding at 10 µM | Not Specified | >11,000-fold |
| β-catenin | No appreciable binding at 10 µM | Not Specified | >11,000-fold |
| Data compiled from Wang et al., Cancer Research, 2014.[5][6] |
Structural Basis for High Affinity and Selectivity
The remarkable affinity and selectivity of this compound for MDM2 are elucidated by its co-crystal structure (PDB ID: 5TRF).[8] The inhibitor cleverly mimics the three key p53 amino acid residues—Phe19, Trp23, and Leu26—that are essential for insertion into the MDM2 hydrophobic pocket.[6][9]
Crucially, this compound achieves its sub-nanomolar potency by capturing additional interactions not seen in the native p53-MDM2 complex. A key finding is that this compound induces a conformational change, causing the refolding of the unstructured N-terminal region of MDM2 (residues 10-25).[5][7] This induced-fit mechanism enhances the binding affinity by approximately 25-fold and is a major contributor to its selectivity, as this N-terminal region differs in MDM4.[5]
Experimental Protocols
The determination of this compound's selectivity relies on a suite of robust biochemical and cellular assays. Below are detailed methodologies for key experiments.
Biochemical Binding Assays
A. Fluorescence Polarization (FP) Assay for MDM2 Binding
-
Principle: This competitive binding assay measures the displacement of a fluorescently labeled p53-derived peptide from the MDM2 protein by an unlabeled inhibitor (this compound). When the small, fluorescent peptide is bound to the larger MDM2 protein, it tumbles slowly in solution, emitting highly polarized light. When displaced by the inhibitor, the free peptide tumbles rapidly, emitting depolarized light. The change in polarization is proportional to the amount of displacement.
-
Protocol:
-
Reagents: Recombinant human MDM2 protein (residues 1-118), a fluorescently labeled p53 peptide (e.g., TAMRA-labeled, residues 13-29), this compound, and assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA).
-
Procedure: A fixed concentration of MDM2 and the fluorescent peptide are incubated to form a complex. Serial dilutions of this compound are then added to the wells of a microplate.
-
Incubation: The plate is incubated at room temperature to allow the binding to reach equilibrium.
-
Measurement: Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters.
-
Data Analysis: The data are plotted as fluorescence polarization versus inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[5]
-
B. Biolayer Interferometry (BLI) for MDM4 Binding
-
Principle: BLI is a label-free technology used to measure biomolecular interactions in real-time. A protein of interest is immobilized on the surface of a biosensor tip, which is then dipped into a solution containing the analyte. Any binding to the surface causes a shift in the interference pattern of white light reflected from the tip, which is measured in nanometers.
-
Protocol:
-
Reagents: Recombinant human MDM4 (MDMX) protein, this compound, and appropriate assay buffer.
-
Immobilization: MDM4 is immobilized onto the biosensor surface (e.g., via a His-tag to a Ni-NTA sensor).
-
Baseline: The sensor is dipped into buffer to establish a stable baseline.
-
Association: The sensor is moved to wells containing various concentrations of this compound, and the binding (association) is measured over time.
-
Dissociation: The sensor is returned to a buffer-only well to measure the dissociation of the compound.
-
Data Analysis: The resulting sensorgrams (response vs. time) are analyzed to determine association (ka) and dissociation (kd) rate constants. The equilibrium dissociation constant (KD) is calculated as kd/ka. For this compound, no appreciable binding was detected, indicating an extremely low affinity.[5]
-
Cellular Assays
A. Western Blotting for p53 Pathway Activation
-
Principle: This technique is used to detect and quantify the levels of specific proteins in cell lysates, providing direct evidence of target engagement. Inhibition of MDM2 by this compound should lead to an increase in p53 protein levels and its downstream targets, p21 and MDM2 (due to the p53-MDM2 feedback loop).
-
Protocol:
-
Cell Culture and Treatment: Cancer cell lines with wild-type p53 (e.g., SJSA-1, HCT-116) are cultured and treated with increasing concentrations of this compound for a specified time (e.g., 24 hours).[6]
-
Lysis: Cells are harvested and lysed to extract total protein. Protein concentration is determined using a BCA assay.
-
Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.
-
Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for p53, MDM2, p21, and a loading control (e.g., β-actin). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. The intensity of the bands is quantified to determine the relative protein levels.[6]
-
Alternative High-Throughput Screening Assays
While FP and BLI were specifically cited, TR-FRET and AlphaLISA are also industry-standard, homogeneous (no-wash) assay formats suitable for screening and characterizing inhibitors of protein-protein interactions like p53-MDM2.
A. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
-
Principle: TR-FRET uses a long-lifetime lanthanide (e.g., Europium or Terbium) as a donor fluorophore and a shorter-lifetime fluorophore (e.g., Cy5 or GFP) as an acceptor. MDM2 and p53 are labeled with the donor and acceptor, respectively (often via tagged proteins and labeled antibodies). When the proteins interact, the donor and acceptor are brought into close proximity, allowing for energy transfer upon excitation. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal. The time-resolved measurement minimizes interference from background fluorescence.[10][11][12]
B. AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay)
-
Principle: This bead-based assay uses "Donor" and "Acceptor" beads that are coated with molecules to capture the two interacting proteins (e.g., anti-GST antibody on one bead for GST-MDM2, and streptavidin on the other for a biotinylated-p53).[2][13][14] When the proteins interact, the beads are brought into proximity (<200 nm). Upon laser excitation at 680 nm, the Donor bead releases singlet oxygen molecules that travel to a nearby Acceptor bead, triggering a chemiluminescent reaction that emits light at ~615 nm. Inhibitors that disrupt the protein interaction prevent this signal.[13][14]
Conclusion
This compound is a highly potent MDM2 inhibitor that reactivates the p53 tumor suppressor pathway. Its clinical potential is underpinned by its exceptional selectivity for MDM2 over the closely related homolog MDM4 and other proteins. This high degree of selectivity, quantified by robust biochemical assays, is attributed to a unique induced-fit binding mechanism that involves the refolding of the MDM2 N-terminus. The detailed methodologies provided herein serve as a guide for researchers seeking to evaluate and understand the specific and potent mechanism of action of next-generation MDM2 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. This compound: A novel and potent inhibitor of the MDM2:p53 axis for the treatment of dedifferentiated liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound: An optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascentagepharma.com [ascentagepharma.com]
- 7. This compound: an optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. Small-Molecule Inhibitors of the MDM2–p53 Protein–Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Time Resolved Fluorescence Resonance Energy Transfer Assay for Discovery of Small Molecule Inhibitors of Methyl-CpG Binding Domain Protein 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. Development of a novel immunoassay to detect interactions with the transactivation domain of p53: application to screening of new drugs - PMC [pmc.ncbi.nlm.nih.gov]
p53-Independent Effects of SAR405838: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR405838 (also known as MI-77301) is a potent and highly selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1] Its primary mechanism of action involves binding to MDM2 with high affinity, thereby preventing the MDM2-mediated ubiquitination and subsequent proteasomal degradation of the p53 tumor suppressor protein.[2][3] This leads to the activation of p53 and the induction of p53-dependent downstream pathways, ultimately resulting in cell-cycle arrest and apoptosis in cancer cells with wild-type p53.[2][3][4][5] While the p53-dependent antitumor activity of this compound is well-documented, the investigation into its potential p53-independent effects is an area of ongoing interest. This technical guide provides an in-depth overview of the current understanding of this compound, with a focus on delineating its established p53-dependent activity and exploring the theoretical basis for potential p53-independent mechanisms.
Core Mechanism of Action: A p53-Dependent Paradigm
The vast majority of preclinical research demonstrates that the cytotoxic effects of this compound are predominantly reliant on the presence of functional p53. The compound shows high efficacy in cancer cell lines harboring wild-type p53, while its activity is significantly diminished in cell lines with mutated or deleted p53.[1][2][3]
Signaling Pathway of p53-Dependent Action of this compound
Caption: p53-dependent signaling pathway of this compound.
Quantitative Data on this compound Activity
The following tables summarize the quantitative data on the cellular activity of this compound, highlighting its selectivity for p53 wild-type cancer cells.
Table 1: In Vitro Cell Growth Inhibition (IC50) of this compound
| Cell Line | Cancer Type | p53 Status | This compound IC50 (µM) |
| SJSA-1 | Osteosarcoma | Wild-Type | 0.092 |
| RS4;11 | Acute Leukemia | Wild-Type | 0.089 |
| LNCaP | Prostate Cancer | Wild-Type | 0.27 |
| HCT-116 | Colon Cancer | Wild-Type | 0.20 |
| SAOS-2 | Osteosarcoma | Null | >10 |
| PC-3 | Prostate Cancer | Null | >10 |
| SW620 | Colon Cancer | Mutant | >10 |
| HCT-116 (p53-/-) | Colon Cancer | Null | >20 |
Data compiled from multiple sources.[1][3]
Table 2: Induction of p53 Target Gene Expression by this compound
| Cell Line | Gene | Fold Induction (mRNA) |
| SJSA-1 | p21 | Dose-dependent increase |
| SJSA-1 | PUMA | Dose-dependent increase |
| HCT-116 | p21 | Dose-dependent increase |
| HCT-116 | MDM2 | Dose-dependent increase |
Data abstracted from preclinical studies.[2]
p53-Independent Considerations: A Theoretical Framework
Despite the strong evidence for a p53-dependent mechanism, the role of MDM2 in cellular processes extends beyond its interaction with p53. MDM2 is known to interact with and regulate a number of other proteins, and it is theoretically possible that this compound could modulate these interactions, leading to p53-independent effects. However, it is crucial to emphasize that direct experimental evidence for such effects of this compound is currently lacking.
Potential p53-Independent MDM2 Interactions
Caption: Theoretical p53-independent MDM2 interactions.
MDM2 has been shown to interact with other members of the p53 family, namely p63 and p73, as well as the transcription factor E2F1. The functional consequences of these interactions are complex and context-dependent. While it is conceivable that an MDM2 inhibitor like this compound could disrupt these interactions, further research is required to validate these hypotheses and determine their biological significance.
Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below.
Cell Viability Assay
A common method to assess the effect of this compound on cell proliferation is the MTT or WST-1 assay.
Protocol:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add MTT or WST-1 reagent to each well and incubate for 2-4 hours.
-
For MTT assays, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.[6][7]
Western Blot Analysis
Western blotting is used to detect changes in the protein levels of p53 and its downstream targets.
Protocol:
-
Treat cells with this compound for a specified time.
-
Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., p53, p21, PUMA, cleaved PARP, cleaved caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8][9]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Flow cytometry with Annexin V and propidium iodide (PI) staining is used to quantify apoptosis.
Protocol:
-
Treat cells with this compound for the desired duration.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[10][11][12][13]
Experimental Workflow for Assessing this compound Activity
Caption: General experimental workflow for in vitro studies.
Conclusion
This compound is a highly potent and specific MDM2 inhibitor that exerts its anticancer effects predominantly through a p53-dependent mechanism. While the existence of p53-independent activities of MDM2 raises the possibility of off-target effects for MDM2 inhibitors, there is currently a lack of substantial evidence to suggest that this compound possesses significant p53-independent cytotoxic activity. The high IC50 values in p53-deficient cell lines strongly support its on-target, p53-mediated mechanism of action. Future research focusing on potential interactions with other MDM2-binding partners in p53-null backgrounds will be necessary to fully elucidate any clinically relevant p53-independent effects of this compound. For drug development professionals, the focus remains on patient populations with wild-type p53 tumors, where this compound holds the most therapeutic promise.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound: An optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascentagepharma.com [ascentagepharma.com]
- 4. This compound: an optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel MDM2 inhibitor this compound (MI-773) induces p53-mediated apoptosis in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 8. brd.nci.nih.gov [brd.nci.nih.gov]
- 9. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 13. docs.abcam.com [docs.abcam.com]
Methodological & Application
Application Notes and Protocols: SAR405838 in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR405838 is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2] By binding to MDM2, this compound blocks the MDM2-mediated degradation of p53, leading to the accumulation of wild-type p53 protein.[1] This accumulation activates the p53 signaling pathway, resulting in cell-cycle arrest, apoptosis, and potent antitumor activity in preclinical xenograft models of various cancers harboring wild-type p53.[1][2][3][4] These application notes provide detailed protocols for the dosing and administration of this compound in xenograft models based on published preclinical studies.
Mechanism of Action: p53 Pathway Activation
This compound mimics three key amino acid residues of p53, allowing it to bind to the p53 pocket in MDM2 with high affinity (Ki = 0.88 nmol/L).[1][2] This competitive binding disrupts the interaction between MDM2 and p53. Consequently, p53 is stabilized and accumulates in the nucleus, where it can act as a transcription factor. Activated p53 induces the expression of target genes such as MDM2 (in a negative feedback loop), p21 (CDKN1A), and PUMA, which respectively lead to cell cycle arrest and apoptosis.[1]
Dosing and Administration in Xenograft Models
The following tables summarize effective dosing regimens of this compound administered orally in various subcutaneous xenograft models.
Table 1: this compound Dosing in SJSA-1 (Osteosarcoma) Xenograft Model
| Dosage (mg/kg) | Dosing Schedule | Outcome |
| 10 | Daily for 2 weeks | No significant activity |
| 30 | Daily for 2 weeks | Partial tumor regression |
| 100 | Daily for 2 weeks | Rapid, complete, and persistent tumor regression |
| 100 | Single dose | Effective tumor growth inhibition |
| 200 | Single dose | Complete tumor regression in 100% of mice |
Table 2: this compound Dosing in Other Solid Tumor Xenograft Models
| Cell Line | Tumor Type | Dosage (mg/kg) | Dosing Schedule | Outcome |
| RS4;11 | Acute Lymphoblastic Leukemia | 50 | Daily | Partial tumor regression |
| RS4;11 | Acute Lymphoblastic Leukemia | 100 or 200 | Daily | Complete tumor regression |
| LNCaP | Prostate Cancer | Not specified | Not specified | Tumor growth inhibition |
| HCT-116 | Colon Cancer | Not specified | Not specified | Tumor growth inhibition |
Table 3: this compound In Vitro Potency (IC50)
| Cell Line | p53 Status | This compound (µM) |
| SJSA-1 | Wild-type | 0.092 |
| RS4;11 | Wild-type | 0.089 |
| LNCaP | Wild-type | 0.27 |
| HCT-116 | Wild-type | 0.20 |
| HCT-116 (p53-/-) | Deletion | >20 |
Source:[1]
Experimental Protocols
1. Xenograft Model Establishment
A general workflow for establishing xenograft models for this compound efficacy studies is outlined below.
Protocol Details:
-
Cell Lines: Utilize cancer cell lines with wild-type p53 status, such as SJSA-1, RS4;11, LNCaP, or HCT-116.[1]
-
Animals: Severe combined immunodeficient (SCID) mice are commonly used.[1]
-
Cell Implantation:
-
Tumor Growth Monitoring:
-
Monitor tumor growth by caliper measurements.
-
Calculate tumor volume using the formula: (length x width^2) / 2.
-
Initiate treatment when tumors reach a mean volume of approximately 200 mm³.[1]
-
-
Drug Preparation and Administration:
-
Prepare this compound in a suitable vehicle for oral administration (e.g., as specified in the original study protocols).
-
Administer this compound or vehicle control via oral gavage according to the specified dosing schedule.[1]
-
-
Efficacy Assessment:
-
Measure tumor volumes and body weights regularly throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis.
-
2. Pharmacodynamic Analysis
To understand the in vivo mechanism of action, pharmacodynamic studies can be performed.
-
Procedure:
-
Analyses:
-
qRT-PCR: Analyze the mRNA expression levels of p53 target genes such as p21, MDM2, and PUMA.[1]
-
Western Blot: Assess the protein levels of p53, p21, MDM2, and markers of apoptosis like cleaved caspase-3 and cleaved PARP.[1][5]
-
Immunohistochemistry (IHC): Visualize the expression and localization of proteins like p53 and cleaved caspase-3 within the tumor tissue.[5]
-
3. In Vivo Imaging
Non-invasive imaging techniques can be employed to monitor tumor proliferation and apoptosis in real-time.
-
Tumor Proliferation Imaging: 18F-L-thymidine micro PET (FLT-PET) can be used to visualize cell proliferation.[3]
-
Apoptosis Imaging: An Annexin-V 750 kit can be utilized to image tumor apoptosis.[3]
This compound has demonstrated significant single-agent efficacy in preclinical xenograft models of various cancers with wild-type p53.[1][2][3] The provided protocols and dosing information serve as a guide for researchers designing in vivo studies to further evaluate the therapeutic potential of this compound. It is crucial to optimize experimental conditions for each specific cell line and research question.
References
- 1. ascentagepharma.com [ascentagepharma.com]
- 2. This compound: an optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: An optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A Novel and Potent Inhibitor of the MDM2:p53 Axis for the Treatment of Dedifferentiated Liposarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes: Monitoring p53 Pathway Activation by SAR405838
Introduction The tumor suppressor protein p53 is a critical regulator of cell cycle progression, apoptosis, and DNA repair. Its activity is tightly controlled by the murine double minute 2 (MDM2) oncoprotein, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[1][2] In many human cancers that retain wild-type p53, the function of this tumor suppressor is impaired due to the overexpression of MDM2.[1][2][3]
SAR405838 is a potent and highly selective small-molecule inhibitor designed to disrupt the MDM2-p53 interaction.[1][4] By binding to the p53-binding pocket on MDM2, this compound blocks the interaction between the two proteins.[3][5] This inhibition prevents the MDM2-mediated degradation of p53, leading to the accumulation and activation of p53 in cancer cells with a wild-type p53 status.[1][3] Activated p53 then functions as a transcription factor, upregulating target genes such as CDKN1A (p21) and PUMA.[1][5] The induction of p21 leads to cell cycle arrest, while the expression of PUMA can trigger apoptosis.[1][2][6]
Mechanism of Action Western blotting is an essential immunoassay used to confirm the mechanism of action of this compound. This technique allows for the semi-quantitative detection of increased total p53 protein levels, confirming stabilization. Furthermore, it can be used to monitor the expression of downstream p53 targets, such as p21 and MDM2 itself (which is a transcriptional target of p53, forming a negative feedback loop), providing robust evidence of pathway activation.[1][2]
Western Blot Protocol for p53 Activation
This protocol details the procedure for analyzing the dose-dependent effects of this compound on p53, p21, and MDM2 protein levels in a cancer cell line expressing wild-type p53 (e.g., SJSA-1 osteosarcoma or HCT-116 colon cancer cells).[1][3]
1. Materials and Reagents
-
Cell Line: SJSA-1 (ATCC CRL-2098) or HCT-116 (ATCC CCL-247)
-
Culture Media: RPMI-1640 or McCoy's 5A medium, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Compound: this compound (dissolved in DMSO to create a stock solution).
-
Buffers:
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
RIPA Lysis Buffer supplemented with Protease and Phosphatase Inhibitor Cocktails.
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
-
Reagents for Quantification and Loading:
-
BCA Protein Assay Kit.
-
4x Laemmli Sample Buffer.
-
-
Reagents for Electrophoresis and Transfer:
-
4-12% Bis-Tris polyacrylamide gels.
-
PVDF or Nitrocellulose membranes (0.45 µm).
-
Transfer buffer.
-
-
Antibodies:
-
Primary: Rabbit anti-p53, Rabbit anti-p21, Mouse anti-MDM2, Mouse anti-β-actin (or other loading control).
-
Secondary: HRP-conjugated Goat anti-Rabbit IgG, HRP-conjugated Goat anti-Mouse IgG.
-
-
Detection: Enhanced Chemiluminescence (ECL) Substrate.
-
Equipment: Cell culture incubator, electrophoresis cells, wet or semi-dry transfer system, orbital shaker, chemiluminescence imaging system.
2. Experimental Workflow
3. Step-by-Step Methodology
a. Cell Culture and Treatment
-
Seed SJSA-1 or HCT-116 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium. Based on published data, effective concentrations range from 10 nM to 1 µM.[2][3] A suggested dose-response is: 0 (DMSO vehicle control), 10, 30, 100, and 300 nM.
-
Replace the medium with the this compound-containing medium and incubate for 24 hours.[2]
b. Lysate Preparation and Quantification
-
Aspirate the medium and wash the cell monolayer twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA Protein Assay Kit according to the manufacturer's instructions.
c. SDS-PAGE and Electrotransfer
-
Normalize all samples to the same concentration (e.g., 1-2 µg/µL) with RIPA buffer.
-
Add 4x Laemmli buffer to each sample, resulting in a 1x final concentration.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane into a 4-12% Bis-Tris gel. Include a pre-stained protein ladder.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system. Confirm transfer efficiency by staining the membrane with Ponceau S.
d. Immunoblotting and Detection
-
Wash the membrane briefly with TBST to remove Ponceau S.
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with primary antibodies (e.g., anti-p53 at 1:1000, anti-p21 at 1:1000, anti-β-actin at 1:5000) diluted in the blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it evenly to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system. Adjust exposure times to avoid signal saturation.
4. Data Presentation and Analysis
The intensity of the bands corresponding to p53, p21, and MDM2 should be quantified using densitometry software (e.g., ImageJ). The intensity of each target protein band is normalized to the intensity of the corresponding loading control band (β-actin) to correct for loading differences. The results can be presented as fold change relative to the vehicle-treated control.
Table 1: Quantified Protein Expression Following this compound Treatment
| This compound Conc. (nM) | Normalized p53 Intensity (Fold Change vs. Control) | Normalized p21 Intensity (Fold Change vs. Control) | Normalized MDM2 Intensity (Fold Change vs. Control) |
| 0 (Vehicle) | 1.0 | 1.0 | 1.0 |
| 10 | 2.1 | 1.8 | 1.5 |
| 30 | 4.5 | 3.9 | 3.2 |
| 100 | 8.2 | 7.5 | 6.8 |
| 300 | 8.5 | 7.8 | 7.1 |
Note: Data are representative and illustrate the expected dose-dependent increase in p53, p21, and MDM2 protein levels upon treatment with this compound, consistent with published findings.[1][2]
References
- 1. ascentagepharma.com [ascentagepharma.com]
- 2. This compound: A novel and potent inhibitor of the MDM2:p53 axis for the treatment of dedifferentiated liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: An optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] this compound: an optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression. | Semantic Scholar [semanticscholar.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound: an optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing SAR405838-Induced Apoptosis using Annexin V Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR405838 is a potent and selective small-molecule inhibitor of the Mouse Double Minute 2 (MDM2) homolog protein. By disrupting the interaction between MDM2 and the tumor suppressor protein p53, this compound stabilizes and activates p53, leading to the downstream induction of apoptosis in cancer cells with wild-type p53.[1][2] A key event in the p53-mediated apoptotic cascade is the transcriptional upregulation of pro-apoptotic proteins, such as PUMA (p53 Upregulated Modulator of Apoptosis).[2][3]
The Annexin V staining assay is a widely used and reliable method for detecting one of the earliest events in apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[4] This externalization of PS serves as an "eat me" signal for phagocytes. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry.[5] When used in conjunction with a vital dye such as Propidium Iodide (PI), which is excluded from live cells with intact membranes, this assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
These application notes provide a detailed protocol for the quantitative assessment of this compound-induced apoptosis using Annexin V and PI staining, followed by flow cytometric analysis.
Mechanism of Action: this compound-Induced Apoptosis
This compound functions by inhibiting the E3 ubiquitin ligase activity of MDM2, which normally targets p53 for proteasomal degradation. The resulting accumulation of p53 leads to the transcriptional activation of its target genes, including those involved in apoptosis. A critical mediator in this pathway is PUMA, a BH3-only protein that promotes apoptosis by neutralizing anti-apoptotic Bcl-2 family members, thereby facilitating the activation of Bax and Bak, mitochondrial outer membrane permeabilization, and subsequent caspase activation.[2][3]
Caption: this compound-induced p53-mediated apoptosis pathway.
Quantitative Data Presentation
The following table summarizes the dose- and time-dependent induction of apoptosis by this compound in various cancer cell lines as determined by Annexin V staining and flow cytometry.
| Cell Line | p53 Status | This compound Concentration (µM) | Treatment Time (hours) | % Apoptotic Cells (Annexin V+) |
| SJSA-1 (Osteosarcoma) | Wild-type | 0.1 | 48 | ~25% |
| 0.3 | 48 | ~40% | ||
| 1.0 | 48 | ~60% | ||
| RS4;11 (Acute Leukemia) | Wild-type | 0.1 | 24 | ~20% |
| 0.3 | 24 | ~50% | ||
| 1.0 | 24 | ~75% | ||
| 0.1 | 48 | ~40% | ||
| 0.3 | 48 | ~80% | ||
| 1.0 | 48 | >90% | ||
| LNCaP (Prostate Cancer) | Wild-type | 10.0 | 48 | Minimal |
| HCT-116 (Colon Cancer) | Wild-type | 10.0 | 48 | Minimal |
Data is representative and compiled from published studies. The exact percentages can vary based on experimental conditions.
Experimental Protocols
Materials and Reagents
-
This compound (prepare stock solutions in DMSO and store at -20°C)
-
Cancer cell lines of interest (e.g., SJSA-1, RS4;11)
-
Appropriate cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Deionized water
-
Flow cytometer
-
Microcentrifuge tubes
-
Pipettes and tips
Experimental Workflow
Caption: Step-by-step workflow for the Annexin V apoptosis assay.
Detailed Protocol
1. Cell Seeding and Treatment:
a. Seed the desired cancer cell line in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment. b. Allow cells to adhere and grow overnight (for adherent cells). c. Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment. d. Replace the culture medium with the medium containing the different concentrations of this compound or the vehicle control. e. Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
2. Cell Harvesting and Staining:
a. For suspension cells: Gently collect the cells from the culture vessel into a centrifuge tube. b. For adherent cells: Carefully collect the culture medium, which contains apoptotic and detached cells. Wash the adherent cells once with PBS, and then detach them using a gentle method such as trypsinization. Combine the detached cells with the previously collected medium. c. Centrifuge the cell suspension at 300 x g for 5 minutes at room temperature. d. Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again as in the previous step. e. Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. f. Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL. g. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a fresh microcentrifuge tube. h. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension. i. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
3. Flow Cytometry Analysis:
a. After incubation, add 400 µL of 1X Binding Buffer to each tube. b. Analyze the samples on a flow cytometer as soon as possible (within 1 hour). c. Set up the flow cytometer to detect FITC (typically FL1 channel) and PI (typically FL2 or FL3 channel). d. Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up appropriate compensation and gates. e. Acquire data for at least 10,000 events per sample.
Data Interpretation
The flow cytometry data will be displayed as a dot plot with Annexin V-FITC fluorescence on one axis and PI fluorescence on the other. The cell population can be divided into four quadrants:
-
Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (due to mechanical injury during sample preparation).
The percentage of cells in the lower-right and upper-right quadrants represents the total apoptotic cell population.
Caption: Representative quadrant analysis of flow cytometry data.
Troubleshooting
-
High background staining in negative controls: Ensure gentle handling of cells during harvesting and staining to prevent membrane damage. Titrate the amount of Annexin V and PI for your specific cell type.
-
Low signal in positive controls: Confirm that the apoptosis-inducing agent and incubation time are sufficient to induce apoptosis. Check the expiration dates and storage conditions of the staining reagents.
-
Compensation issues: Always include single-stained controls to properly set up compensation and avoid spectral overlap between FITC and PI.
By following these detailed application notes and protocols, researchers can effectively and quantitatively assess the apoptotic effects of this compound, contributing to a deeper understanding of its mechanism of action and its potential as a therapeutic agent.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. This compound: an optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascentagepharma.com [ascentagepharma.com]
- 4. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SAR405838 in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of SAR405838, a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction, in a variety of in vitro experimental settings.
Introduction
This compound is a spiro-oxindole analog that binds to the p53-binding pocket of murine double minute 2 (MDM2) with high affinity, disrupting the MDM2-p53 interaction. This leads to the stabilization and activation of the p53 tumor suppressor protein, which can induce cell cycle arrest, apoptosis, and senescence in cancer cells harboring wild-type p53. These characteristics make this compound a valuable tool for cancer research and drug development.
Mechanism of Action
This compound functions by inhibiting the E3 ubiquitin ligase activity of MDM2, which targets p53 for proteasomal degradation. By blocking this interaction, this compound allows p53 to accumulate in the nucleus, where it can transactivate its target genes, such as p21 (CDKN1A) and PUMA (BBC3), leading to cell cycle arrest and apoptosis, respectively.
Data Presentation
Binding Affinity and Potency
| Parameter | Value | Reference |
| Ki (MDM2) | 0.88 nM | [1][2] |
| Kd (MDM2) | 8.2 nM | [2] |
In Vitro Cellular Activity (IC50)
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |
| SJSA-1 | Osteosarcoma | Wild-type | 0.092 | [2] |
| RS4;11 | Acute Lymphoblastic Leukemia | Wild-type | 0.089 | [2] |
| LNCaP | Prostate Cancer | Wild-type | 0.27 | [2] |
| HCT-116 | Colon Cancer | Wild-type | 0.20 | [2] |
| SAOS-2 | Osteosarcoma | Deletion | >10 | [2] |
| PC-3 | Prostate Cancer | Deletion | >10 | [2] |
| SW620 | Colorectal Cancer | Mutated | >10 | [2] |
| HCT-116 (p53-/-) | Colon Cancer | Deletion | >20 | [2] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound and volume of DMSO.
-
In a sterile microcentrifuge tube, dissolve the calculated mass of this compound powder in the appropriate volume of DMSO.
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. For short-term storage (up to one month), the solution can be kept at -20°C.
Note: It is recommended to prepare fresh dilutions from the stock solution for each experiment. The final DMSO concentration in the cell culture medium should be kept below 0.5% to minimize solvent toxicity.
Cell Viability Assay (WST-based)
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
Water-soluble tetrazolium salt (WST) reagent (e.g., WST-1 or WST-8)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of WST reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for p53 Pathway Activation
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound stock solution
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against p53, MDM2, p21, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 24 hours).
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Apoptosis Assay (Annexin V/PI Staining)
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound for a specified duration (e.g., 48 hours).
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for a cell viability assay.
Caption: p53 status and this compound sensitivity.
References
Application Notes and Protocols for SAR405838 Treatment in the SJSA-1 Osteosarcoma Cell Line
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of SAR405838, a potent and selective small-molecule inhibitor of the MDM2-p53 interaction, on the SJSA-1 human osteosarcoma cell line. This cell line is characterized by wild-type p53 and MDM2 gene amplification, making it a relevant model for studying MDM2 inhibitors.
Introduction
This compound is an optimized spirooxindole-based inhibitor that binds to the p53-binding pocket of MDM2 with high affinity (Ki = 0.88 nM), effectively disrupting the MDM2-p53 interaction.[1][2] This disruption leads to the stabilization and activation of p53, a tumor suppressor protein. In cancer cells with wild-type p53, such as SJSA-1, the activation of p53 can trigger cell-cycle arrest, apoptosis, and ultimately, tumor regression.[1][3][4] Notably, a single oral dose of this compound has been shown to be sufficient to achieve complete and durable tumor regression in SJSA-1 xenograft models.[1][4]
Mechanism of Action in SJSA-1 Cells
In SJSA-1 cells, this compound treatment leads to a robust activation of the p53 pathway. By inhibiting MDM2-mediated degradation of p53, this compound causes an accumulation of p53 protein.[1] This activated p53 then transcriptionally upregulates its target genes, including the cyclin-dependent kinase inhibitor p21 and the pro-apoptotic protein PUMA (p53 upregulated modulator of apoptosis).[1][3] The induction of p21 contributes to cell cycle arrest, while the strong upregulation of PUMA is a key driver of apoptosis in SJSA-1 cells treated with this compound.[1][3] This leads to the cleavage of caspase-3 and PARP, further executing the apoptotic program.[1][3]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on the SJSA-1 cell line.
Table 1: In Vitro Efficacy of this compound in SJSA-1 Cells
| Parameter | Value | Reference |
| Cell Growth Inhibition (IC50) | 0.092 µM | [2] |
| p21 mRNA Induction (EC50) | 0.3 - 0.6 µM | [3] |
| MDM2 mRNA Induction (EC50) | 0.3 - 0.6 µM | [3] |
| PUMA mRNA Induction (EC50) | 0.3 - 0.6 µM | [3] |
Table 2: Protein Expression Changes in SJSA-1 Cells upon this compound Treatment
| Protein | Effect | Concentration for Clear Effect | Reference |
| p53 | Dose-dependent increase | 30 nM | [1] |
| p21 | Dose-dependent increase | 30 nM | [1] |
| MDM2 | Dose-dependent increase | 30 nM | [1] |
| PUMA | Dose-dependent increase | 30 nM | [1] |
| Cleaved Caspase-3 | Increase | 30 nM | [1] |
| Cleaved PARP | Increase | 30 nM | [1] |
Signaling Pathway and Experimental Workflow
Caption: this compound inhibits MDM2, leading to p53 activation and downstream effects.
Caption: Workflow for in vitro and in vivo evaluation of this compound in SJSA-1.
Experimental Protocols
Cell Culture
The SJSA-1 cell line can be purchased from ATCC.[3] Cells should be maintained in a suitable medium, such as RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (WST-based)
This protocol is for determining the IC50 value of this compound.
-
Cell Seeding: Seed SJSA-1 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72-96 hours.
-
WST Reagent Addition: Add a water-soluble tetrazolium salt (WST) reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis induced by this compound.
-
Cell Treatment: Seed SJSA-1 cells in a 6-well plate. After 24 hours, treat the cells with this compound at various concentrations for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive cells are undergoing apoptosis, and PI staining distinguishes between early (PI-negative) and late (PI-positive) apoptotic cells.
Cell Cycle Analysis (PI Staining)
This protocol is for analyzing the effect of this compound on cell cycle progression.
-
Cell Treatment: Treat SJSA-1 cells with this compound for 24 hours.[5]
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol is for detecting changes in protein expression.
-
Protein Extraction: Treat SJSA-1 cells with this compound for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, MDM2, PUMA, cleaved caspase-3, cleaved PARP, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR)
This protocol is for measuring changes in mRNA levels.
-
RNA Extraction: Treat SJSA-1 cells with this compound. Extract total RNA using a suitable kit (e.g., RNeasy).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform real-time PCR using SYBR Green or TaqMan probes with primers specific for p21, MDM2, PUMA, and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the fold change in mRNA expression relative to the control.
In Vivo Xenograft Studies
These studies are crucial for evaluating the anti-tumor efficacy of this compound in a living organism.
-
Cell Implantation: Subcutaneously inject SJSA-1 cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice (e.g., NOD/SCID or athymic BALB/c).[6]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Administer this compound orally at desired doses and schedules.[7]
-
Tumor Monitoring: Measure tumor volume regularly using calipers.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for IHC staining of key proteins (e.g., p53, cleaved caspase-3) or qRT-PCR analysis of target gene expression.[8]
Conclusion
This compound demonstrates potent and specific activity against the SJSA-1 osteosarcoma cell line by activating the p53 pathway, leading to cell cycle arrest and robust PUMA-mediated apoptosis. The provided protocols offer a framework for researchers to further investigate the effects of this compound and other MDM2 inhibitors in this and other relevant cancer models.
References
- 1. ascentagepharma.com [ascentagepharma.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound: An optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: an optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SJSA1 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. Significant Differences in the Development of Acquired Resistance to the MDM2 Inhibitor this compound between In Vitro and In Vivo Drug Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: SAR405838 in Neuroblastoma Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of SAR405838 (also known as MI-773), a potent and specific small-molecule inhibitor of the MDM2-p53 interaction, in neuroblastoma models. The provided protocols offer detailed methodologies for in vitro and in vivo studies to assess the efficacy and mechanism of action of this compound.
Introduction
Neuroblastoma (NB) is the most common extracranial solid tumor in children, accounting for approximately 15% of cancer-related deaths in the pediatric population.[1] While somatic mutations in the tumor suppressor gene TP53 are rare in primary neuroblastoma, the p53 pathway is often functionally inactivated through the overexpression of its negative regulator, Murine Double Minute 2 (MDM2).[1] This makes the restoration of p53 function by inhibiting the MDM2-p53 interaction a compelling therapeutic strategy.
This compound is an optimized MDM2 inhibitor that has demonstrated potent antitumor activity in various preclinical cancer models by activating the p53 pathway, leading to cell cycle arrest and apoptosis.[2] This document summarizes the key findings and experimental procedures for evaluating this compound in preclinical neuroblastoma models.
Data Presentation
In Vitro Efficacy of this compound in Neuroblastoma Cell Lines
The cytotoxic effects of this compound have been evaluated in a panel of human neuroblastoma cell lines with varying p53 status. The half-maximal inhibitory concentration (IC50) values demonstrate a significantly higher potency in p53 wild-type cell lines.
| Cell Line | p53 Status | IC50 of this compound (μM) at 72h | Reference |
| SH-SY5Y | Wild-type | 0.8 ± 0.12 | [3] |
| IMR-32 | Wild-type | 1.2 ± 0.21 | [3] |
| LA-N-6 | Wild-type | 1.5 ± 0.25 | [3] |
| SK-N-AS | Mutant | >10 | [3] |
Table 1: In vitro cytotoxicity of this compound in human neuroblastoma cell lines.
Signaling Pathway
This compound functions by disrupting the interaction between MDM2 and p53. In neuroblastoma cells with wild-type p53, this leads to the stabilization and activation of p53, which in turn transactivates its downstream target genes, such as CDKN1A (encoding p21) and pro-apoptotic genes like BAX and PUMA. The activation of this signaling cascade ultimately results in cell cycle arrest and apoptosis.
Caption: Mechanism of action of this compound in p53 wild-type neuroblastoma cells.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on neuroblastoma cell lines.
Materials:
-
Neuroblastoma cell lines (e.g., SH-SY5Y, IMR-32, LA-N-6, SK-N-AS)
-
Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed neuroblastoma cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. The final concentrations should typically range from 0.01 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Protocol 2: Orthotopic Neuroblastoma Mouse Model
Objective: To evaluate the in vivo efficacy of this compound in an orthotopic neuroblastoma mouse model.
Materials:
-
4-6 week old immunodeficient mice (e.g., athymic nude or NOD/SCID)
-
Luciferase-expressing p53 wild-type neuroblastoma cells (e.g., SH-SY5Y-luc)
-
This compound formulated for in vivo administration
-
Vehicle control (e.g., DMSO or as specified for the formulation)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments
-
Bioluminescence imaging system
Procedure:
-
Culture and harvest luciferase-expressing neuroblastoma cells. Resuspend the cells in sterile PBS or Matrigel at a concentration of 1 x 10⁶ cells/20 µL.
-
Anesthetize the mouse using isoflurane.
-
Make a small flank incision to expose the left kidney and adrenal gland.
-
Carefully inject 20 µL of the cell suspension into the adrenal gland.
-
Suture the incision and allow the mouse to recover.
-
Monitor tumor growth weekly using bioluminescence imaging.
-
Once tumors are established (typically 1-2 weeks post-injection), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 100 mg/kg, oral gavage, daily) or vehicle control for a specified treatment period (e.g., 21 days).
-
Monitor tumor burden throughout the treatment period using bioluminescence imaging.
-
At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., immunohistochemistry for apoptosis markers like cleaved caspase-3).
Caption: Experimental workflow for the orthotopic neuroblastoma mouse model.
Protocol 3: Combination Study with Doxorubicin
Objective: To assess the synergistic effect of this compound and doxorubicin in neuroblastoma cells.
Materials:
-
p53 wild-type neuroblastoma cell lines
-
This compound
-
Doxorubicin
-
MTT assay reagents (as in Protocol 1)
-
Software for synergy analysis (e.g., CompuSyn)
Procedure:
-
Determine the IC50 values of this compound and doxorubicin individually in the selected cell lines as described in Protocol 1.
-
Design a combination matrix with varying concentrations of this compound and doxorubicin, typically centered around their respective IC50 values.
-
Perform the MTT assay as described in Protocol 1 using the combination drug concentrations.
-
Analyze the data using the Chou-Talalay method to calculate the Combination Index (CI).
-
CI < 1 indicates synergism.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
Findings from Preclinical Studies: In preclinical studies, this compound has been shown to augment the cytotoxic effects of doxorubicin in p53 wild-type neuroblastoma cell lines.[1][3] This suggests that combining this compound with conventional chemotherapy may be an effective strategy for treating neuroblastoma.
Summary and Future Directions
This compound demonstrates significant preclinical activity in p53 wild-type neuroblastoma models, both as a single agent and in combination with chemotherapy. The provided protocols offer a framework for further investigation into the therapeutic potential of this MDM2 inhibitor. Future studies could explore mechanisms of resistance, identify predictive biomarkers, and evaluate this compound in patient-derived xenograft (PDX) models of neuroblastoma to better predict clinical efficacy. The strong preclinical rationale supports the clinical development of this compound for the treatment of children with neuroblastoma harboring a wild-type p53 status.
References
Application Notes and Protocols: qRT-PCR Analysis of p21 and PUMA Expression Following SAR405838 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR405838 is a potent and highly specific small-molecule inhibitor of the Murine Double Minute 2 (MDM2)-p53 interaction.[1][2] In cancer cells harboring wild-type p53, MDM2 negatively regulates p53 through ubiquitination and subsequent proteasomal degradation. By binding to the p53-binding pocket of MDM2, this compound effectively disrupts this interaction, leading to the stabilization and activation of p53.[1][3] This activation of the p53 pathway results in the transcriptional upregulation of p53 target genes, which can induce cell-cycle arrest and apoptosis.[4][5][6]
Among the key downstream targets of p53 are p21 (also known as CDKN1A) and PUMA (p53 Upregulated Modulator of Apoptosis, also known as BBC3). The p21 protein is a cyclin-dependent kinase inhibitor that plays a crucial role in G1 cell-cycle arrest. PUMA is a pro-apoptotic protein belonging to the BCL-2 family that is a critical mediator of p53-dependent apoptosis.[1] Therefore, quantifying the expression levels of p21 and PUMA mRNA through quantitative real-time polymerase chain reaction (qRT-PCR) serves as a robust method to assess the pharmacodynamic effects and mechanism of action of this compound.
These application notes provide a detailed protocol for the analysis of p21 and PUMA gene expression in cancer cell lines treated with this compound using qRT-PCR.
Data Presentation
The following table summarizes representative quantitative data on the fold change in p21 and PUMA mRNA expression following this compound treatment in different cancer cell lines with wild-type p53. It is important to note that the magnitude of induction can vary between cell lines.
| Cell Line | Gene | Treatment Concentration | Time Point | Fold Change in mRNA Expression (vs. Vehicle Control) |
| SJSA-1 (Osteosarcoma) | p21 | Dose-dependent | 6 - 72 hours | Robust upregulation |
| SJSA-1 (Osteosarcoma) | PUMA | 200 mg/kg (in vivo) | Not Specified | >40-fold |
| HCT-116 (Colon Cancer) | p21 | 0.7 µM (EC50) | Not Specified | Robust, dose-dependent increase |
| HCT-116 (Colon Cancer) | PUMA | 1 µM | Not Specified | ~3-fold |
| LNCaP (Prostate Cancer) | p21 | Dose-dependent | Not Specified | Increase |
| LNCaP (Prostate Cancer) | PUMA | Not Specified | Not Specified | Modest effect |
| RS4;11 (Acute Leukemia) | p21 | Dose-dependent | Not Specified | Increase |
| RS4;11 (Acute Leukemia) | PUMA | Not Specified | Not Specified | Robust upregulation |
Signaling Pathway and Experimental Overview
Caption: this compound inhibits MDM2, leading to p53 stabilization and transcriptional activation of p21 and PUMA.
Caption: Experimental workflow for qRT-PCR analysis of gene expression after this compound treatment.
Caption: Logical relationship of the experiment to test the hypothesis.
Experimental Protocols
Materials and Reagents
-
Cancer cell line with wild-type p53 (e.g., SJSA-1, HCT-116, LNCaP, RS4;11)
-
Cell culture medium and supplements
-
This compound (and appropriate vehicle, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I, RNase-free
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green qRT-PCR master mix (e.g., SensiMix SYBR, Bioline)
-
Nuclease-free water
-
qRT-PCR primers (see table below)
-
qRT-PCR plates and seals
Validated qRT-PCR Primer Sequences for Human Genes:
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| p21 (CDKN1A) | AGGTGGACCTGGAGACTCTCAG | TCCTCTTGGAGAAGATCAGCCG |
| PUMA (BBC3) | GACGACCTCAACGCACAGTACGA | GGGAGGAGTCCCATGAAGAGATTGT |
| GAPDH (Housekeeping) | GTCTCCTCTGACTTCAACAGCG | ACCACCCTGTTGCTGTAGCCAA |
Protocol
1. Cell Culture and Treatment 1.1. Culture the chosen cancer cell line in the appropriate medium and conditions until they reach approximately 70-80% confluency. 1.2. Seed the cells in multi-well plates at a density that will allow for logarithmic growth during the treatment period. 1.3. The following day, treat the cells with various concentrations of this compound or the vehicle control. Ensure each condition is performed in triplicate. 1.4. Incubate the cells for the desired time points (e.g., 6, 12, 24, 48 hours).
2. RNA Extraction 2.1. After the incubation period, wash the cells with PBS and harvest them. 2.2. Isolate total RNA using a commercial RNA extraction kit according to the manufacturer's instructions. 2.3. To eliminate any contaminating genomic DNA, perform an on-column DNase digestion or treat the isolated RNA with DNase I. 2.4. Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). A 260/280 ratio of ~2.0 is considered pure.
3. cDNA Synthesis 3.1. Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's protocol. 3.2. The reaction typically involves incubating the RNA with reverse transcriptase, dNTPs, and a mix of oligo(dT) and random primers.
4. Quantitative Real-Time PCR (qRT-PCR) 4.1. Prepare the qRT-PCR reaction mixture in a nuclease-free tube. For each 20 µL reaction, combine:
- 10 µL of 2x SYBR Green master mix
- 1 µL of forward primer (10 µM)
- 1 µL of reverse primer (10 µM)
- 2 µL of cDNA template (diluted 1:10)
- 6 µL of nuclease-free water 4.2. Aliquot the reaction mixture into a qRT-PCR plate. 4.3. Run the qRT-PCR using the following cycling conditions:
- Initial Denaturation: 95°C for 10 minutes
- 40 Cycles:
- Denaturation: 95°C for 15 seconds
- Annealing/Extension: 60°C for 60 seconds
- Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.
5. Data Analysis 5.1. The relative expression of p21 and PUMA mRNA will be determined using the comparative Ct (ΔΔCt) method. 5.2. Normalize the Ct values of the target genes (p21 and PUMA) to the Ct value of the housekeeping gene (e.g., GAPDH) for each sample (ΔCt = Cttarget - Cthousekeeping). 5.3. Calculate the ΔΔCt by subtracting the ΔCt of the control (vehicle-treated) samples from the ΔCt of the this compound-treated samples (ΔΔCt = ΔCttreated - ΔCtcontrol). 5.4. The fold change in gene expression is calculated as 2-ΔΔCt.
References
- 1. origene.com [origene.com]
- 2. sinobiological.com [sinobiological.com]
- 3. Human-specific GAPDH qRT-PCR is an accurate and sensitive method of xenograft metastasis quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human PCR Primer Sets [realtimeprimers.com]
- 5. researchgate.net [researchgate.net]
- 6. Gene-specific repression of the p53 target gene PUMA via intragenic CTCF–Cohesin binding - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemical Analysis of p53 and Cleaved Caspase-3 in SAR405838-Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR405838 is a potent and selective small-molecule inhibitor of the murine double minute 2 (MDM2)-p53 protein-protein interaction.[1][2][3] In cancer cells with wild-type p53, MDM2 acts as a negative regulator, targeting p53 for proteasomal degradation. By blocking this interaction, this compound stabilizes and activates p53, leading to the transcriptional activation of downstream target genes.[2][4][5] This can result in cell cycle arrest and/or apoptosis, making this compound a promising therapeutic agent for tumors retaining wild-type p53.[2][3][5]
Two key biomarkers for assessing the pharmacodynamic effects of this compound in tumor tissues are the stabilization of p53 and the induction of apoptosis. Immunohistochemistry (IHC) is a powerful and widely used technique to visualize and quantify these markers within the tumor microenvironment. This document provides detailed protocols for the IHC staining of total p53 and the activated, cleaved form of caspase-3, a critical executioner of apoptosis.[6]
Principle of the Assays
This protocol outlines the detection of total p53 and cleaved caspase-3 in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections. The procedure involves deparaffinization and rehydration of the tissue, followed by antigen retrieval to unmask the epitopes. Subsequently, specific primary antibodies are used to bind to p53 and cleaved caspase-3. A secondary antibody conjugated to an enzyme (such as horseradish peroxidase) is then applied, which binds to the primary antibody. Finally, a chromogenic substrate is added, which is converted by the enzyme into a colored precipitate at the site of the antigen, allowing for visualization by light microscopy.
Data Presentation
The following tables present hypothetical quantitative data from a preclinical study evaluating the effect of this compound on p53 and cleaved caspase-3 expression in a xenograft tumor model.
Table 1: p53 Staining in this compound-Treated Tumors
| Treatment Group | Dose (mg/kg) | Staining Intensity (Mean Score ± SD) | Percentage of Positive Nuclei (Mean % ± SD) |
| Vehicle Control | 0 | 0.5 ± 0.2 | 15 ± 5 |
| This compound | 25 | 1.8 ± 0.4 | 65 ± 10 |
| This compound | 50 | 2.7 ± 0.5 | 88 ± 7 |
Staining intensity was scored on a scale of 0 (negative), 1 (weak), 2 (moderate), and 3 (strong).
Table 2: Cleaved Caspase-3 Staining in this compound-Treated Tumors
| Treatment Group | Dose (mg/kg) | Staining Intensity (Mean Score ± SD) | Percentage of Positive Cytoplasmic/Nuclear Staining (Mean % ± SD) |
| Vehicle Control | 0 | 0.2 ± 0.1 | 5 ± 2 |
| This compound | 25 | 1.5 ± 0.3 | 45 ± 8 |
| This compound | 50 | 2.5 ± 0.4 | 75 ± 9 |
Staining intensity was scored on a scale of 0 (negative), 1 (weak), 2 (moderate), and 3 (strong).
Signaling Pathway and Experimental Workflow
Caption: this compound signaling pathway leading to apoptosis.
Caption: Immunohistochemistry experimental workflow.
Experimental Protocols
Materials and Reagents
-
FFPE tumor tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)
-
3% Hydrogen Peroxide
-
Blocking Buffer (e.g., 5% normal goat serum in PBS with 0.1% Tween-20)
-
Primary Antibody for p53 (e.g., Clone DO-7)
-
Primary Antibody for Cleaved Caspase-3 (e.g., Asp175)
-
HRP-conjugated secondary antibody (polymer-based detection system recommended)
-
DAB (3,3'-Diaminobenzidine) chromogen kit
-
Hematoxylin counterstain
-
Mounting medium
-
Coplin jars or staining dishes
-
Humidified chamber
-
Light microscope
Protocol: Immunohistochemical Staining
This protocol is a general guideline; optimization may be required for specific antibodies and tissues.
1. Deparaffinization and Rehydration a. Immerse slides in Xylene: 2 changes, 10 minutes each. b. Immerse in 100% Ethanol: 2 changes, 5 minutes each. c. Immerse in 95% Ethanol: 2 changes, 3 minutes each. d. Immerse in 70% Ethanol: 2 changes, 3 minutes each. e. Rinse gently with deionized water.
2. Antigen Retrieval a. Submerge slides in a Coplin jar containing Antigen Retrieval Buffer. b. Heat the slides in a water bath, steamer, or pressure cooker (e.g., 95-100°C for 20-40 minutes). Note: Optimal buffer and heating time should be determined for each antibody. c. Allow slides to cool to room temperature in the buffer (approximately 20-30 minutes). d. Rinse slides with deionized water and then with wash buffer (e.g., PBS with 0.1% Tween-20).
3. Peroxidase Blocking a. Immerse slides in 3% hydrogen peroxide for 10-15 minutes at room temperature to quench endogenous peroxidase activity. b. Rinse slides with wash buffer, 3 changes for 5 minutes each.
4. Blocking a. Carefully wipe around the tissue section and apply Blocking Buffer. b. Incubate for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.
5. Primary Antibody Incubation a. Gently tap off excess blocking buffer (do not rinse). b. Apply diluted primary antibody (anti-p53 or anti-cleaved caspase-3) to cover the tissue section. c. Incubate overnight at 4°C in a humidified chamber. Note: Optimal antibody concentration and incubation time should be determined.
6. Secondary Antibody Incubation a. Rinse slides with wash buffer, 3 changes for 5 minutes each. b. Apply the HRP-conjugated secondary antibody. c. Incubate for 30-60 minutes at room temperature in a humidified chamber.
7. Chromogenic Detection a. Rinse slides with wash buffer, 3 changes for 5 minutes each. b. Prepare the DAB chromogen solution according to the manufacturer's instructions. c. Apply the DAB solution to the tissue sections and incubate for 2-10 minutes, or until the desired brown color intensity is reached (monitor under a microscope). d. Immediately stop the reaction by immersing the slides in deionized water.
8. Counterstaining a. Immerse slides in Hematoxylin for 30 seconds to 2 minutes. b. "Blue" the slides by rinsing in running tap water or an alkaline solution. c. Rinse with deionized water.
9. Dehydration and Mounting a. Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%). b. Clear in xylene. c. Apply a drop of mounting medium to the tissue section and place a coverslip.
10. Analysis a. Examine the slides under a light microscope. b. p53 staining is typically nuclear. c. Cleaved caspase-3 staining is typically cytoplasmic and can also be observed in apoptotic bodies. d. Quantification can be performed by scoring the intensity and percentage of positive cells.
Interpretation of Results
An increase in the intensity and percentage of p53-positive nuclei in this compound-treated tumors compared to vehicle controls indicates successful stabilization of the p53 protein. A corresponding increase in cleaved caspase-3 staining demonstrates the induction of apoptosis, a key downstream effect of p53 activation.[5] The dose-dependent increase in both markers, as shown in the example data, provides strong evidence for the on-target activity of this compound in vivo.
Conclusion
Immunohistochemistry for p53 and cleaved caspase-3 is an essential tool for evaluating the in vivo efficacy and mechanism of action of MDM2-p53 inhibitors like this compound. The protocols and information provided in this document offer a comprehensive guide for researchers to effectively implement these assays in their drug development programs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ascentagepharma.com [ascentagepharma.com]
- 3. This compound: an optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound: An optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspase 3 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for SAR405838 Formulation for In Vivo Oral Gavage
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR405838, also known as MI-77301, is a potent and selective small-molecule inhibitor of the murine double minute 2 (MDM2)-p53 protein-protein interaction.[1][2] By binding to MDM2 with high affinity (Ki = 0.88 nmol/L), this compound blocks the interaction between MDM2 and p53.[1][2] This inhibition prevents the MDM2-mediated degradation of p53, leading to the accumulation of p53 protein and the activation of the p53 signaling pathway in cells with wild-type p53.[1][3] The activation of this pathway can induce cell-cycle arrest, apoptosis, and potent antitumor activity.[2][3][4] this compound has demonstrated excellent oral bioavailability and has been shown to induce complete and durable tumor regression in various preclinical cancer models when administered orally.[1][2][4]
These application notes provide a detailed protocol for the formulation of this compound for in vivo oral gavage administration in mice, based on established methodologies for poorly soluble compounds.
Signaling Pathway of this compound
This compound functions by disrupting the negative regulation of the tumor suppressor protein p53 by MDM2. Under normal cellular conditions in wild-type p53 cells, MDM2 binds to p53, targeting it for ubiquitination and subsequent proteasomal degradation. This compound occupies the p53-binding pocket of MDM2, preventing this interaction. The resulting stabilization and accumulation of p53 leads to the transcriptional activation of its target genes, such as p21 (CDKN1A) and PUMA (BBC3), which in turn mediate cell-cycle arrest and apoptosis, respectively.[1][4]
Materials and Reagents
| Material/Reagent | Supplier | Catalog # | Notes |
| This compound | MedChemExpress | HY-15543 | Or other reputable supplier |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Anhydrous, ≥99.9% |
| Polyethylene glycol 300 (PEG300) | Sigma-Aldrich | 8.07481 | For synthesis |
| Polysorbate 80 (Tween® 80) | Sigma-Aldrich | P1754 | |
| Saline, 0.9% (w/v) | Thermo Fisher Scientific | SH3025601 | Sterile |
| 1.5 mL Microcentrifuge tubes | VWR | 20170-577 | |
| Pipettes and sterile tips | VWR | Various | |
| Vortex mixer | VWR | 58816-121 | |
| Analytical balance | Mettler Toledo | Various |
Formulation Protocol
This protocol is designed to prepare a 2.5 mg/mL suspension of this compound, suitable for oral gavage in mice. It is recommended to prepare the formulation fresh before each use due to the potential for instability of the compound in solution.[5]
Quantitative Data: Formulation Components
| Component | Volume per 1 mL Formulation | Final Concentration (v/v) | Purpose |
| DMSO | 100 µL | 10% | Initial solubilization |
| PEG300 | 400 µL | 40% | Co-solvent and vehicle |
| Tween® 80 | 50 µL | 5% | Surfactant/emulsifier |
| Saline (0.9%) | 450 µL | 45% | Vehicle |
Step-by-Step Preparation
-
Prepare this compound Stock Solution:
-
Weigh the required amount of this compound powder.
-
Prepare a 25 mg/mL stock solution of this compound in DMSO. For example, dissolve 25 mg of this compound in 1 mL of DMSO. Vortex until fully dissolved.
-
-
Prepare the Vehicle Mixture:
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 50 µL of Tween® 80 to the PEG300 and mix thoroughly by vortexing.
-
-
Combine Stock Solution and Vehicle:
-
To the PEG300 and Tween® 80 mixture, add 100 µL of the 25 mg/mL this compound stock solution in DMSO.
-
Vortex the mixture until it is homogeneous.
-
-
Final Formulation:
-
Slowly add 450 µL of 0.9% saline to the mixture while vortexing to prevent precipitation.
-
Continue to vortex until a uniform suspension is achieved. The final concentration of this compound will be 2.5 mg/mL.
-
-
Vehicle Control Preparation:
-
Prepare a vehicle control by following the same procedure but substituting the this compound DMSO stock solution with 100 µL of pure DMSO.
-
In Vivo Oral Gavage Protocol
This protocol outlines the oral administration of the prepared this compound formulation to mice. All animal procedures should be performed in accordance with institutional guidelines and approved animal care and use protocols.
Dosage and Administration
-
Dosage Calculation: The dosing volume can be adjusted based on the desired dose (mg/kg) and the body weight of the animal. For example, for a 10 mg/kg dose in a 20 g mouse, the required volume of the 2.5 mg/mL formulation would be 80 µL.
-
Calculation: (10 mg/kg * 0.02 kg) / 2.5 mg/mL = 0.08 mL = 80 µL
-
-
Administration:
-
Gently restrain the mouse.
-
Ensure the this compound suspension is well-mixed by vortexing immediately before drawing it into the syringe.
-
Use a proper-sized, ball-tipped oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach.
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Frequency: Dosing frequency can vary depending on the experimental design. Daily oral administration has been shown to be effective in preclinical models.[4]
Experimental Workflow
Summary
This document provides a comprehensive guide for the preparation and in vivo oral administration of the MDM2 inhibitor this compound. The described formulation is designed to achieve a stable suspension for consistent dosing in preclinical research. Adherence to these protocols will aid researchers in obtaining reliable and reproducible results when evaluating the efficacy of this compound in various cancer models.
References
- 1. ascentagepharma.com [ascentagepharma.com]
- 2. This compound: an optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A Novel and Potent Inhibitor of the MDM2:p53 Axis for the Treatment of Dedifferentiated Liposarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: An optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Acquired Resistance to SAR405838 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SAR405838 and encountering acquired resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2][3] By binding to the p53-binding pocket of MDM2, this compound blocks the interaction between these two proteins. This prevents MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53.[4] Consequently, in cancer cells with wild-type TP53, this compound treatment leads to the accumulation and activation of p53.[1][5] Activated p53 then transcriptionally upregulates its target genes, such as p21 and PUMA, which in turn induces cell-cycle arrest and/or apoptosis.[1][5][6]
Q2: What is the primary mechanism of acquired resistance to this compound?
A2: The most frequently observed mechanism of acquired resistance to this compound is the acquisition of mutations in the TP53 gene, particularly within the DNA binding domain.[7][8][9][10] These mutations impair or abolish the tumor suppressor function of p53, rendering it unable to be activated by this compound.[7][8][9] As a result, the downstream signaling cascade leading to cell cycle arrest and apoptosis is disrupted, allowing the cancer cells to evade the drug's effects. Clinical studies have also detected the emergence of TP53 mutations in patients treated with HDM2 inhibitors.[5][11]
Q3: Are there differences in resistance mechanisms observed in vitro versus in vivo?
A3: Yes, studies have shown significant differences in the development of acquired resistance to this compound between cell culture (in vitro) and animal models (in vivo).[7][8][9]
-
In vitro , prolonged treatment of cancer cell lines like SJSA-1 with this compound often leads to profound resistance, which is strongly associated with the emergence of inactivating mutations in the TP53 gene.[7][8][9]
-
In vivo , while tumors may eventually regrow after an initial response to this compound, the acquired resistance is often more modest (e.g., a 3-5 fold loss of sensitivity).[7][8][9] Interestingly, these regrown tumors sometimes retain wild-type TP53 or may acquire heterozygous TP53 mutations, such as C176F, which still allow for partial p53 activation by this compound.[7][8][9]
Q4: My cells are showing variable IC50 values for this compound. What could be the reason?
A4: Variability in IC50 values can arise from several factors:
-
Cell Line Integrity: Ensure the cell line has not been passaged too many times and is free from contamination.
-
TP53 Status: Confirm the TP53 status of your cell line. Any pre-existing subpopulations with TP53 mutations could be selected for during culture.
-
Assay Conditions: Factors such as cell seeding density, assay duration, and the specific viability assay used (e.g., MTT, CCK-8) can influence the results.[12] Standardize these parameters across experiments.
-
Compound Stability: Ensure proper storage and handling of the this compound compound to maintain its activity.
Q5: I am trying to generate a this compound-resistant cell line, but the cells die at higher concentrations. What should I do?
A5: Generating a resistant cell line requires a gradual increase in drug concentration to allow for the selection and expansion of resistant clones.[13][14] If widespread cell death occurs, consider the following:
-
Start with a lower concentration: Begin with a concentration around the IC20 (the concentration that inhibits 20% of cell growth).[14]
-
Incremental dose escalation: Increase the drug concentration slowly, for example, by 1.5 to 2-fold at each step, only after the cells have recovered and are proliferating steadily at the current concentration.[13]
-
Pulsed treatment: Instead of continuous exposure, you can try a pulsed approach where cells are treated for a specific duration, followed by a recovery period in drug-free medium.[12]
Troubleshooting Guides
Problem 1: No or weak induction of p53 target genes (p21, PUMA) after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Cell line has mutated or deleted TP53 | Verify the TP53 status of your cell line by sequencing. This compound is only effective in cells with wild-type TP53.[1] |
| Suboptimal drug concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. |
| Insufficient treatment duration | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the time point of maximal p53 target gene induction. |
| Issues with Western Blotting | Optimize your Western blotting protocol, including antibody concentrations and incubation times. Use a positive control (e.g., a cell line known to respond to this compound). |
Problem 2: Difficulty in confirming TP53 mutations in resistant clones.
| Possible Cause | Troubleshooting Step |
| Low percentage of mutant cells in the population | Use a sensitive mutation detection method like Next-Generation Sequencing (NGS) which can detect mutations at low allele frequencies.[1][15] Sanger sequencing may not be sensitive enough if the resistant clone is not the dominant population.[16] |
| Mutations outside the sequenced region | Ensure that the entire coding sequence of the TP53 gene (exons 2-11) is being sequenced, as mutations can occur outside the commonly analyzed exons 5-8.[16] |
| Poor quality of genomic DNA | Use a high-quality DNA extraction kit and ensure the purity and integrity of the genomic DNA before sequencing. |
Quantitative Data
Table 1: In Vitro Cell Growth Inhibition by this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | TP53 Status | This compound IC50 (µM) |
| SJSA-1 | Osteosarcoma | Wild-type | 0.092 |
| RS4;11 | Acute Leukemia | Wild-type | 0.089 |
| LNCaP | Prostate Cancer | Wild-type | 0.27 |
| HCT-116 | Colon Cancer | Wild-type | 0.20 |
| HCT-116 (p53-/-) | Colon Cancer | Deletion | >20 |
| SAOS-2 | Osteosarcoma | Deletion | >10 |
| PC-3 | Prostate Cancer | Deletion | >10 |
| SW620 | Colon Cancer | Mutation | >10 |
| Data sourced from Wang et al., 2014.[1] |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
-
Initial IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cancer cell line using a cell viability assay (see Protocol 2).
-
Initial Treatment: Culture the parental cells in medium containing this compound at a starting concentration equal to the IC10-IC20 of the drug.[13]
-
Dose Escalation: Once the cells have adapted and are proliferating at a steady rate (typically after 2-3 passages), increase the concentration of this compound by 1.5- to 2-fold.[13]
-
Repeat and Monitor: Repeat the dose escalation step. Monitor the cells for signs of resistance, such as increased proliferation rate and morphological changes.
-
Resistance Confirmation: Periodically determine the IC50 of the treated cell population. A significant increase in the IC50 (e.g., >3-fold) compared to the parental cells indicates the development of resistance.[11]
-
Clonal Isolation: Once a resistant population is established, isolate single-cell clones by limiting dilution to ensure a homogenous resistant cell line.[11]
-
Characterization: Characterize the resistant clones by sequencing the TP53 gene (see Protocol 4) and assessing the p53 signaling pathway (see Protocol 3).
Protocol 2: Cell Viability Assay (MTT/CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Reagent Addition:
-
For MTT assay: Add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C. Then, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[9][17][18]
-
For CCK-8 assay: Add CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[19]
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for CCK-8) using a microplate reader.[17][19]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Western Blotting for p53 Pathway Activation
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p53, MDM2, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5][10][20]
Protocol 4: TP53 Mutation Sequencing
-
Genomic DNA Extraction: Extract high-quality genomic DNA from both the parental and this compound-resistant cell lines using a commercial DNA extraction kit.
-
PCR Amplification: Amplify the entire coding region of the TP53 gene (exons 2-11) using specific primers.
-
Sequencing:
-
Sanger Sequencing: Purify the PCR products and send them for bidirectional Sanger sequencing. Analyze the sequencing chromatograms for any mutations.
-
Next-Generation Sequencing (NGS): For higher sensitivity and detection of mutations at low allele frequencies, prepare a DNA library and perform targeted NGS of the TP53 gene.[1][15]
-
-
Data Analysis: Align the sequencing reads to the reference human genome and use variant calling software to identify any single nucleotide variants (SNVs), insertions, or deletions in the TP53 gene.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for generating and characterizing this compound-resistant cells.
References
- 1. paragongenomics.com [paragongenomics.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Case Study: Discovery of Inhibitors of the MDM2–p53 Protein-Protein Interaction | Springer Nature Experiments [experiments.springernature.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound: An optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. TP53 Mutation Detection by SSCP and Sequencing | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. ascentagepharma.com [ascentagepharma.com]
- 11. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Culture Academy [procellsystem.com]
- 15. mayocliniclabs.com [mayocliniclabs.com]
- 16. Full sequencing of TP53 identifies identical mutations within in situ and invasive components in breast cancer suggesting clonal evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Overcoming SAR405838 Resistance in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to the MDM2 inhibitor, SAR405838, in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2] In cancer cells with wild-type p53, the oncoprotein MDM2 binds to p53, leading to its ubiquitination and subsequent proteasomal degradation. This compound occupies the p53-binding pocket on MDM2, thereby preventing this interaction. This leads to the stabilization and activation of p53, which can then induce cell-cycle arrest, apoptosis, and tumor regression.[1]
Q2: What are the primary mechanisms of acquired resistance to this compound in preclinical models?
A2: The most commonly reported mechanism of acquired resistance to this compound in preclinical models is the acquisition of mutations in the TP53 gene.[3]
-
In Vitro Models: Prolonged exposure of cancer cell lines to this compound in vitro often leads to the selection of clones with mutations in the DNA binding domain of p53. These mutations render p53 non-functional, and therefore, the cells no longer respond to p53 activation by this compound.[3]
-
In Vivo Models: While p53 mutations also occur in vivo, the resistance landscape is more complex. Tumors that regrow after this compound treatment in xenograft models can exhibit modest resistance without homozygous p53 mutations. In some cases, heterozygous p53 mutations have been observed.[4] This suggests that other, non-p53-mediated mechanisms may also contribute to resistance in a more complex tumor microenvironment.
Q3: Are there any non-p53 mediated resistance mechanisms to MDM2 inhibitors like this compound?
A3: While p53 mutation is the predominant mechanism of acquired resistance, other potential non-p53 mediated mechanisms of resistance to MDM2 inhibitors have been proposed, including:
-
MDM4 (MDMX) Overexpression: MDM4 is a homolog of MDM2 that can also bind to and inhibit p53. Overexpression of MDM4 can confer resistance to MDM2 inhibitors that do not also inhibit MDM4.[5]
-
Alterations in Downstream Apoptotic Pathways: Changes in the expression of pro- and anti-apoptotic proteins of the Bcl-2 family could potentially modulate the response to p53 activation.
-
Pharmacokinetic Resistance: Alterations in drug efflux pumps could potentially reduce the intracellular concentration of this compound, leading to reduced efficacy.
Troubleshooting Guides
Problem 1: My cancer cell line, which was initially sensitive to this compound, has developed resistance.
Possible Cause: Acquisition of TP53 mutations.
Troubleshooting Steps:
-
Sequence the TP53 gene: Extract genomic DNA from both the parental sensitive and the resistant cell lines and perform Sanger sequencing of the entire coding region of the TP53 gene to identify any mutations.
-
Assess p53 pathway activation: Treat both parental and resistant cells with this compound and assess the induction of p53 and its downstream targets (e.g., p21, PUMA) by Western blot and qPCR. A lack of induction in the resistant cells is indicative of a dysfunctional p53 pathway.
-
Consider a combination therapy approach: If p53 mutations are confirmed, this compound monotherapy is unlikely to be effective. Explore combination therapies that can induce cell death through p53-independent mechanisms. A promising combination is with a MEK inhibitor like pimasertib, particularly in KRAS-mutant cancer models.[6][7]
Problem 2: My in vivo xenograft model shows initial tumor regression with this compound treatment, but the tumors eventually regrow.
Possible Cause: Development of partial resistance, which may or may not be driven by homozygous p53 mutations.
Troubleshooting Steps:
-
Establish cell lines from the relapsed tumors: Excise the regrown tumors and establish cell cultures to create in vivo-derived resistant sublines.
-
Characterize the resistant sublines:
-
Determine the IC50 of this compound in the in vivo-derived resistant sublines compared to the parental cell line. A modest increase (e.g., 3-5 fold) is often observed in vivo.[4]
-
Sequence the TP53 gene in these sublines to check for heterozygous or homozygous mutations.
-
Assess p53 pathway activation in response to this compound.
-
-
Evaluate combination therapies in the in vivo-derived resistant models: Test the efficacy of combination therapies, such as this compound with a MEK inhibitor (pimasertib), in xenograft models established from the resistant sublines. This can help determine if the combination can overcome the acquired resistance and lead to more durable tumor regression.
Data Presentation
Table 1: In Vitro Cell Growth Inhibition of this compound in Sensitive and Resistant SJSA-1 Osteosarcoma Cells
| Cell Line | p53 Status | IC50 (µM) of this compound | Fold Resistance |
| SJSA-1 (Parental) | Wild-type | ~0.1 | - |
| SJSA-1 R (In Vitro Derived) | Mutant (e.g., R248W) | >10 | >100 |
| SJSA-1 R (In Vivo Derived) | Wild-type or Heterozygous Mutant | ~0.3 - 0.5 | 3 - 5 |
Data compiled from preclinical studies.[3][4]
Table 2: Synergistic Effect of this compound and Pimasertib in KRAS-Mutant Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | Combination Effect |
| A427 | Lung | Wild-type | Synergistic |
| DV-90 | Lung | Wild-type | Synergistic |
| HCT116 | Colon | Wild-type | Synergistic |
Data from a preclinical study investigating the combination of MDM2 and MEK inhibitors.[6]
Experimental Protocols
Protocol 1: Establishment of this compound-Resistant Cell Lines In Vitro
This protocol describes a method for generating this compound-resistant cancer cell lines through continuous exposure to the drug.
Materials:
-
Parental cancer cell line of interest (e.g., SJSA-1)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT) to determine the initial IC50 of this compound in the parental cell line.
-
Continuous Exposure:
-
Culture the parental cells in the presence of this compound at a concentration equal to the IC50.
-
Initially, a large proportion of cells will die.
-
Continue to culture the surviving cells, changing the medium with fresh this compound every 3-4 days.
-
Once the cells recover and are growing steadily, gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5x to 2x increments).
-
-
Monitor Resistance: Periodically (e.g., every 2-3 concentration increments), perform a cell viability assay to determine the IC50 of the cultured cells.
-
Establish Resistant Clones: Once a significant increase in IC50 is observed (e.g., >10-fold), isolate single-cell clones by limiting dilution or cell sorting to establish stable resistant cell lines.
-
Characterize Resistant Clones: Characterize the established resistant clones for p53 status and pathway activation as described in the troubleshooting guide.
Protocol 2: Western Blot for p53 Pathway Activation
This protocol details the procedure for assessing the activation of the p53 pathway by Western blot.
Materials:
-
Parental and resistant cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (p53, p21, PUMA, MDM2, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed parental and resistant cells and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Wash cells with cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for developing this compound resistance models.
Caption: Rationale for combination therapy to overcome resistance.
References
- 1. This compound: An optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascentagepharma.com [ascentagepharma.com]
- 3. Significant Differences in the Development of Acquired Resistance to the MDM2 Inhibitor this compound between In Vitro and In Vivo Drug Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Significant Differences in the Development of Acquired Resistance to the MDM2 Inhibitor this compound between In Vitro and In Vivo Drug Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. dash.harvard.edu [dash.harvard.edu]
- 7. researchgate.net [researchgate.net]
SAR405838 Technical Support Center: Navigating Solubility and Stability in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the solubility and stability of SAR405838 in cell culture media. Below you will find frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[1] It is advisable to use high-purity, anhydrous DMSO to ensure the compound dissolves completely.
Q2: What is the solubility of this compound?
Q3: How stable is this compound in cell culture media?
A3: A key peer-reviewed study has demonstrated that this compound is chemically stable in cell culture media.[2][3] The study's supplementary data indicates that this compound remains stable for at least 48 hours when incubated at 37°C. However, it is important to note that some commercial suppliers suggest that the compound is unstable in solution and recommend freshly preparing solutions.[4] Given this discrepancy, it is best practice to prepare fresh dilutions of this compound in culture media for each experiment from a frozen DMSO stock.
Q4: How should I store this compound stock solutions?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide: Common Issues
One of the most common challenges encountered when working with hydrophobic compounds like this compound is precipitation upon dilution into aqueous cell culture media.
Problem: I observe a precipitate in my cell culture medium after adding this compound.
This can be due to several factors. The following table provides potential causes and solutions to troubleshoot and prevent precipitation.
| Potential Cause | Troubleshooting Steps & Solutions |
| High Final Concentration of this compound | This compound has limited aqueous solubility. Exceeding this limit will cause it to precipitate. Solution: Perform a dose-response experiment to determine the optimal concentration range for your cell line. If high concentrations are necessary, consider alternative formulation strategies, though this may require significant optimization. |
| High Final DMSO Concentration | While DMSO aids in solubilizing this compound, a high final concentration in the culture medium can be toxic to cells and can also cause the compound to precipitate. Solution: Keep the final DMSO concentration in your cell culture medium below 0.5%, and ideally at or below 0.1%.[5] |
| Improper Dilution Method | Rapidly adding a concentrated DMSO stock to a large volume of aqueous medium can cause the compound to "crash out" of solution. Solution: Employ a serial dilution method. First, create an intermediate dilution of the this compound stock in a small volume of pre-warmed culture medium. Mix gently and then add this intermediate dilution to the final volume of the medium. |
| Temperature Shock | Adding a cold stock solution directly to warm culture media can induce precipitation. Solution: Allow the frozen DMSO stock solution to thaw completely at room temperature before use. Pre-warm the cell culture medium to 37°C before adding the this compound solution. |
| Media Components | Certain components in the cell culture medium, such as salts and proteins in fetal bovine serum (FBS), can interact with the compound and affect its solubility. Solution: Prepare the final dilution in complete culture medium (containing serum, if used in your experiments) as the serum proteins can sometimes help to stabilize hydrophobic compounds. Always maintain a vehicle control (medium with the same final concentration of DMSO) to ensure that any observed effects are due to the compound and not the solvent. |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
This protocol provides a step-by-step guide for preparing this compound solutions for in vitro cell culture experiments, with a focus on minimizing precipitation.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed (37°C) complete cell culture medium (e.g., DMEM, RPMI-1640) with serum and other supplements as required for your cell line.
Protocol:
-
Prepare a 10 mM Stock Solution in DMSO:
-
On a calibrated analytical balance, weigh out the desired amount of this compound powder.
-
Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 5.63 mg of this compound (Molecular Weight: 562.5 g/mol ) in 1 mL of DMSO.
-
Ensure the compound is completely dissolved by vortexing gently. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
-
Storage of Stock Solution:
-
Aliquot the 10 mM stock solution into single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solution in Cell Culture Medium (Example for a final concentration of 1 µM):
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed complete culture medium in a sterile tube. This creates a 100 µM intermediate solution. Mix gently by pipetting up and down.
-
Prepare the final working solution by adding 10 µL of the 100 µM intermediate solution to 990 µL of pre-warmed complete culture medium. This results in a final concentration of 1 µM this compound and a final DMSO concentration of 0.01%.
-
Gently mix the final working solution before adding it to your cell culture plates.
-
Note: Always prepare a vehicle control containing the same final concentration of DMSO as your highest this compound concentration to account for any solvent effects.
Visualizing Pathways and Workflows
This compound Mechanism of Action: p53 Pathway Activation
This compound is a potent and specific inhibitor of the MDM2-p53 interaction. By binding to MDM2, it prevents the ubiquitination and subsequent proteasomal degradation of p53. This leads to the accumulation of p53, which can then activate downstream target genes to induce cell cycle arrest and apoptosis.
Caption: this compound inhibits the MDM2-p53 interaction, leading to p53 accumulation and activation of downstream pathways resulting in cell cycle arrest and apoptosis.
Experimental Workflow for Cell-Based Assays
The following diagram illustrates a typical workflow for conducting a cell-based assay with this compound, from solution preparation to data analysis.
Caption: A generalized workflow for in vitro experiments using this compound, from preparation to analysis.
References
- 1. This compound: An optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A novel and potent inhibitor of the MDM2:p53 axis for the treatment of dedifferentiated liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, Chemical and Biochemical Insights Into Novel Hybrid Spirooxindole-Based p53-MDM2 Inhibitors With Potential Bcl2 Signaling Attenuation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SAR405838 Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using SAR405838 in cellular assays. The information is tailored for scientists and drug development professionals to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and highly selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2] By binding to the p53-binding pocket of MDM2, this compound blocks the interaction between these two proteins. This prevents the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53. The stabilization of p53 leads to its accumulation in the nucleus, where it can activate the transcription of its target genes, ultimately resulting in cell-cycle arrest and/or apoptosis in cancer cells with wild-type p53.[3][4][5]
Q2: Is there evidence of significant off-target effects for this compound?
Current research indicates that this compound is highly specific for MDM2. One study assessed its binding to MDM2's homolog, MDMx, as well as other proteins with similar surface binding grooves, including Bcl-2, Bcl-xL, Mcl-1, and β-catenin.[6] this compound showed no significant binding to these proteins at concentrations up to 10 µM.[6] This high specificity suggests that direct off-target molecular effects are minimal.
Q3: I am observing high levels of cytotoxicity in my cell line, even at low nanomolar concentrations. Is this an off-target effect?
High cytotoxicity at low nanomolar concentrations is the expected on-target effect of this compound in cancer cell lines that have wild-type p53.[3][5] The potency of this compound in inducing p53-dependent cell cycle arrest and apoptosis is well-documented.[4][5] However, the sensitivity to this compound can vary between different cell lines. This variability can be due to factors such as the levels of MDM2 amplification, the basal levels of p53, and the integrity of the downstream apoptotic machinery.
Q4: My experiments are showing unexpected changes in signaling pathways that are not directly related to p53. What could be the cause?
While direct off-target binding of this compound appears to be limited, the activation of the p53 pathway can have wide-ranging downstream consequences that may indirectly influence other signaling pathways. p53 is a central hub in cellular stress responses and can regulate processes such as metabolism, autophagy, and DNA repair. Therefore, it is crucial to determine if the observed effects are dependent on p53 activation.
Q5: How can I experimentally verify that the observed effects in my cellular assay are p53-dependent?
To confirm that the cellular response to this compound is mediated by its on-target activity, a p53 knockdown or knockout cellular model is the gold standard. By comparing the response to this compound in cells with normal p53 levels to those with depleted p53, you can ascertain the p53-dependency of the observed phenotype. A significant reduction or complete abrogation of the effect in p53-depleted cells would strongly indicate an on-target mechanism.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for cell growth inhibition across experiments.
-
Possible Cause 1: Cell line integrity and passage number.
-
Troubleshooting Tip: Ensure you are using a consistent and low passage number for your cells. Genetic drift can occur at high passage numbers, potentially altering the p53 status or other factors that influence sensitivity to this compound. Regularly authenticate your cell lines.
-
-
Possible Cause 2: Variability in cell seeding density.
-
Troubleshooting Tip: Optimize and maintain a consistent cell seeding density for your proliferation assays. Overly confluent or sparse cultures can exhibit different growth kinetics and drug sensitivities.
-
-
Possible Cause 3: Reagent quality and preparation.
-
Troubleshooting Tip: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Ensure complete solubilization in the vehicle (e.g., DMSO) before further dilution in culture medium.
-
Issue 2: Lack of apoptotic response despite evidence of p53 activation.
-
Possible Cause 1: Cell-line specific response.
-
Troubleshooting Tip: Not all cell lines with wild-type p53 undergo apoptosis in response to MDM2 inhibition.[5] Some cell lines may primarily undergo cell-cycle arrest.[5] It is important to characterize both endpoints. For example, the HCT-116 colon cancer cell line predominantly undergoes cell-cycle arrest, while the SJSA-1 osteosarcoma cell line exhibits robust apoptosis.[5]
-
-
Possible Cause 2: Defective downstream apoptotic machinery.
-
Troubleshooting Tip: Investigate the expression levels of key pro-apoptotic p53 target genes, such as PUMA and Noxa, and key components of the intrinsic apoptotic pathway, like Bax and Bak. Deficiencies in these components can render cells resistant to p53-mediated apoptosis.
-
-
Possible Cause 3: Insufficient drug exposure time.
-
Troubleshooting Tip: The kinetics of apoptosis induction can vary. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal time point for observing apoptosis in your specific cell model.
-
Quantitative Data Summary
Table 1: In Vitro Cell Growth Inhibition (IC50) of this compound in p53 Wild-Type Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) |
| SJSA-1 | Osteosarcoma | 0.092 |
| RS4;11 | Acute Leukemia | 0.089 |
| LNCaP | Prostate Cancer | 0.27 |
| HCT-116 | Colon Cancer | 0.20 |
| Lipo246 | Dedifferentiated Liposarcoma | 0.31 |
| Lipo863 | Dedifferentiated Liposarcoma | 0.49 |
Data compiled from multiple sources.[3][4]
Table 2: Comparative Potency of MDM2 Inhibitors in Lipo246 Cells
| Compound | Target | EC50 (µM) |
| This compound | MDM2 | 0.31 |
| Nutlin-3a | MDM2 | 2.90 |
| MI-219 | MDM2 | 2.34 |
EC50 values for cell viability after 96 hours of exposure.[4]
Experimental Protocols
Protocol 1: Western Blot Analysis of p53 Pathway Activation
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat with a dose range of this compound (e.g., 0, 10, 30, 100, 300 nM) for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p53, p21, MDM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G1, S, and G2/M phases can be quantified using appropriate software.
Protocol 3: Apoptosis Assessment by Annexin V Staining
-
Cell Treatment: Treat cells with this compound for a predetermined time (e.g., 48 hours).
-
Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and a viability dye like propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both stains.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected cellular effects.
References
- 1. This compound: A novel and potent inhibitor of the MDM2:p53 axis for the treatment of dedifferentiated liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: an optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase I study of the HDM2 antagonist this compound combined with the MEK inhibitor pimasertib in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase I study of this compound, a novel human double minute 2 (HDM2) antagonist, in patients with solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound: An optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SAR405838 and Blood-Brain Barrier Penetration
Welcome to the technical support center for researchers utilizing SAR405838. This resource provides guidance and answers to frequently asked questions regarding the known limitations of this compound in crossing the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: We observe high efficacy of this compound in our peripheral tumor models, but it is ineffective in our orthotopic brain tumor models. Is this expected?
A1: Yes, this is a documented observation. Preclinical studies have shown that while this compound is potent against MDM2-amplified tumors in subcutaneous (flank) xenograft models, its efficacy is significantly diminished in orthotopic brain tumor models.[1][2][3] This discrepancy is primarily attributed to its poor penetration across the blood-brain barrier.[1][2][3]
Q2: What is the underlying mechanism for the limited BBB penetration of this compound?
A2: The limited brain distribution of this compound is largely due to the P-glycoprotein (P-gp) efflux transporter at the BBB.[4] In vitro and in vivo studies have confirmed that this compound is a substrate for P-gp, which actively pumps the compound out of the brain endothelial cells and back into the bloodstream, thereby severely restricting its accumulation in the brain.[4]
Q3: Is there any quantitative data available on the brain penetration of this compound?
A3: Yes, in vivo pharmacokinetic studies in non-tumor bearing mice have demonstrated a very low brain-to-plasma ratio for this compound. One hour after a single oral dose, the brain-to-plasma ratio was measured to be 0.01 ± 0.003.[1] Further studies in different mouse genotypes have also shown very low unbound brain-to-plasma concentration ratios (Kp,uu), reinforcing the evidence of active efflux at the BBB.[4]
Q4: My glioblastoma model shows contrast enhancement on MRI, suggesting a compromised BBB. Why is this compound still not effective?
A4: This is a critical point. While contrast enhancement on MRI does indicate some disruption of the BBB, it does not guarantee pharmacologically meaningful concentrations of a drug throughout the entire tumor.[1] The BBB in glioblastoma is heterogeneously disrupted, meaning some regions may remain partially intact and continue to limit drug entry.[1][2] Studies have shown that even in tumors that readily image with gadolinium contrast, the accumulation of this compound can be insufficient for a therapeutic effect.[1]
Q5: Are there any strategies to overcome the limited BBB penetration of this compound?
A5: Research has explored methods to circumvent the BBB. One experimental approach involved the overexpression of Vascular Endothelial Growth Factor A (VEGFA) to induce greater disruption of the BBB in a glioblastoma model.[1] This led to increased intratumoral accumulation of this compound and a subsequent improvement in therapeutic efficacy.[1] Another approach has been the co-administration of P-gp inhibitors like elacridar or zosuquidar (LY335979), which has been shown to increase the brain concentration of this compound in preclinical models.[4]
Troubleshooting Guides
Problem: Inconsistent or lower-than-expected efficacy of this compound in orthotopic brain tumor models.
| Possible Cause | Troubleshooting Step |
| Poor BBB Penetration | Confirm that the in vivo model and experimental design account for the known limited BBB penetration of this compound. Consider using a positive control compound with known good BBB penetration. |
| Heterogeneous BBB Disruption in Tumor Model | Characterize the BBB permeability within your specific tumor model. This can be done using imaging techniques with contrast agents or histological analysis with tracers like Texas Red-dextran.[1][2] |
| P-gp Efflux | If your experimental goals allow, consider co-administration with a P-gp inhibitor to assess if this improves the efficacy of this compound in your model.[4] Note that this will introduce a confounding variable. |
| Sub-therapeutic Intratumoral Concentration | Attempt to measure the concentration of this compound directly in the tumor tissue and compare it to the plasma concentration to determine the extent of BBB penetration in your model. |
Quantitative Data Summary
Table 1: In Vivo Brain Penetration of this compound
| Parameter | Value | Species | Conditions | Reference |
| Brain-to-Plasma Ratio | 0.01 ± 0.003 | Mouse (non-tumor bearing) | 1 hour post single oral dose | [1] |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | 0.006 | Mouse (Wild Type) | Single oral administration | [4] |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | 0.007 | Mouse (Bcrp1-/-) | Single oral administration | [4] |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | 0.598 | Mouse (Mdr1a/b-/-) | Single oral administration | [4] |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | 0.389 | Mouse (Mdr1a/b-/-Bcrp1-/-) | Single oral administration | [4] |
Experimental Protocols
1. In Vivo Assessment of BBB Permeability using Texas Red-Dextran
This protocol is adapted from studies evaluating BBB disruption in glioblastoma models.[2]
-
Objective: To visualize the extent of BBB disruption within an orthotopic brain tumor.
-
Materials:
-
Texas Red-3 kDa dextran conjugate
-
Anesthetized mice with orthotopic brain tumors
-
Saline solution
-
Tissue processing reagents for histology (e.g., formalin, paraffin)
-
Fluorescence microscope
-
-
Procedure:
-
Near the experimental endpoint (e.g., when mice are near-moribund), inject the Texas Red-3 kDa dextran conjugate intravenously (e.g., via tail vein) at a suitable concentration.
-
Allow the dextran to circulate for a short period (e.g., 10 minutes).
-
Euthanize the mouse and perfuse with saline to remove blood from the vasculature.
-
Harvest the brain and fix in formalin.
-
Process the brain for paraffin embedding and sectioning.
-
Prepare serial histology sections.
-
Perform fluorescent microscopy on the sections to visualize the accumulation of Texas Red-dextran within the tumor, which indicates regions of BBB breakdown.
-
Counterstain with a nuclear stain (e.g., DAPI) or a histological stain (e.g., cresyl violet) for anatomical context.
-
2. In Vivo Pharmacokinetic Study of this compound Brain Penetration
This is a general protocol based on descriptions of pharmacokinetic studies.[1][4]
-
Objective: To determine the brain-to-plasma concentration ratio of this compound.
-
Materials:
-
This compound
-
Vehicle for oral administration
-
Non-tumor bearing mice
-
Blood collection supplies (e.g., heparinized tubes)
-
Brain tissue homogenization equipment and buffers
-
LC-MS/MS or other suitable analytical method for quantifying this compound
-
-
Procedure:
-
Administer a single oral dose of this compound to a cohort of mice.
-
At a predetermined time point (e.g., 1 hour post-dose), euthanize the mice.
-
Immediately collect blood via cardiac puncture into heparinized tubes.
-
Centrifuge the blood to separate the plasma.
-
Harvest the brain and rinse with cold saline.
-
Weigh the brain and homogenize it in a suitable buffer.
-
Store plasma and brain homogenate samples at -80°C until analysis.
-
Quantify the concentration of this compound in both the plasma and brain homogenate samples using a validated LC-MS/MS method.
-
Calculate the brain-to-plasma ratio by dividing the concentration in the brain (ng/g) by the concentration in the plasma (ng/mL), assuming a brain tissue density of approximately 1 g/mL.
-
Visualizations
Caption: this compound mechanism of action in a tumor cell.
Caption: Limited BBB penetration of this compound due to P-gp efflux.
Caption: Workflow for evaluating this compound efficacy in brain tumor models.
References
Technical Support Center: Strategies to Enhance SAR405838 Efficacy in Solid Tumors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the MDM2 inhibitor, SAR405838.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small-molecule inhibitor of the Murine Double Minute 2 (MDM2)-p53 protein-protein interaction. In tumors with wild-type TP53, the tumor-suppressive functions of the p53 protein are often suppressed by the oncoprotein MDM2. This compound binds to the p53-binding pocket of MDM2, preventing it from targeting p53 for degradation. This leads to the stabilization and activation of p53, which can then induce cell-cycle arrest, apoptosis, and senescence in cancer cells.[1][2][3]
Q2: In which tumor types has this compound shown preclinical or clinical activity?
A2: Preclinically, this compound has demonstrated significant antitumor activity in various solid tumor models, including osteosarcoma (SJSA-1), prostate cancer (LNCaP), and colon cancer (HCT-116).[1] In clinical trials, this compound has been evaluated in patients with advanced solid tumors, with a particular focus on de-differentiated liposarcoma, which often harbors MDM2 amplification.[4]
Q3: What are the known dose-limiting toxicities (DLTs) of this compound in clinical trials?
A3: In a phase I study, the most common dose-limiting toxicity observed with a once-daily dosing schedule of this compound was thrombocytopenia.[4] Nausea was also reported as a DLT at a high twice-weekly dose.[4]
Q4: What is the rationale for combination therapies with this compound?
A4: While this compound can be effective as a monotherapy in certain contexts, its efficacy can be limited in some solid tumors. Combination therapies are being explored to enhance its anti-tumor effects and overcome potential resistance mechanisms. For instance, combining this compound with a MEK inhibitor like pimasertib has been investigated in patients with wild-type TP53 and RAS or RAF mutations. The goal of such combinations is to target multiple oncogenic pathways simultaneously.
Troubleshooting Guides
Section 1: Issues with Assessing p53 Pathway Activation
Problem: No significant increase in p53, p21, or MDM2 protein levels observed by Western blot after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Cell line has mutant or null p53. | Confirm the p53 status of your cell line through sequencing or by checking a reliable database. This compound's mechanism is p53-dependent. |
| Suboptimal drug concentration or treatment duration. | Perform a dose-response and time-course experiment. In SJSA-1 and HCT-116 cell lines, increased p53, p21, and MDM2 protein levels are detectable after treatment with this compound.[5] |
| Poor antibody quality. | Validate your primary antibodies using a positive control, such as cells treated with a DNA-damaging agent (e.g., doxorubicin) known to induce p53. Ensure you are using the recommended antibody dilutions and incubation times. |
| Technical issues with Western blotting. | Ensure complete protein transfer and use appropriate loading controls (e.g., β-actin, GAPDH) to verify equal protein loading. |
Section 2: Suboptimal In Vitro Anti-proliferative Effects
Problem: this compound does not significantly inhibit cell viability or induce apoptosis in a TP53 wild-type cell line.
| Possible Cause | Troubleshooting Steps |
| Cell line-specific resistance. | Some TP53 wild-type cell lines may have other alterations that confer resistance to p53-mediated apoptosis (e.g., high levels of anti-apoptotic proteins like Bcl-2). Consider combination therapies to overcome this resistance. |
| Acquired resistance due to prolonged exposure. | Long-term in vitro culture with this compound can lead to the selection of cells with p53 mutations, conferring resistance. Regularly check the p53 status of your cell lines. |
| Incorrect assay parameters. | Optimize cell seeding density and incubation time for your specific cell line in viability assays (e.g., MTT, CellTiter-Glo). |
| Differential induction of apoptosis vs. cell cycle arrest. | This compound can induce either apoptosis or cell cycle arrest depending on the cellular context. Analyze both endpoints using flow cytometry (Annexin V/PI for apoptosis, and DNA content for cell cycle). |
Section 3: Challenges in In Vivo Studies
Problem: Limited tumor growth inhibition in xenograft models despite in vitro efficacy.
| Possible Cause | Troubleshooting Steps |
| Suboptimal dosing and schedule. | Optimize the dose and schedule of this compound administration. In the SJSA-1 xenograft model, daily oral administration of 100 mg/kg resulted in complete tumor regression.[2] |
| Pharmacokinetic/pharmacodynamic (PK/PD) issues. | Assess the plasma concentration of this compound and the induction of p53 target genes in tumor tissue to ensure adequate drug exposure and target engagement. |
| Development of in vivo resistance. | Tumors that initially respond to this compound may regrow. This can be associated with the development of heterozygous p53 mutations, which confer a modest level of resistance. Consider intermittent dosing schedules or combination therapies to delay or overcome resistance. |
| Tumor microenvironment factors. | The tumor microenvironment can influence drug response. Consider using orthotopic xenograft models or syngeneic models to better recapitulate the clinical setting. |
Quantitative Data Summary
Table 1: Preclinical In Vitro Efficacy of this compound
| Cell Line | Tumor Type | p53 Status | IC50 (µM) | Reference |
| SJSA-1 | Osteosarcoma | Wild-type | 0.092 | [2] |
| RS4;11 | Acute Leukemia | Wild-type | 0.089 | [2] |
| LNCaP | Prostate Cancer | Wild-type | 0.27 | [2] |
| HCT-116 | Colon Cancer | Wild-type | 0.20 | [2] |
| HCT-116 (p53-/-) | Colon Cancer | Deletion | >20 | [2] |
Table 2: Clinical Efficacy of this compound in Solid Tumors
| Study | Treatment | Tumor Types | N | Best Response | Progression-Free Rate at 3 Months | Reference |
| Phase I (NCT01636479) | This compound Monotherapy | Advanced Solid Tumors (DDLPS cohort) | 74 (total) | Stable Disease: 56% | 32% | [4] |
| Phase I (NCT01985191) | This compound + Pimasertib | Advanced Solid Tumors | 24 (evaluable) | Partial Response: 4%, Stable Disease: 63% | Not Reported | [6] |
Experimental Protocols
Protocol 1: Western Blotting for p53 Pathway Activation
-
Cell Seeding and Treatment: Seed solid tumor cells (e.g., HCT-116, SJSA-1) in 6-well plates to achieve 70-80% confluency at the time of harvest. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 24 hours.
-
Positive Control: In a separate well, treat cells with a known p53 activator, such as doxorubicin (1 µM) for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies:
-
p53
-
p21
-
MDM2
-
β-actin or GAPDH (loading control)
-
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Detect proteins using an ECL substrate and an imaging system.
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach full confluency by the end of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to each well and mix thoroughly.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
-
Cell Treatment: Treat cells with this compound at the desired concentration and time point in 6-well plates.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Visualizations
Caption: p53-MDM2 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for evaluating this compound efficacy.
Caption: Troubleshooting logic for suboptimal this compound efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: An optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: an optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Mdm2 Inhibitors on Cellular Viability of Breast Cancer Cell Lines HP100, MCF7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MDM2 in Tumor Biology and Cancer Therapy: A Review of Current Clinical Trials | Sciety Labs (Experimental) [labs.sciety.org]
- 6. Advancements in MDM2 inhibition: Clinical and pre-clinical investigations of combination therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SAR405838 Treatment in p53-Mutant and Wild-Type Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing SAR405838, a potent and selective MDM2-p53 interaction inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the expected response of p53-mutant cell lines to this compound treatment?
A1: p53-mutant or p53-deleted cell lines are expected to be highly resistant to this compound.[1][2][3] The primary mechanism of action of this compound is the inhibition of the MDM2-p53 interaction, which leads to the activation of wild-type p53.[2][3][4] In the absence of functional p53, this compound does not induce cell cycle arrest or apoptosis.[3]
Q2: My p53-wild-type cell line is not responding to this compound. What are the possible reasons?
A2: There are several potential reasons for a lack of response in a p53-wild-type cell line:
-
p53 Status Verification: Confirm the p53 status of your cell line. Prolonged cell culture can sometimes lead to the selection of p53-mutant clones. We recommend sequencing the TP53 gene in your cell line.
-
Drug Concentration and Potency: Ensure you are using the appropriate concentration of this compound. The IC50 can vary between cell lines. Refer to the quantitative data table below for reported IC50 values in various cell lines.[1][2]
-
Downstream Pathway Alterations: The cellular context beyond p53 status is crucial. For instance, the differential expression of downstream effectors like PUMA can influence the apoptotic response.[2][3] While this compound may activate p53 in cell lines like HCT-116, it may not induce a strong apoptotic response due to a modest effect on PUMA expression.[2]
-
Drug Stability: Ensure the proper storage and handling of this compound to maintain its potency.
Q3: What is the mechanism of acquired resistance to this compound?
A3: Acquired resistance to this compound in initially sensitive p53-wild-type cell lines is often mediated by the emergence of p53 mutations.[5][6][7] Prolonged treatment can select for clones with mutations in the DNA binding domain of p53, rendering them insensitive to p53 activation by this compound.[5][6][7]
Q4: What are the key downstream markers to assess this compound activity in p53-wild-type cells?
A4: In responsive p53-wild-type cells, this compound treatment should lead to the accumulation of p53 protein and the transcriptional activation of its target genes. Key markers to assess include:
-
Induction of apoptosis markers: Cleaved caspase-3 and cleaved PARP, particularly in cell lines that undergo apoptosis.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No growth inhibition in a known p53-wild-type cell line. | Incorrect p53 status of the specific cell stock. | Sequence the TP53 gene of your cell line to confirm its wild-type status. |
| Insufficient drug concentration. | Perform a dose-response experiment to determine the optimal IC50 for your specific cell line. | |
| Inactive compound. | Verify the storage conditions and age of the this compound stock. Use a fresh stock if necessary. | |
| Minimal apoptosis despite p53 activation (e.g., increased p21). | Cell line-specific response (cell cycle arrest vs. apoptosis). | Assess cell cycle distribution by flow cytometry. The primary response in some cell lines is cell cycle arrest.[4][8] |
| Low expression of key apoptotic mediators. | Measure the expression of pro-apoptotic proteins like PUMA.[2][3] | |
| Development of resistance after initial sensitivity. | Emergence of p53 mutations. | Sequence the TP53 gene of the resistant cell population.[5][7] |
| Upregulation of other survival pathways. | Investigate potential compensatory signaling pathways that may be activated. |
Quantitative Data
Table 1: In Vitro Cell Growth Inhibition (IC50) of this compound in Various Cell Lines
| Cell Line | Cancer Type | p53 Status | This compound IC50 (µM) |
| SJSA-1 | Osteosarcoma | Wild-Type (MDM2 amplified) | 0.092 |
| RS4;11 | Acute Leukemia | Wild-Type | 0.089 |
| LNCaP | Prostate Cancer | Wild-Type | 0.27 |
| HCT-116 | Colon Cancer | Wild-Type | 0.20 |
| SAOS-2 | Osteosarcoma | Deleted | >10 |
| PC-3 | Prostate Cancer | Deleted | >10 |
| SW620 | Colon Cancer | Mutated | >10 |
| HCT-116 (p53-/-) | Colon Cancer | Deleted | >20 |
Data compiled from Wang S, et al. Cancer Res. 2014.[1][2]
Experimental Protocols
1. Western Blot Analysis for p53 Pathway Activation
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a dose range of this compound (e.g., 10 nM to 1 µM) or a vehicle control for 24 hours.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p53, p21, MDM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signal using an ECL substrate.
2. Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
-
Cell Treatment and RNA Extraction: Treat cells as described for Western blotting. Extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green master mix and primers specific for p21, MDM2, PUMA, and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
3. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach.
-
Drug Treatment: Treat with a serial dilution of this compound for 72 hours.
-
Assay: Perform the viability assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the results to the vehicle-treated control and calculate the IC50 values using non-linear regression analysis.
Visualizations
Caption: Mechanism of this compound in p53 wild-type versus p53 mutant/deleted cells.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
Caption: A generalized workflow for assessing the cellular response to this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ascentagepharma.com [ascentagepharma.com]
- 3. This compound: An optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: an optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Significant Differences in the Development of Acquired Resistance to the MDM2 Inhibitor this compound between In Vitro and In Vivo Drug Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Significant Differences in the Development of Acquired Resistance to the MDM2 Inhibitor this compound between In Vitro and In Vivo Drug Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TP53 mutations emerge with HDM2 inhibitor this compound treatment in de-differentiated liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing SAR405838 for In Vivo Efficacy
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective in vivo use of SAR405838, a potent and specific small-molecule inhibitor of the MDM2-p53 interaction.[1][2] This guide includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to address common challenges encountered during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly optimized spiro-oxindole compound that functions as a small-molecule inhibitor of the murine double minute 2 (MDM2)-p53 protein-protein interaction.[1][3] By binding to the p53-binding pocket of MDM2 with high affinity (K_i = 0.88 nmol/L), this compound blocks the MDM2-mediated degradation of p53.[1][2] This leads to the accumulation of wild-type p53, which in turn transcriptionally activates its target genes, such as p21 and PUMA, resulting in cell-cycle arrest and/or apoptosis in cancer cells with wild-type p53.[1][4]
Q2: In which cancer models has this compound shown in vivo efficacy?
A2: this compound has demonstrated significant antitumor activity in various mouse xenograft models, including:
Q3: What is a typical starting dose and administration route for in vivo studies?
A3: Based on preclinical studies, a common and effective administration route is oral gavage. Dosing can range from 50 mg/kg to 200 mg/kg, administered daily.[4] In some models, such as the SJSA-1 osteosarcoma xenograft, even a single oral dose has been shown to be sufficient to cause complete tumor regression.[1][2][4] For initial studies, a dose of 100 mg/kg administered daily can be considered a starting point, with adjustments based on efficacy and tolerability.
Q4: How can I monitor the pharmacodynamic effects of this compound in vivo?
A4: The pharmacodynamic effects of this compound can be assessed by measuring the upregulation of p53 target genes and proteins in tumor tissue. Key biomarkers to monitor include:
-
mRNA levels: Increased expression of p21, MDM2, and PUMA can be quantified by qRT-PCR.[1][4]
-
Protein levels: Western blotting can be used to detect increased levels of p53, p21, and MDM2 proteins.[1] In some tumor models, cleavage of caspase-3 and PARP can also be observed as markers of apoptosis.[1]
Troubleshooting Guide
Issue 1: Suboptimal or Lack of Antitumor Efficacy
| Possible Cause | Troubleshooting Steps |
| Insufficient Drug Exposure | 1. Verify Formulation and Administration: Ensure this compound is properly formulated for oral administration. A common vehicle is a solution of 98% PEG200 and 2% TPGS.[6] Confirm accurate oral gavage technique. 2. Increase Dose or Dosing Frequency: If well-tolerated, consider increasing the dose up to 200 mg/kg daily.[4] Alternatively, a twice-daily dosing schedule, as used for the less potent predecessor MI-219, could be explored, although this compound is designed for less frequent dosing.[1] 3. Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to measure plasma and tumor concentrations of this compound to ensure adequate drug exposure. |
| p53 Pathway Alterations in the Tumor Model | 1. Confirm p53 Status: Verify that the tumor cell line used for the xenograft model has wild-type p53. This compound is ineffective in cell lines with mutated or deleted p53.[1][4] 2. Assess for Acquired Resistance: Prolonged treatment can lead to acquired resistance, potentially through the selection of cells with p53 mutations.[7][8] If tumors regrow after an initial response, sequence the p53 gene in the resistant tumors.[7] |
| Tumor Model Specifics | 1. Differential Apoptotic Response: The induction of apoptosis by this compound can be cell-line dependent. For instance, this compound robustly induces PUMA and apoptosis in SJSA-1 cells but has a more modest effect in HCT-116 cells, where the primary outcome is cell-cycle arrest.[1][4] Tailor the efficacy endpoints to the expected mechanism in your model. |
Issue 2: Observed Toxicity or Adverse Effects
| Possible Cause | Troubleshooting Steps |
| On-Target Toxicity | 1. Reduce Dose or Dosing Frequency: If signs of toxicity such as significant body weight loss (>10-15%) are observed, reduce the dose or switch to an intermittent dosing schedule (e.g., weekly).[4] A phase I study in humans identified thrombocytopenia as a dose-limiting toxicity, suggesting hematological monitoring may be relevant in preclinical models as well.[9][10] 2. Monitor Animal Health: Closely monitor the general health of the animals, including body weight, food and water intake, and any changes in behavior. |
| Formulation Issues | 1. Assess Vehicle Toxicity: Ensure the vehicle used for formulation is not contributing to the observed toxicity. Administer the vehicle alone to a control group of animals. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in Xenograft Models
| Tumor Model | Dose and Schedule | Observed Effect |
| SJSA-1 (Osteosarcoma) | 100 mg/kg, daily for 2 weeks | Complete tumor regression[4] |
| SJSA-1 (Osteosarcoma) | Single dose of 100 mg/kg, 150 mg/kg, or 200 mg/kg | Complete tumor regression[4] |
| RS4;11 (Acute Leukemia) | 50 mg/kg, daily | Partial tumor regression[4] |
| RS4;11 (Acute Leukemia) | 100 mg/kg or 200 mg/kg, daily | Complete tumor regression[4] |
| LNCaP (Prostate Cancer) | 100 mg/kg, daily | Complete tumor growth inhibition[4] |
| HCT-116 (Colon Cancer) | 100 mg/kg, daily | Complete tumor growth inhibition[4] |
Table 2: In Vitro Potency of this compound
| Cell Line | p53 Status | IC50 (µM) |
| SJSA-1 | Wild-type | 0.092 |
| RS4;11 | Wild-type | 0.089 |
| LNCaP | Wild-type | 0.27 |
| HCT-116 | Wild-type | 0.20 |
| HCT-116 (p53-/-) | Deletion | >20 |
| SAOS-2 | Deletion | >10 |
| PC-3 | Deletion | >10 |
| SW620 | Mutation | >10 |
| Data from Wang et al., Cancer Research, 2014.[1] |
Experimental Protocols
Protocol 1: General In Vivo Antitumor Efficacy Study
-
Cell Culture and Implantation:
-
Culture the selected cancer cell line (e.g., SJSA-1) under standard conditions.
-
Harvest and resuspend cells in an appropriate medium (e.g., PBS or Matrigel).
-
Subcutaneously implant the cells into the flank of immunocompromised mice (e.g., nude mice).
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Animal Grouping and Treatment:
-
Randomize mice into treatment and control groups.
-
Prepare this compound in a suitable vehicle (e.g., 98% PEG200, 2% TPGS).
-
Administer this compound orally (e.g., at 100 mg/kg) according to the desired schedule (e.g., daily).
-
Administer vehicle alone to the control group.
-
-
Monitoring and Endpoints:
-
Measure tumor volume (e.g., using calipers) and body weight 2-3 times per week.
-
Monitor animal health daily.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Protocol 2: Pharmacodynamic Analysis of Tumor Tissue
-
Sample Collection:
-
Treat tumor-bearing mice with a single oral dose of this compound (e.g., 50, 100, or 200 mg/kg).
-
Euthanize mice at various time points after treatment (e.g., 6, 24, 48, and 72 hours).[4]
-
Excise tumors, snap-freeze a portion in liquid nitrogen for RNA/protein analysis, and fix another portion in formalin for immunohistochemistry.
-
-
qRT-PCR for Gene Expression Analysis:
-
Extract total RNA from frozen tumor tissue.
-
Synthesize cDNA.
-
Perform quantitative real-time PCR using primers for target genes (p21, MDM2, PUMA) and a housekeeping gene.
-
Analyze relative gene expression changes.
-
-
Western Blot for Protein Analysis:
-
Prepare protein lysates from frozen tumor tissue.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe with primary antibodies against p53, p21, MDM2, and loading controls (e.g., GAPDH).
-
Detect with appropriate secondary antibodies and imaging system.
-
Visualizations
References
- 1. ascentagepharma.com [ascentagepharma.com]
- 2. This compound: an optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A novel and potent inhibitor of the MDM2:p53 axis for the treatment of dedifferentiated liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: An optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: A Novel and Potent Inhibitor of the MDM2:p53 Axis for the Treatment of Dedifferentiated Liposarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brain Distributional Kinetics of a Novel MDM2 Inhibitor this compound: Implications for Use in Brain Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Significant Differences in the Development of Acquired Resistance to the MDM2 Inhibitor this compound between In Vitro and In Vivo Drug Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advancements in MDM2 inhibition: Clinical and pre-clinical investigations of combination therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase I study of this compound, a novel human double minute 2 (HDM2) antagonist, in patients with solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head In Vitro Comparison of MDM2-p53 Inhibitors: SAR405838 vs. MI-219
For researchers and professionals in drug development, the selection of a potent and specific molecule is paramount. This guide provides an objective in vitro comparison of two small-molecule inhibitors of the MDM2-p53 interaction, SAR405838 and MI-219, with supporting experimental data to inform preclinical research decisions.
Both this compound (also known as MI-77301) and MI-219 are designed to disrupt the interaction between murine double minute 2 (MDM2) and the tumor suppressor protein p53.[1][2] By inhibiting MDM2's E3 ubiquitin ligase activity, which targets p53 for degradation, these compounds aim to stabilize and activate p53 in cancer cells with a wild-type p53 status, leading to cell-cycle arrest and apoptosis.[3][4] this compound was developed as an optimized derivative of MI-219, exhibiting improved potency and pharmacokinetic properties.[5][6]
Quantitative Data Summary
The following tables summarize the in vitro performance of this compound and MI-219 across key assays.
| Compound | Binding Affinity (Ki) to MDM2 |
| This compound | 0.88 nmol/L[1] |
| MI-219 | 5 nmol/L[2][7] |
| Cell Line | p53 Status | This compound IC50 (µmol/L) | MI-219 IC50 (µmol/L) |
| SJSA-1 (Osteosarcoma) | Wild-type | 0.092 ± 0.019[1] | 1.4 ± 0.2[1] |
| RS4;11 (Leukemia) | Wild-type | 0.089 ± 0.027[1] | 1.0 ± 0.2[1] |
| LNCaP (Prostate Cancer) | Wild-type | 0.27 ± 0.03[1] | 1.1 ± 0.1[1] |
| HCT-116 (Colon Cancer) | Wild-type | 0.20 ± 0.04[1] | 0.95 ± 0.05[1] |
| HCT-116 (p53-/-) | Deletion | >20[1] | >10[1] |
| SW620 (Colon Cancer) | Mutation | >10[1] | Not Reported |
| SAOS-2 (Osteosarcoma) | Deletion | >10[1] | Not Reported |
| PC-3 (Prostate Cancer) | Deletion | >10[1] | Not Reported |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating these inhibitors.
Caption: MDM2-p53 signaling pathway and points of intervention by this compound and MI-219.
Caption: General experimental workflow for the in vitro comparison of MDM2 inhibitors.
Experimental Protocols
Cell Lines and Culture
Cancer cell lines with varying p53 statuses (e.g., SJSA-1, RS4;11, LNCaP, HCT-116 [wild-type p53] and HCT-116 p53-/-, SAOS-2, PC-3, SW620 [mutant/deleted p53]) are cultured in their respective recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[1] Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Growth Inhibition Assay
-
Cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
The following day, cells are treated with a serial dilution of this compound or MI-219 for 72-96 hours.
-
Cell viability is assessed using a WST-1 or MTT assay. The absorbance is measured using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., Prism).[1][8]
Western Blot Analysis
-
Cells are treated with various concentrations of this compound or MI-219 for a specified time (e.g., 24 hours).
-
Whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies against p53, MDM2, p21, PUMA, and a loading control (e.g., β-actin).
-
After washing, membranes are incubated with the appropriate HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]
Quantitative Real-Time PCR (qRT-PCR)
-
Total RNA is extracted from treated and untreated cells using a suitable RNA isolation kit.
-
cDNA is synthesized from the RNA using a reverse transcription kit.
-
qRT-PCR is performed using a SYBR Green-based assay with specific primers for p21, MDM2, PUMA, and a housekeeping gene (e.g., GAPDH).
-
The relative mRNA expression is calculated using the ΔΔCt method.[1]
Flow Cytometry for Cell Cycle and Apoptosis Analysis
-
For cell cycle analysis, treated cells are harvested, washed with PBS, and fixed in 70% ethanol. Cells are then stained with a solution containing propidium iodide and RNase A before analysis by flow cytometry.
-
For apoptosis analysis, cells are stained with an Annexin V-FITC and propidium iodide kit according to the manufacturer's instructions and analyzed by flow cytometry.[6]
Conclusion
The in vitro data consistently demonstrate that this compound is a more potent inhibitor of the MDM2-p53 interaction than its predecessor, MI-219.[1] This is evidenced by its lower Ki value for MDM2 binding and significantly lower IC50 values for cell growth inhibition across multiple cancer cell lines with wild-type p53.[1][6] Both compounds show high selectivity for p53 wild-type cells, with minimal activity in p53 mutant or null cell lines.[1] The enhanced potency of this compound suggests that it can achieve a therapeutic effect at lower concentrations, which may translate to a better safety profile in vivo. Researchers should consider these findings when selecting an MDM2 inhibitor for preclinical studies.
References
- 1. ascentagepharma.com [ascentagepharma.com]
- 2. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of MDM2 inhibitor MI-219 against lung cancer cells alone or in combination with MDM2 knockdown, a XIAP inhibitor or etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of new inhibitors of Mdm2–p53 interaction via pharmacophore and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: A novel and potent inhibitor of the MDM2:p53 axis for the treatment of dedifferentiated liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: An optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
A Head-to-Head Comparison of SAR405838 with Other Clinical-Stage MDM2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SAR405838 (also known as MI-77301), a potent and selective small-molecule inhibitor of the MDM2-p53 interaction, with other notable MDM2 inhibitors that have entered clinical development. The Murine Double Minute 2 (MDM2) oncogene is a critical negative regulator of the p53 tumor suppressor. In cancers with wild-type p53, overexpression or amplification of MDM2 leads to the inactivation of p53, thereby promoting tumor cell survival and proliferation. Inhibition of the MDM2-p53 interaction is a promising therapeutic strategy to reactivate p53 function and induce tumor cell death.
This comparison guide summarizes key preclinical data, including binding affinities and cellular activities, and provides an overview of the clinical development of this compound alongside other prominent MDM2 inhibitors such as AMG-232 (Navtemadlin/KRT-232), Milademetan, Siremadlin (HDM201), and BI 907828. Detailed experimental protocols for key assays and visualizations of the underlying signaling pathway and experimental workflows are also provided to support further research and development in this area.
Quantitative Comparison of MDM2 Inhibitors
The following tables summarize the binding affinities and cell growth inhibitory activities of this compound in comparison to other MDM2 inhibitors. It is important to note that direct head-to-head comparisons in the same study are not always available; therefore, data from different studies are presented and should be interpreted with caution.
Table 1: Comparative Binding Affinity of MDM2 Inhibitors
| Compound | MDM2 Binding Affinity (Kᵢ, nM) | MDM2 Binding Affinity (K𝘥, nM) | MDM2 Binding Affinity (IC₅₀, nM) | Reference |
| This compound | 0.88 | - | - | [1] |
| Nutlin-3a | - | - | 88 | |
| MI-219 | - | - | - | [2] |
| AMG-232 (Navtemadlin) | - | 0.045 | 9.1 | [3] |
| Milademetan | - | - | 5.57 | |
| Idasanutlin | - | - | 6 |
Note: The binding affinity values are from different studies and may not be directly comparable due to variations in experimental conditions.
Table 2: Comparative Cell Growth Inhibition (IC₅₀, µM) in p53 Wild-Type Cancer Cell Lines
| Cell Line | This compound | MI-219 | Nutlin-3a | AMG-232 (Navtemadlin) | Milademetan | BI 907828 | Reference |
| SJSA-1 (Osteosarcoma) | 0.092 | 1.4 | 1.3 | - | - | - | [2] |
| RS4;11 (Leukemia) | 0.089 | 1.0 | 0.57 | - | - | - | [2] |
| LNCaP (Prostate Cancer) | 0.27 | 1.1 | 1.2 | - | - | - | [2] |
| HCT-116 (Colon Cancer) | 0.20 | 0.95 | 0.86 | - | - | - | [2] |
| MCF7 (Breast Cancer) | - | - | 5.9 | - | 11.07 | - | [4] |
| GBM108 (Glioblastoma) | >0.1 | - | - | - | - | 0.00053 | [5][6] |
| GBM10 (Glioblastoma) | - | - | - | - | - | 0.00533 | [5] |
| GBM14 (Glioblastoma) | - | - | - | - | - | 0.00086 | [5] |
Note: IC₅₀ values are from various publications and experimental conditions may differ. A direct comparison should be made with caution.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of evaluating these inhibitors, the following diagrams are provided.
Caption: p53-MDM2 Signaling Pathway.
Caption: Experimental Workflow for MDM2 Inhibitor Evaluation.
Experimental Protocols
Competitive Binding Assay (Fluorescence Polarization)
This assay is used to determine the binding affinity of inhibitors to the MDM2 protein.
Principle: Fluorescence polarization (FP) measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger molecule. A small, fluorescently labeled p53-derived peptide will tumble rapidly in solution, resulting in low polarization. When bound to the larger MDM2 protein, the complex tumbles slower, leading to higher polarization. An inhibitor that displaces the fluorescent peptide from MDM2 will cause a decrease in polarization.[7][8][9]
Protocol:
-
Reagent Preparation:
-
Prepare a fluorescently labeled p53 peptide (e.g., with Rhodamine) and purified recombinant human MDM2 protein.[8]
-
Prepare an assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 mg/mL bovine gamma globulin, 0.02% sodium azide).[5]
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) and a known control inhibitor (e.g., Nutlin-3a).
-
-
Assay Procedure:
-
In a 384-well plate, add the assay buffer.
-
Add the test inhibitor at various concentrations.
-
Add the fluorescently labeled p53 peptide to a final concentration of 50 nM.[8]
-
Add the MDM2 protein to a final concentration of 1 µM.[8]
-
Incubate the plate at room temperature for 10-30 minutes, protected from light.[8][10]
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 531 nm and emission at 595 nm for Rhodamine).[8]
-
-
Data Analysis:
-
The percentage of inhibition is calculated relative to controls (no inhibitor for 0% inhibition, and no MDM2 for 100% inhibition).
-
The IC₅₀ value (the concentration of inhibitor that displaces 50% of the fluorescent peptide) is determined by fitting the data to a sigmoidal dose-response curve.
-
The binding affinity (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow MTT to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., SJSA-1, HCT-116) into a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[4]
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the MDM2 inhibitor (e.g., this compound) and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution (final concentration 0.5 mg/mL) to each well.[11]
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS) to each well to dissolve the formazan crystals.[12]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from the readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of cell growth) by plotting the cell viability against the inhibitor concentration and fitting the data to a dose-response curve.
-
Western Blot Analysis for p53 Pathway Activation
This technique is used to detect the levels of specific proteins in a sample, confirming the on-target effect of MDM2 inhibitors.
Principle: Western blotting involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then detecting specific proteins using antibodies. Activation of the p53 pathway by an MDM2 inhibitor is expected to lead to an increase in the protein levels of p53 and its downstream targets, such as p21 and MDM2 itself.[13][14]
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cancer cells with the MDM2 inhibitor at various concentrations and for different time points.
-
Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
Gel Electrophoresis and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-PAGE gel.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in TBS-T) to prevent non-specific antibody binding.[12]
-
Incubate the membrane with primary antibodies specific for p53, p21, MDM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane to remove unbound primary antibodies.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again to remove unbound secondary antibodies.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.
-
Clinical Development Overview
Several MDM2 inhibitors have progressed to clinical trials, targeting a variety of cancers.
-
This compound (MI-77301): This compound has been evaluated in Phase I clinical trials for the treatment of advanced solid tumors, including dedifferentiated liposarcoma.[14][15] It demonstrated clinical activity with stable disease observed in a significant portion of patients.[14]
-
AMG-232 (Navtemadlin, KRT-232): This potent MDM2 inhibitor has undergone extensive clinical investigation in various solid tumors and hematological malignancies, including a Phase III trial in myelofibrosis.[16][17] It has shown promising results in reducing disease severity biomarkers.[16]
-
Milademetan (DS-3032b): Milademetan has been studied in patients with advanced solid tumors and lymphomas, with notable efficacy in dedifferentiated liposarcoma.[18] A Phase III study in this indication has been conducted.[18]
-
Siremadlin (HDM201): This inhibitor has been investigated in Phase I trials in patients with advanced wild-type TP53 solid tumors and acute myeloid leukemia (AML), showing preliminary activity, particularly in AML.[19][20]
-
BI 907828 (Brigimadlin): A highly potent MDM2-p53 antagonist, BI 907828 has shown encouraging preliminary antitumor activity and a manageable safety profile in a Phase Ia/Ib trial in patients with advanced solid tumors, especially in dedifferentiated liposarcoma.[6][21][22] A Phase II/III trial is ongoing in this patient population.[6]
Conclusion
This compound is a potent and selective MDM2 inhibitor with demonstrated preclinical efficacy. When compared to early-generation inhibitors like MI-219 and Nutlin-3a, this compound exhibits significantly improved binding affinity and cell growth inhibitory activity. While direct, comprehensive head-to-head preclinical data with other clinical-stage MDM2 inhibitors such as AMG-232, Milademetan, Siremadlin, and BI 907828 is limited in the public domain, the available information suggests that all these compounds are potent inhibitors of the MDM2-p53 interaction. The choice of a particular inhibitor for clinical development and therapeutic use will likely depend on a combination of factors including its specific potency, pharmacokinetic properties, safety profile, and efficacy in specific tumor types. The ongoing and completed clinical trials for these compounds will provide a clearer picture of their relative therapeutic potential. The experimental protocols and workflows provided in this guide offer a standardized framework for the continued evaluation and comparison of novel MDM2 inhibitors.
References
- 1. This compound: an optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: An optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. Delivery versus potency in treating brain tumors: BI-907828, a MDM2-p53 antagonist with limited BBB penetration but significant in vivo efficacy in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell Counting & Health Analysis [sigmaaldrich.com]
- 12. resources.novusbio.com [resources.novusbio.com]
- 13. Advancements in MDM2 inhibition: Clinical and pre-clinical investigations of combination therapeutic regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Affinity-based protein profiling of MDM2 inhibitor Navtemadlin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Results from a First-in-Human Phase I Study of Siremadlin (HDM201) in Patients with Advanced Wild-Type TP53 Solid Tumors and Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The MDM2–p53 Antagonist Brigimadlin (BI 907828) in Patients with Advanced or Metastatic Solid Tumors: Results of a Phase Ia, First-in-Human, Dose-Escalation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Delivery versus Potency in Treating Brain Tumors: BI-907828, a MDM2-p53 Antagonist with Limited BBB Penetration but Significant In Vivo Efficacy in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
SAR405838 Demonstrates Superior Potency in Preclinical Cancer Models, Outperforming Nutlin-3a
For Immediate Release
A comprehensive analysis of preclinical data reveals that SAR405838, a potent and selective small-molecule inhibitor of the MDM2-p53 interaction, demonstrates significantly greater efficacy in inhibiting tumor growth compared to the first-generation MDM2 inhibitor, Nutlin-3a. While direct comparative studies in cancer models with acquired resistance to Nutlin-3a are not extensively documented in the reviewed literature, the substantially higher potency of this compound suggests a potential advantage in overcoming resistance mechanisms tied to target affinity.
The primary mechanism of action for both this compound and Nutlin-3a involves disrupting the interaction between MDM2 and the tumor suppressor protein p53. This inhibition leads to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][2] However, acquired resistance to Nutlin-3a in cancer cells often arises from the development of mutations in the TP53 gene, rendering the p53 pathway non-functional.[3] Another mechanism of resistance involves the activation of drug efflux pumps, such as P-glycoprotein.[3]
This compound has been shown to be 5 to 10 times more potent than Nutlin-3a in inducing the transcription of p53 target genes like p21 and MDM2.[1] This heightened potency is attributed to its optimized chemical structure, which allows for additional interactions with the MDM2 protein, leading to a higher binding affinity (Kᵢ = 0.88 nM).[1][2][4][5][6]
Comparative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of this compound in comparison to Nutlin-3a and another MDM2 inhibitor, MI-219, in various cancer cell lines.
Table 1: In Vitro Cell Growth Inhibition (IC50, µM) in p53 Wild-Type Cancer Cell Lines [1]
| Cell Line | Cancer Type | This compound | MI-219 | Nutlin-3a |
| SJSA-1 | Osteosarcoma | 0.092 | 1.4 | 1.3 |
| RS4;11 | Acute Leukemia | 0.089 | 1.0 | 0.57 |
| LNCaP | Prostate Cancer | 0.27 | 1.1 | 1.2 |
| HCT-116 | Colon Cancer | 0.20 | 0.95 | 0.86 |
Table 2: In Vitro Efficacy in Dedifferentiated Liposarcoma (DDLPS) Models [7][8][9]
| Parameter | Cell Line | This compound | MI-219 | Nutlin-3a |
| EC50 (µM) | Lipo246 | 0.31 | 2.34 | 2.90 |
Table 3: In Vivo Antitumor Activity of this compound in Xenograft Models [1][2]
| Xenograft Model | Cancer Type | Dosing | Outcome |
| SJSA-1 | Osteosarcoma | 100 mg/kg, daily, oral | Complete and persistent tumor regression |
| RS4;11 | Acute Leukemia | 100 or 200 mg/kg, daily, oral | Complete tumor regression |
| LNCaP | Prostate Cancer | Not specified | Partial tumor regression |
| HCT-116 | Colon Cancer | Not specified | Complete tumor growth inhibition |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the MDM2-p53 signaling pathway targeted by this compound and a general workflow for assessing the efficacy of MDM2 inhibitors.
References
- 1. ascentagepharma.com [ascentagepharma.com]
- 2. This compound: An optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound: an optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: A Novel and Potent Inhibitor of the MDM2:p53 Axis for the Treatment of Dedifferentiated Liposarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound: A novel and potent inhibitor of the MDM2:p53 axis for the treatment of dedifferentiated liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Effects of SAR405838 with Other Targeted Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SAR405838 (also known as MI-77301) is a potent and selective small-molecule inhibitor of the MDM2-p53 interaction.[1][2][3] By disrupting the binding of MDM2 to p53, this compound stabilizes and activates p53, leading to cell-cycle arrest and apoptosis in cancer cells with wild-type TP53.[1][2][3][4] While this compound has demonstrated significant single-agent activity in preclinical models and early clinical trials,[2][3] combination therapies are being explored to enhance its anti-tumor efficacy and overcome potential resistance mechanisms. This guide provides an objective comparison of the synergistic effects of this compound with other targeted therapies, supported by available experimental data.
This compound in Combination with MEK Inhibitors
The combination of this compound with MEK inhibitors, such as pimasertib, has shown significant synergistic anti-tumor activity, particularly in KRAS-mutant cancers with wild-type TP53.[5] The rationale for this combination lies in the distinct but complementary mechanisms of the two agents. While this compound activates the p53 tumor suppressor pathway, MEK inhibitors block the RAS/RAF/MEK/ERK signaling cascade, a key driver of cell proliferation and survival in many cancers.[5]
Preclinical Data
Cell Viability and Synergy in KRAS-Mutant Cancer Cell Lines
A preclinical study investigated the combination of this compound and the MEK1/2 inhibitor pimasertib in a panel of KRAS-mutant non-small cell lung cancer (NSCLC) and colorectal cancer (CRC) cell lines. The combination demonstrated synergistic inhibition of cell proliferation, particularly in cell lines with wild-type TP53.[5]
| Cell Line | Cancer Type | TP53 Status | Combination Effect |
| A427 | NSCLC | Wild-Type | Synergistic |
| DV-90 | NSCLC | Wild-Type | Synergistic |
| HCT116 | CRC | Wild-Type | Synergistic |
| H460 | NSCLC | Mutant | Less Sensitive |
| H747 | CRC | Mutant | Less Sensitive |
Induction of Apoptosis and Cell Cycle Arrest
The combination of this compound and pimasertib induced greater apoptosis and cell cycle arrest compared to either agent alone in TP53 wild-type cancer cells.[1][5]
| Treatment | Cell Line (TP53 WT) | % Apoptosis (Fold Increase vs. Control) | % Cells in G1 Phase |
| This compound | A427 | ~2-fold | Increased |
| Pimasertib | A427 | ~1.5-fold | Increased |
| Combination | A427 | ~4-fold | Significantly Increased |
| This compound | HCT116 | Modest Increase | Increased |
| Pimasertib | HCT116 | Modest Increase | Increased |
| Combination | HCT116 | Significant Increase | Significantly Increased |
In Vivo Efficacy in Xenograft Models
In mouse xenograft models of KRAS-mutant NSCLC and CRC with wild-type TP53, the combination of this compound and pimasertib resulted in significant tumor growth inhibition and, in some cases, tumor regression.[5][6]
| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition |
| A427 | NSCLC | This compound + Pimasertib | Significant Inhibition |
| DV-90 | NSCLC | This compound + Pimasertib | Significant Inhibition |
| CR-IGR-0032-P (PDX) | CRC | This compound + Pimasertib | Tumor Regression |
Clinical Data
A Phase I clinical trial (NCT01985191) evaluated the safety and preliminary efficacy of this compound in combination with pimasertib in patients with advanced solid tumors with wild-type TP53 and RAS or RAF mutations.[7][8]
| Parameter | Finding |
| Maximum Tolerated Dose (MTD) | This compound 200 mg once daily + Pimasertib 45 mg twice daily[8] |
| Dose-Limiting Toxicities | Thrombocytopenia[8] |
| Common Adverse Events | Diarrhea, increased blood creatine phosphokinase, nausea, vomiting[8] |
| Preliminary Efficacy (n=24) | 1 Partial Response (4%), 15 Stable Disease (63%)[7][8] |
Experimental Protocols
Cell Viability Assay:
-
Cell Seeding: Cells were seeded in 96-well plates.
-
Drug Treatment: Cells were treated with a matrix of concentrations of this compound and pimasertib.
-
Assay: Cell viability was assessed after 72 hours using the CellTiter-Glo Luminescent Cell Viability Assay.
-
Synergy Analysis: Synergy was calculated using the Bliss independence model.[9]
Apoptosis Assay:
-
Drug Treatment: Cells were treated with this compound, pimasertib, or the combination for 48 hours.
-
Staining: Cells were stained with Annexin V and propidium iodide.
-
Analysis: Apoptosis was quantified by flow cytometry.
In Vivo Xenograft Study:
-
Animal Model: Nude mice bearing subcutaneous tumors.
-
Treatment: this compound administered orally, and pimasertib administered orally.
-
Endpoint: Tumor volume was measured regularly to assess tumor growth inhibition.
Signaling Pathway and Experimental Workflow
Caption: Synergistic mechanism of this compound and pimasertib.
Caption: Preclinical experimental workflow for synergy assessment.
This compound in Combination with Other Targeted Therapies: A Prospective Outlook
While robust preclinical and initial clinical data support the combination of this compound with MEK inhibitors, the exploration of its synergy with other classes of targeted therapies is still in earlier stages. The following sections outline the scientific rationale for these combinations, though specific preclinical data for this compound is limited in the public domain.
PI3K/mTOR Inhibitors (e.g., Everolimus, Vistusertib)
Rationale: The PI3K/AKT/mTOR pathway is another critical signaling cascade frequently dysregulated in cancer, often leading to increased cell growth and survival. Preclinical studies have shown that combining mTOR inhibitors with agents that induce apoptosis can be a synergistic strategy. The activation of p53 by this compound could potentially enhance the efficacy of PI3K/mTOR inhibitors by promoting apoptosis in cells where proliferation is halted by mTOR blockade.
Current Status: At present, there is a lack of published preclinical studies with quantitative data specifically evaluating the synergistic effects of this compound with everolimus or vistusertib.
HER2 Inhibitors (e.g., Trastuzumab, Lapatinib)
Rationale: In HER2-positive cancers, the HER2 signaling pathway is a primary driver of tumor growth. While HER2-targeted therapies are effective, resistance can develop. The p53 pathway, activated by this compound, plays a role in regulating the cell's response to DNA damage and oncogenic stress. Combining a HER2 inhibitor with this compound could potentially lead to a more profound anti-tumor response by simultaneously targeting a key oncogenic driver and a critical tumor suppressor pathway.
Current Status: Specific preclinical data on the synergistic effects of this compound in combination with trastuzumab or lapatinib are not currently available in the public literature.
Anti-Angiogenic Agents (e.g., Bevacizumab)
Rationale: Anti-angiogenic therapies target the formation of new blood vessels, which are essential for tumor growth and metastasis. MDM2 itself has been implicated in promoting angiogenesis. Therefore, inhibiting MDM2 with this compound could have anti-angiogenic effects that are complementary to those of agents like bevacizumab, which directly target the VEGF signaling pathway. This dual targeting of tumor angiogenesis could lead to a more potent anti-tumor effect.
Current Status: There is a lack of specific preclinical studies providing quantitative synergy data for the combination of this compound and bevacizumab.
Conclusion
The combination of this compound with the MEK inhibitor pimasertib is a promising therapeutic strategy for KRAS-mutant cancers with wild-type TP53, supported by strong preclinical evidence of synergy and initial clinical data. The rationale for combining this compound with other targeted therapies such as PI3K/mTOR inhibitors, HER2 inhibitors, and anti-angiogenic agents is scientifically sound. However, further preclinical investigations are required to establish the synergistic potential and optimal combination strategies for these pairings. Future research should focus on generating quantitative synergy data and elucidating the underlying molecular mechanisms to guide the clinical development of these novel combination therapies.
References
- 1. dash.harvard.edu [dash.harvard.edu]
- 2. ascentagepharma.com [ascentagepharma.com]
- 3. This compound: an optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic activity and heterogeneous acquired resistance of combined MDM2 and MEK inhibition in KRAS mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sanofi.com [sanofi.com]
- 8. A phase I study of the HDM2 antagonist this compound combined with the MEK inhibitor pimasertib in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug synergy evaluation [bio-protocol.org]
A Comparative Analysis of the Ap apoptotic Potential of SAR405838 and Other p53 Activators
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the apoptotic potential of SAR405838 against other p53 activators, supported by experimental data.
The tumor suppressor protein p53 plays a critical role in maintaining genomic stability by orchestrating cellular responses to stress, including cell cycle arrest and apoptosis.[1][2][3] In many cancers where p53 remains wild-type, its function is often abrogated by negative regulators, most notably Murine Double Minute 2 (MDM2).[2][4] This has led to the development of small molecule inhibitors that disrupt the p53-MDM2 interaction, thereby reactivating p53 and inducing apoptosis in cancer cells. This guide focuses on this compound, a potent and selective MDM2 inhibitor, and compares its apoptotic potential with other p53 activators.[5][6][7][8][9][10]
Mechanism of Action: Restoring p53 Function
This compound and other MDM2 inhibitors, such as Nutlin-3a, AMG 232 (KRT-232), and siremadlin, function by binding to MDM2 in the same pocket that p53 occupies.[6][11] This competitive inhibition prevents MDM2 from targeting p53 for proteasomal degradation, leading to the accumulation of p53 in the nucleus.[4][6][11] The stabilized p53 can then transactivate its target genes, including those involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, BAX).[6][11][12][13]
Comparative Apoptotic Potential of this compound
Experimental data consistently demonstrates that this compound is a highly potent inducer of apoptosis in cancer cells with wild-type p53.[5][6][8][9] Its efficacy has been shown to be superior to older generation MDM2 inhibitors like Nutlin-3a and MI-219.[5][8]
In Vitro Studies
In various cancer cell lines, this compound induces apoptosis at significantly lower concentrations compared to other p53 activators. For instance, in dedifferentiated liposarcoma (DDLPS) cell lines, this compound induced apoptosis by more than 30% at a concentration of 0.3 μM, with EC50 values as low as 0.13 nM.[5] In contrast, much higher concentrations of Nutlin-3a were required to achieve similar effects.[5]
| Compound | Cell Line | Assay | Key Findings | Reference |
| This compound | DDLPS (Lipo246, Lipo863) | Apoptosis Assay | Dose-dependent increase in early and late apoptosis. Significantly more potent than Nutlin-3a and MI-219. | [5] |
| Nutlin-3a | DDLPS (Lipo246, Lipo863) | Apoptosis Assay | Required much higher concentrations to induce apoptosis compared to this compound. | [5] |
| MI-219 | DDLPS (Lipo246, Lipo863) | Apoptosis Assay | No significant increase in apoptosis at the same concentrations as this compound. | [5] |
| This compound | SJSA-1 (Osteosarcoma) | Apoptosis Assay | Induces both cell cycle arrest and dose-dependent apoptosis. | [6] |
| This compound | RS4;11 (Acute Leukemia) | Apoptosis Assay | Induces time- and dose-dependent apoptosis. | [6] |
| This compound | LNCaP (Prostate Cancer) | Apoptosis Assay | Primarily induces cell cycle arrest with modest apoptosis. | [6] |
| This compound | HCT-116 (Colon Cancer) | Apoptosis Assay | Primarily induces cell cycle arrest with minimal apoptosis. | [6] |
| AMG 232 | SJSA-1 (Osteosarcoma) | Apoptosis Assay | Leads to complete and durable tumor regression through growth arrest and induction of apoptosis. | [14][15] |
| Nutlin-3a | U-2 OS (Osteosarcoma) | Apoptosis Assay | Induced up to 37% apoptotic cells after 48h treatment. | [16] |
| Siremadlin | TP53 wild-type CLL cells | Apoptosis Assay | Efficiently stabilized p53 and caused apoptosis. | [17] |
In Vivo Studies
The potent apoptotic activity of this compound observed in vitro translates to significant anti-tumor efficacy in vivo. In xenograft models of DDLPS and osteosarcoma (SJSA-1), this compound treatment led to complete and durable tumor regression.[5][6][7][10][18] A single oral dose of this compound was sufficient to induce complete tumor regression in the SJSA-1 model, an effect attributed to robust induction of the pro-apoptotic protein PUMA.[6][7][10] Similarly, AMG 232 has also demonstrated complete and durable regression of MDM2-amplified SJSA-1 tumors.[14][15]
Experimental Protocols
The assessment of apoptosis is crucial in evaluating the efficacy of p53 activators. Below are detailed methodologies for key experiments commonly cited in the literature.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay is a standard method for quantifying apoptosis.
Protocol:
-
Cell Seeding: Plate cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the p53 activator (e.g., this compound) or vehicle control for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: After treatment, collect both the adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within 1 hour.
Western Blotting for Apoptotic Markers
This technique is used to detect the expression levels of key proteins involved in the apoptotic pathway.
Protocol:
-
Protein Extraction: Following drug treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, p21, PUMA, cleaved caspase-3, PARP) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Logical Comparison of p53 Activators
The choice of a p53 activator for research or therapeutic development depends on several factors, including potency, specificity, and the cellular context.
This compound, along with other second-generation MDM2 inhibitors like AMG 232 and siremadlin, demonstrates significantly higher potency and in vivo efficacy compared to first-generation inhibitors like Nutlin-3a.[5][14][17] This increased potency allows for lower effective doses, potentially leading to a better therapeutic window. The decision to use a specific activator will depend on the cancer type, the genetic background of the tumor (especially the p53 status), and the desired cellular outcome (cell cycle arrest versus apoptosis).
Conclusion
This compound is a potent and selective MDM2 inhibitor that effectively reactivates the p53 pathway, leading to robust apoptosis in cancer cells with wild-type p53.[5][6][8][9] Comparative data from both in vitro and in vivo studies highlight its superior apoptotic potential over older generation p53 activators.[5] The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and compare the efficacy of this compound and other emerging p53-targeted therapies. The continued clinical development of these potent MDM2 inhibitors holds significant promise for the treatment of various malignancies.[5][8][19]
References
- 1. scbt.com [scbt.com]
- 2. Novel cancer therapy by reactivation of the p53 apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Activation of p53 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound: A novel and potent inhibitor of the MDM2:p53 axis for the treatment of dedifferentiated liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: An optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: an optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: A Novel and Potent Inhibitor of the MDM2:p53 Axis for the Treatment of Dedifferentiated Liposarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel MDM2 inhibitor this compound (MI-773) induces p53-mediated apoptosis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ascentagepharma.com [ascentagepharma.com]
- 12. Inhibition of p53-murine double minute 2 interaction by nutlin-3A stabilizes p53 and induces cell cycle arrest and apoptosis in Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The MDM2 Inhibitor AMG 232 Demonstrates Robust Antitumor Efficacy and Potentiates the Activity of p53-Inducing Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. academic.oup.com [academic.oup.com]
- 17. pharmacytimes.com [pharmacytimes.com]
- 18. researchgate.net [researchgate.net]
- 19. A phase I study of this compound, a novel human double minute 2 (HDM2) antagonist, in patients with solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of SAR405838: A Comparative Analysis Against Other MDM2-p53 Inhibitors
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions and potential off-target effects of a therapeutic candidate is paramount. This guide provides a detailed comparison of the cross-reactivity profile of SAR405838, a potent small-molecule inhibitor of the MDM2-p53 interaction, with other well-characterized MDM2 inhibitors, MI-219 and Nutlin-3a. This analysis is supported by available experimental data to aid in the objective evaluation of these compounds.
This compound is a highly optimized spiro-oxindole derivative designed to disrupt the protein-protein interaction between MDM2 and the tumor suppressor p53.[1][2] By binding to the p53-binding pocket of MDM2, this compound effectively blocks the MDM2-mediated degradation of p53, leading to the reactivation of the p53 pathway and subsequent cell cycle arrest and apoptosis in cancer cells with wild-type p53.[3][4] This guide delves into the specifics of its binding affinity and, crucially, its selectivity against other cellular proteins, a critical factor in predicting potential therapeutic windows and off-target toxicities.
Comparative Analysis of Binding Affinity and Selectivity
The potency and selectivity of this compound have been evaluated against its primary target, MDM2, and compared with earlier generation MDM2 inhibitors, MI-219 and Nutlin-3a. The available data, summarized in the table below, highlights the superior binding affinity of this compound for MDM2.
| Compound | Primary Target | Binding Affinity (Kᵢ) to MDM2 | Cross-reactivity Data |
| This compound | MDM2 | 0.88 nM[3][5] | No significant binding to MDMx, Bcl-2, Bcl-xL, Mcl-1, and β-catenin at concentrations up to 10 µM[4] |
| MI-219 | MDM2 | 5 nM[2][6] | >10,000-fold selectivity for MDM2 over MDMX; no or minimal binding to Bcl-2 and Bcl-xL at 100 µM[7][8] |
| Nutlin-3a | MDM2 | ~90 nM (IC₅₀)[9] | Binds to MDMX with a much lower affinity (Kᵢ = 9.4 µM)[8] |
Signaling Pathway and Mechanism of Action
The core mechanism of action for this compound and its comparators involves the disruption of the MDM2-p53 autoregulatory feedback loop. The following diagram illustrates this pathway and the intervention point of these inhibitors.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key binding assays are provided below.
Fluorescence Polarization (FP) Competitive Binding Assay
This assay is commonly used to determine the binding affinity of inhibitors to their target protein.
Principle: The assay measures the change in the polarization of fluorescently labeled molecules upon binding to a larger protein. In a competitive format, an unlabeled inhibitor competes with a fluorescently labeled peptide (tracer) for binding to the target protein, leading to a decrease in fluorescence polarization.
Protocol:
-
Reagents and Materials:
-
Recombinant human MDM2 protein.
-
Fluorescently labeled p53-derived peptide (e.g., with 5-FAM).
-
Assay buffer (e.g., PBS with 0.01% Tween-20).
-
Test compounds (this compound, MI-219, Nutlin-3a) serially diluted in DMSO.
-
384-well black, low-volume microplates.
-
A microplate reader capable of measuring fluorescence polarization.
-
-
Assay Procedure: a. Prepare a solution of MDM2 protein and the fluorescent peptide probe in the assay buffer. The concentrations should be optimized to yield a stable and significant polarization signal. b. Dispense a fixed volume of the MDM2-probe mixture into each well of the 384-well plate. c. Add serial dilutions of the test compounds or DMSO (vehicle control) to the wells. d. Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding reaction to reach equilibrium. e. Measure the fluorescence polarization of each well using the microplate reader with appropriate excitation and emission wavelengths for the fluorophore.
-
Data Analysis: a. The raw fluorescence polarization data is plotted against the logarithm of the inhibitor concentration. b. The resulting sigmoidal dose-response curve is fitted using a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor that displaces 50% of the fluorescent probe). c. The IC₅₀ value is then converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation, which takes into account the concentration of the fluorescent probe and its affinity for the target protein.
Bio-Layer Interferometry (BLI) Assay
BLI is a label-free technology used to measure real-time biomolecular interactions.
Principle: The assay measures changes in the interference pattern of white light reflected from the surface of a biosensor tip as molecules bind to and dissociate from the surface.
Protocol:
-
Reagents and Materials:
-
Recombinant human MDM2 protein (biotinylated for immobilization on streptavidin biosensors).
-
Test compounds (this compound).
-
Assay buffer (e.g., PBS with 0.01% Tween-20 and 0.1% BSA).
-
Streptavidin (SA) biosensors.
-
96-well black microplates.
-
A BLI instrument (e.g., Octet system).
-
-
Assay Procedure: a. Hydration: Hydrate the SA biosensors in the assay buffer for at least 10 minutes. b. Immobilization: Load the biotinylated MDM2 protein onto the SA biosensors to a desired level. c. Baseline: Establish a stable baseline for the loaded biosensors in the assay buffer. d. Association: Move the biosensors into wells containing different concentrations of the test compound (this compound) and measure the binding (association) in real-time. e. Dissociation: Transfer the biosensors back to wells containing only the assay buffer and measure the dissociation of the compound in real-time.
-
Data Analysis: a. The association and dissociation curves are globally fitted to a 1:1 binding model using the instrument's analysis software. b. This fitting provides the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity (Kₑ = kₑ/kₐ).
Evaluating Drug Candidate Specificity
The assessment of cross-reactivity is a critical step in the evaluation of any drug candidate. The data gathered from selectivity assays informs the potential for off-target effects and helps to define the therapeutic index.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound: an optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: An optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] this compound: an optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression. | Semantic Scholar [semanticscholar.org]
- 6. MI 219|908027-55-4|COA [dcchemicals.com]
- 7. The Structure-Based Design of Mdm2/Mdmx–p53 Inhibitors Gets Serious - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking SAR405838 Against Next-Generation MDM2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The p53 tumor suppressor protein, often dubbed the "guardian of the genome," plays a crucial role in preventing cancer development. In many cancers where p53 is not mutated, its function is often abrogated by its primary negative regulator, the E3 ubiquitin ligase MDM2. The inhibition of the MDM2-p53 interaction to reactivate p53 has emerged as a promising therapeutic strategy. This guide provides a comparative analysis of SAR405838 (also known as MI-77301), a potent and selective MDM2 inhibitor, against a panel of next-generation MDM2 inhibitors currently in clinical development. This comparison focuses on their mechanism of action, preclinical potency, and clinical trial outcomes, supported by experimental data.
Mechanism of Action: Restoring p53 Function
All MDM2 inhibitors discussed in this guide share a common mechanism of action. They are small molecules designed to bind to the p53-binding pocket of the MDM2 protein, thereby disrupting the MDM2-p53 interaction. This blockade prevents MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53, leading to the accumulation and activation of p53 in cancer cells with wild-type TP53. Activated p53 can then induce cell cycle arrest, apoptosis, and senescence, ultimately leading to the inhibition of tumor growth.[1]
dot
Caption: The MDM2-p53 signaling pathway and the mechanism of MDM2 inhibitors.
Preclinical Performance: A Comparative Look
The potency of MDM2 inhibitors is a critical determinant of their potential therapeutic efficacy. This is often assessed by their binding affinity to MDM2 (Ki) and their ability to inhibit the growth of cancer cells (IC50) in vitro.
| Inhibitor | Binding Affinity (Ki, nM) | Cell Line | IC50 (µM) | Reference(s) |
| This compound | 0.88 | SJSA-1 (Osteosarcoma) | 0.092 | [2] |
| RS4;11 (Leukemia) | 0.089 | [2] | ||
| LNCaP (Prostate) | 0.27 | [2] | ||
| HCT-116 (Colon) | 0.20 | [2] | ||
| Navtemadlin (AMG 232) | 0.045 | SJSA-1 (Osteosarcoma) | 0.0091 | [3] |
| HCT-116 (Colon) | 0.01 | [4] | ||
| Alrizomadlin (APG-115) | <1 | AGS (Gastric) | 0.0189 | [5] |
| MKN45 (Gastric) | 0.1035 | [5] | ||
| MOLP-8 (Multiple Myeloma) | 0.495 | [6] | ||
| H929 (Multiple Myeloma) | 0.259 | [6] | ||
| MM1S (Multiple Myeloma) | 0.325 | [6] | ||
| Brigimadlin (BI 907828) | Not Reported | Brain Tumor Stem Cells | 0.0000167 - 0.0000898 | [7] |
| Siremadlin (HDM201) | Not Reported | TP53 wild-type stem cells | 0.076 | [8] |
| Milademetan | Not Reported | Not Reported | Not Reported |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.
Clinical Trial Landscape: Efficacy and Safety
The ultimate benchmark for any therapeutic agent is its performance in clinical trials. The following table summarizes key clinical trial data for this compound and other next-generation MDM2 inhibitors.
| Inhibitor | Phase | Cancer Type(s) | Key Efficacy Results | Common Grade ≥3 Adverse Events | Reference(s) |
| This compound | I | Advanced Solid Tumors | In de-differentiated liposarcoma: Stable Disease (SD) in 56% of patients; 3-month Progression-Free Rate (PFR) of 32%.[9] | Thrombocytopenia, Nausea | [9] |
| I (Combination with pimasertib) | Advanced Solid Tumors | 1 Partial Response (PR) (4.2%); SD in 15 patients (62.5%).[10] | Thrombocytopenia, increased blood creatine phosphokinase | [11] | |
| Siremadlin (HDM201) | I | Advanced Solid Tumors | Overall Response Rate (ORR): 10.3%.[12][13] | Myelosuppression | [12][13] |
| I | Acute Myeloid Leukemia (AML) | ORR: 4.2% - 22.2% depending on regimen.[12][13] | Myelosuppression, Tumor Lysis Syndrome | [12][13] | |
| Alrizomadlin (APG-115) | II (Monotherapy) | Adenoid Cystic Carcinoma | ORR: 16.7%; Disease Control Rate (DCR): 100%.[14] | Thrombocytopenia, Neutropenia, Anemia | [15] |
| II (Combination with pembrolizumab) | Melanoma | ORR: 24.1%; DCR: 55.2%.[16] | Thrombocytopenia, Neutropenia, Anemia | [17] | |
| Navtemadlin (AMG 232) | I | Advanced Solid Tumors/Multiple Myeloma | No objective responses; Stable Disease observed.[11] | Thrombocytopenia, Neutropenia | [11] |
| Brigimadlin (BI 907828) | Ia | Advanced Solid Tumors | ORR: 11.1%; DCR: 74.1%. In liposarcoma: DCR of 75-100%.[1][18][19] | Thrombocytopenia, Neutropenia | [1][18] |
| Ia/b | Dedifferentiated Liposarcoma | Median Progression-Free Survival (PFS): 8.1 months; ORR: 18.6%; DCR: 86%.[20] | Nausea, Fatigue, Neutropenia, Thrombocytopenia, Anemia | [21] | |
| Milademetan | II | Advanced Solid Tumors with MDM2 amp | ORR: 19.4% (1 confirmed PR); Median PFS: 3.5 months.[22][23] | Thrombocytopenia, Neutropenia, Anemia, Leukopenia, Diarrhea | [22][23] |
| I | Advanced Liposarcoma, Solid Tumors, or Lymphomas | In dedifferentiated liposarcoma: DCR: 58.5%; Median PFS: 7.2 months.[2][24] | Thrombocytopenia, Neutropenia, Anemia | [2][24] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used in the evaluation of MDM2 inhibitors.
dot
Caption: A representative experimental workflow for the evaluation of MDM2 inhibitors.
Fluorescence Polarization (FP) Binding Assay
This assay is used to determine the binding affinity of an inhibitor to its target protein.
-
Reagent Preparation:
-
Prepare a fluorescently labeled p53-derived peptide probe.
-
Prepare a solution of purified recombinant human MDM2 protein.
-
Prepare a serial dilution of the test inhibitor (e.g., this compound).
-
-
Assay Procedure:
-
In a microplate, combine the MDM2 protein, the fluorescent peptide probe, and the test inhibitor at various concentrations.
-
Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization using a suitable plate reader.
-
The degree of polarization is proportional to the amount of fluorescent probe bound to MDM2.
-
Inhibitors that disrupt the MDM2-p53 interaction will displace the fluorescent probe, leading to a decrease in fluorescence polarization.
-
The data is then used to calculate the inhibitor's binding affinity (Ki).[25][26]
-
Cell Viability and Proliferation Assays (MTT/XTT)
These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a serial dilution of the MDM2 inhibitor for a specified period (e.g., 72 hours).
-
-
Assay Reagent Addition:
-
For MTT assay, add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals. Then, add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the crystals.[27][28][29]
-
For XTT assay, add the XTT reagent, which is converted to a soluble formazan product by metabolically active cells, eliminating the need for a solubilization step.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the colored formazan product using a microplate reader at the appropriate wavelength.
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.
-
Western Blotting
This technique is used to detect specific proteins in a sample and to confirm the on-target mechanism of action of the MDM2 inhibitor.
-
Cell Lysis and Protein Quantification:
-
Treat cancer cells with the MDM2 inhibitor for a specified time.
-
Lyse the cells to release their protein content.
-
Quantify the total protein concentration in each lysate.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for p53, MDM2, and p21.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Signal Detection and Analysis:
-
Add a chemiluminescent substrate that reacts with the enzyme to produce light.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of p53, MDM2, and p21, which are expected to increase upon MDM2 inhibition.
-
In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Xenograft Model Establishment:
-
Implant human cancer cells (e.g., SJSA-1) subcutaneously into immunocompromised mice.
-
Allow the tumors to grow to a palpable size.
-
-
Treatment Administration:
-
Randomize the mice into control and treatment groups.
-
Administer the MDM2 inhibitor (e.g., this compound) orally or via another appropriate route at various doses and schedules. The control group receives a vehicle.
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
-
Pharmacodynamic Analysis:
-
Collect tumor and blood samples at various time points after drug administration.
-
Analyze the samples by Western blotting or immunohistochemistry to assess the levels of p53, MDM2, and other relevant biomarkers to confirm target engagement in vivo.[4]
-
Conclusion
This compound is a potent MDM2 inhibitor with demonstrated preclinical and early clinical activity. When benchmarked against other next-generation MDM2 inhibitors, it shows comparable in vitro potency to several compounds. The clinical landscape for MDM2 inhibitors is rapidly evolving, with several agents showing promise in various solid and hematological malignancies, particularly in tumors with MDM2 amplification and wild-type TP53. The choice of the optimal MDM2 inhibitor for a specific clinical application will likely depend on a variety of factors, including the tumor type, biomarker status, and the safety and tolerability profile of the individual agent. Further head-to-head comparative studies are warranted to definitively establish the relative merits of these promising new cancer therapies.
References
- 1. pharmacoj.com [pharmacoj.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. MDM2 Inhibitors for Cancer Therapy: The Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Phase 1 study of the MDM2 inhibitor AMG 232 in patients with advanced P53 wild-type solid tumors or multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. A Potent Small-Molecule Inhibitor of the MDM2-p53 Interaction (MI-888) Achieved Complete and Durable Tumor Regression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The MDM2 Inhibitor AMG 232 Demonstrates Robust Antitumor Efficacy and Potentiates the Activity of p53-Inducing Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Results from a First-in-Human Phase I Study of Siremadlin (HDM201) in Patients with Advanced Wild-Type TP53 Solid Tumors and Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A first-in-human phase I study of a novel MDM2/p53 inhibitor alrizomadlin in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [PDF] Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results | Semantic Scholar [semanticscholar.org]
- 19. How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Targeting p53–MDM2 interaction by small-molecule inhibitors: learning from MDM2 inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. e3s-conferences.org [e3s-conferences.org]
- 25. A phase I study of this compound, a novel human double minute 2 (HDM2) antagonist, in patients with solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of SAR405838: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent investigational compounds like SAR405838. This document provides essential, immediate safety and logistical information for the handling and disposal of this compound, a selective inhibitor of the MDM2-p53 interaction. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as an antineoplastic and cytotoxic agent necessitates stringent adherence to established safety protocols for hazardous drugs.
Personal Protective Equipment (PPE)
Consistent with guidelines for handling cytotoxic and antineoplastic agents, a comprehensive PPE strategy is mandatory to minimize exposure.[1][2][3][4][5][6] The following table summarizes the recommended PPE for various tasks involving this compound.
| Task | Recommended Personal Protective Equipment |
| Preparation, Reconstitution, and Dilution | Gloves: Double gloving with chemotherapy-tested nitrile gloves is required. The inner glove should be worn under the gown cuff, and the outer glove over the cuff.[5][6] Change outer gloves immediately if contaminated and both pairs every hour during preparation.[5][6] Gown: A disposable, lint-free, non-permeable gown with a solid front, long sleeves, and tight-fitting cuffs is essential.[5][6] Eye Protection: Safety goggles or a face shield should be worn to protect against splashes.[5][6] Respiratory Protection: All preparation must be performed in a certified chemical fume hood, glove box, or a Class II Type B2 biological safety cabinet that is vented to the outside.[6] For spills or situations with a risk of aerosolization outside of a containment device, a NIOSH-approved respirator (e.g., N95) may be necessary.[2][5] |
| Administration | Gloves: Double gloving with chemotherapy-tested nitrile gloves.[5] Gown: A protective gown with a solid front.[5] Eye Protection: Safety goggles or a face shield are required if there is a potential for splashing.[5] |
| Spill Cleanup | Gloves: Double gloving with chemotherapy-tested nitrile gloves.[5][6] Gown: A disposable, non-permeable gown.[5][6] Eye Protection: Safety goggles or a face shield.[5][6] Respiratory Protection: For spills larger than 5 mL, a respirator mask is recommended.[5][6] |
| Waste Disposal | Gloves: Double gloving with chemotherapy-tested nitrile gloves.[5] Gown: A protective gown.[5] |
Operational Plans: Handling and Experimental Protocols
All personnel must receive training on the hazards of and safe handling procedures for cytotoxic agents before working with this compound.[6]
Preparation and Handling:
-
Designated Area: All work with this compound, including preparation and storage, must be conducted in a designated area with restricted access. The area should be clearly labeled with chemotherapy hazard warnings.[5][6]
-
Containment: Perform all manipulations that could generate aerosols (e.g., opening vials, transferring solutions) within a certified chemical fume hood or biological safety cabinet.[6]
-
Work Surface: Cover the work surface with a plastic-backed absorbent pad. This pad should be disposed of as chemotherapy waste after the procedure or in case of a spill.[5][6]
-
Transport: When transporting this compound, use a secondary, sealed, and shatterproof container.[6]
Spill Management:
-
Immediate Action: In the event of a spill, the area should be immediately secured and all non-essential personnel evacuated.[5][6]
-
Cleanup: Trained personnel wearing appropriate PPE must clean the spill. Use a chemotherapy spill kit.[5][6]
-
Procedure: For liquid spills, absorb the material with absorbent pads. For solid spills, gently cover with damp absorbent material to avoid raising dust. Clean the area with a detergent solution followed by water.[5][6]
-
Disposal: All materials used for spill cleanup must be disposed of as chemotherapy waste.[5][6]
Disposal Plan
The disposal of this compound and all contaminated materials must follow institutional and regulatory guidelines for hazardous antineoplastic waste.[7]
| Waste Type | Disposal Procedure |
| Unused/Expired this compound | Dispose of as hazardous chemical waste through the institution's environmental health and safety department. Do not dispose of it down the drain or in regular trash. |
| Contaminated Labware (vials, pipettes, etc.) | Non-trace contaminated items (e.g., containers with more than a trace amount of the drug) should be disposed of as hazardous chemical waste. Trace-contaminated sharps should be placed in a designated chemotherapy sharps container.[8] |
| Contaminated PPE (gloves, gowns, etc.) | All used PPE should be considered contaminated and disposed of in a designated chemotherapy waste container immediately after use.[5][6] |
| Contaminated Spill Cleanup Materials | All materials used to clean up spills must be placed in a sealed bag and disposed of in a chemotherapy waste container.[5][6] |
Mechanism of Action: The p53 Signaling Pathway
This compound is a potent and specific inhibitor of the MDM2-p53 interaction.[9][10][11][12] In many cancers with wild-type p53, the tumor suppressor function of p53 is inhibited by its interaction with MDM2, which targets p53 for degradation. This compound binds to the p53-binding pocket of MDM2, preventing this interaction.[9][10] This leads to the stabilization and accumulation of p53, which can then activate its downstream targets to induce cell-cycle arrest and apoptosis.[9][10][11][12]
Caption: Mechanism of action of this compound in the p53 signaling pathway.
Occupational Exposure Limits (OELs)
A specific Occupational Exposure Limit (OEL) for this compound has not been established. For potent or toxic pharmaceutical compounds where a specific OEL is not available, a precautionary approach is warranted. The pharmaceutical industry often develops OELs for such substances in the range of less than 10 µg/m³.[13] For genotoxic substances with insufficient data, a Threshold of Toxicological Concern (TTC) approach may be considered, with some proposals for a generic OEL in the range of 1-2 µg/m³.[14] Given the cytotoxic nature of this compound, it is prudent to handle it with the highest level of containment and control to minimize any potential for exposure.
References
- 1. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 2. halyardhealth.com [halyardhealth.com]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ipservices.care [ipservices.care]
- 5. depts.washington.edu [depts.washington.edu]
- 6. uwyo.edu [uwyo.edu]
- 7. web.uri.edu [web.uri.edu]
- 8. safety.pitt.edu [safety.pitt.edu]
- 9. ascentagepharma.com [ascentagepharma.com]
- 10. This compound: An optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound: A novel and potent inhibitor of the MDM2:p53 axis for the treatment of dedifferentiated liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound: A Novel and Potent Inhibitor of the MDM2:p53 Axis for the Treatment of Dedifferentiated Liposarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mtpinnacle.com [mtpinnacle.com]
- 14. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
